2,3-Dimethylbutane-2,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVLTOGUMLHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902523 | |
| Record name | NoName_3034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-44-3 | |
| Record name | 2,3-Butanediamione, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Physical and chemical properties of 2,3-Dimethylbutane-2,3-diamine
An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS: 20485-44-3), a unique sterically hindered vicinal diamine. The document delves into its fundamental physicochemical properties, detailed spectroscopic characteristics, established synthesis protocols, and key reactivity patterns. Furthermore, it explores the compound's current and potential applications in specialized fields such as coordination chemistry, advanced organic synthesis, and as a scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert insights into the causality behind its properties and the strategic considerations for its use in experimental design.
Introduction: The Significance of Steric Hindrance in Vicinal Diamines
Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are a cornerstone of modern chemistry.[1] They are prevalent structural motifs in natural products and serve as indispensable building blocks for pharmaceuticals and as chiral ligands in asymmetric catalysis.[1][2] The strategic placement of the two nitrogen atoms allows them to act as powerful bidentate ligands, coordinating with metal centers to facilitate a vast array of chemical transformations.
The subject of this guide, this compound, represents a specialized member of this class. Its structure is distinguished by a high degree of steric congestion, with four methyl groups flanking the two primary amine functionalities on a quaternary carbon backbone. This steric bulk is not a trivial feature; it fundamentally governs the molecule's reactivity, selectivity, and coordination behavior.[1] Sterically hindered amines are of significant research interest because this congestion can confer unique catalytic properties, enhance the stability of reactive intermediates, and direct the stereochemical outcome of reactions.[3][4] This guide aims to elucidate the properties of this compound, providing the technical foundation necessary for its effective application in research and development.
Physicochemical and Structural Properties
The physical state and solubility of this compound are dictated by its molecular structure: a compact hydrocarbon frame made polar by two primary amine groups. These amine groups can engage in hydrogen bonding, rendering the compound water-soluble.[5] While some physical properties have been determined experimentally, others are derived from computational models, which provide valuable estimates for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source Type | Reference |
|---|---|---|---|
| CAS Number | 20485-44-3 | Experimental | [6] |
| Molecular Formula | C₆H₁₆N₂ | - | [5][6] |
| Molecular Weight | 116.21 g/mol | - | [5][6] |
| Physical Form | Colorless to pale yellow liquid or solid | Experimental | [5] |
| Boiling Point | 157.2 °C at 760 mmHg | Experimental | [7] |
| 475.28 K (202.13 °C) | Calculated | N/A | |
| Melting Point | 328.74 K (55.59 °C) | Calculated | N/A |
| Density | 0.86 g/cm³ | Experimental | [7] |
| Flash Point | 43.4 °C | Experimental | [7] |
| Water Solubility | Soluble | Experimental | [5] |
| logP (Octanol/Water) | 0.461 | Calculated | N/A |
| IUPAC Name | this compound | - |[6] |
Note: Calculated values are derived from computational models like the Joback method and provide estimations.
Chemically, the compound exhibits the characteristic basicity of primary amines due to the lone pair of electrons on each nitrogen atom. These lone pairs also make it a potent nucleophile, capable of participating in reactions such as acylation and nucleophilic substitution.[5]
Spectroscopic Analysis Workflow
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer an unambiguous characterization of the molecule.
Caption: A typical workflow for the structural elucidation of this compound.
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would yield a molecular ion peak ([M]⁺) at an m/z of 116, corresponding to its molecular weight.[6] A key fragmentation pathway involves the alpha-cleavage characteristic of amines. The cleavage of a methyl group (CH₃•) would result in a prominent ion at m/z 101. The most stable and thus most abundant fragment (base peak) is often observed at m/z 58, resulting from the cleavage of the C2-C3 bond to form the [C₃H₈N]⁺ ion.[8]
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching and the other to the asymmetric stretching of the N-H bonds.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ (approx. 2880-2980 cm⁻¹) are expected for the stretching vibrations of the methyl C-H bonds.[9]
-
N-H Bending (Scissoring): A medium to strong absorption between 1590-1650 cm⁻¹ is characteristic of the primary amine scissoring vibration.
-
C-H Bending: Methyl C-H bending vibrations will appear around 1470 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).[9]
-
C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region will indicate the C-N bond stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The high degree of symmetry in this compound simplifies its NMR spectra.
-
¹H NMR: Due to the molecule's symmetry, only two distinct proton environments are expected.
-
-CH₃ Protons: All four methyl groups are chemically equivalent. They would appear as a single, sharp singlet in the spectrum, integrating to 12 protons. The expected chemical shift would be around 1.0-1.3 ppm.
-
-NH₂ Protons: The four protons of the two equivalent amine groups would also give rise to a single signal. This peak would be broader than the methyl signal and its chemical shift is variable (typically 1.5-3.0 ppm), depending on solvent and concentration. This signal would integrate to 4 protons.
-
-
¹³C NMR: Similarly, the ¹³C NMR spectrum would be very simple, showing only two signals.
-
-CH₃ Carbons: The four equivalent methyl carbons would produce a single signal, likely in the 20-25 ppm range.[10]
-
Quaternary Carbons (C-NH₂): The two equivalent quaternary carbons bonded to the amine groups would appear as a single signal further downfield, estimated in the 50-60 ppm range.
-
Synthesis and Reactivity
Synthesis Protocol: Reduction of a Dinitro Precursor
A common and effective route to sterically hindered vicinal diamines is the reduction of the corresponding dinitroalkane.[11] This two-step process begins with the synthesis of 2,3-dimethyl-2,3-dinitrobutane, followed by its reduction to the target diamine.
Caption: Two-step synthesis pathway from 2-nitropropane to the target diamine.
Step 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane This precursor is synthesized via an oxidative coupling reaction of 2-nitropropane.[12][13]
-
Rationale: This method leverages the acidity of the α-proton in 2-nitropropane. Deprotonation forms a nitronate anion, which can then undergo oxidative dimerization.
-
Protocol:
-
To a three-necked flask equipped with magnetic stirring and in an ice-water bath, add 2-nitropropane (1.0 eq) and a 6M sodium hydroxide solution (1.0 eq).
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium nitronate salt.
-
Add liquid bromine (0.5 eq) dropwise using a constant pressure dropping funnel while maintaining the low temperature.
-
After the addition is complete, add absolute ethanol and continue stirring in the ice bath for another 30 minutes.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 90 °C) for 2 hours.[12][13]
-
Cool the reaction mixture to room temperature. The product, 2,3-dimethyl-2,3-dinitrobutane, will precipitate as a white solid.
-
Collect the solid by filtration, wash thoroughly with ethanol and distilled water, and dry under vacuum.[12][13]
-
Step 2: Reduction to this compound The reduction of the vicinal dinitro compound to the diamine can be achieved using various standard methods.
-
Rationale: Strong reducing agents are required to convert the nitro groups (-NO₂) to primary amine groups (-NH₂). Catalytic hydrogenation or dissolving metal reductions are effective. The choice of method depends on scale, available equipment, and desired purity.
-
Protocol (Example using Sn/HCl):
-
Suspend 2,3-dimethyl-2,3-dinitrobutane in concentrated hydrochloric acid in a round-bottom flask.
-
Add granulated tin (Sn) metal portion-wise with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the mixture (e.g., on a steam bath) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and make it strongly basic by the slow addition of concentrated NaOH or KOH solution to precipitate tin hydroxides and liberate the free diamine.
-
The product can then be extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by distillation.
-
Applications in Research and Development
The unique sterically-crowded structure of this compound makes it a valuable tool for specialized applications where modulating reactivity and selectivity is critical.
Ligand in Coordination Chemistry and Catalysis
As a bidentate ligand, the diamine can coordinate to transition metals. The steric bulk provided by the methyl groups creates a well-defined coordination pocket around the metal center. This has several important consequences:
-
Selectivity: The hindered environment can influence the substrate's approach to the catalytic center, potentially leading to high regio- or stereoselectivity in reactions.
-
Stability: The bulky groups can protect the metal center from unwanted side reactions, such as catalyst decomposition or the formation of inactive dimeric species, thereby increasing catalyst lifetime and turnover numbers.
-
Modulating Reactivity: Steric hindrance can prevent the coordination of larger substrates while allowing smaller ones to react, providing a basis for size-selective catalysis.[1][2]
Building Block in Advanced Organic Synthesis
The diamine serves as a rigid, sterically-defined scaffold for building more complex molecules. It can be used to synthesize unique heterocyclic systems or as a starting point for deaminative functionalization, where the C-N bonds are transformed into C-C, C-H, or C-halogen bonds, providing access to highly congested quaternary carbon centers.[4]
Potential in Medicinal Chemistry
The vicinal diamine motif is a key pharmacophore in many biologically active molecules.[2] The dimethylamine functional group, more broadly, is present in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities including antimicrobial and anticancer properties.[14] The rigid and sterically defined nature of this compound makes it an attractive scaffold for:
-
Constrained Analogues: Synthesizing conformationally restricted analogues of known drugs to improve binding affinity and selectivity for biological targets.
-
Prodrug Design: The amine groups can be functionalized to create prodrugs that release an active pharmaceutical ingredient under specific physiological conditions.[14]
Safety and Handling
As with all amine compounds, this compound should be handled with appropriate care. It is considered an irritant and may pose health risks upon exposure.[5]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. [N/A]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents and acids. [N/A]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than a simple diamine; it is a specialized chemical tool whose properties are dominated by the profound steric hindrance around its reactive amine centers. This guide has detailed its physical and chemical characteristics, outlined reliable methods for its synthesis and spectroscopic identification, and explored its applications. The true potential of this molecule lies in leveraging its unique steric profile to control reactivity and selectivity in catalysis, construct complex molecular architectures, and design novel therapeutic agents. As the demand for chemical tools with precise steric and electronic properties grows, this compound stands out as a valuable and versatile building block for innovation.
References
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 20485-44-3: this compound [cymitquimica.com]
- 6. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 7. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]
- 8. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 9. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 13. 2,3-DIMETHYL-2,3-DINITROBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. researchgate.net [researchgate.net]
Introduction: Unveiling a Sterically Hindered Vicinal Diamine
An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3)
Vicinal diamines (1,2-diamines) are a cornerstone of modern organic chemistry, serving as privileged scaffolds in natural products, pharmaceuticals, and as highly effective ligands in catalysis.[1] Within this class, this compound, also known as 2,3-diamino-2,3-dimethylbutane, presents a unique structural motif. Characterized by a butane backbone flanked by two tertiary carbons, each bearing an amine and two methyl groups, this compound's reactivity is profoundly influenced by significant steric hindrance around the nitrogen centers.[1]
This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its reactivity, applications, and handling protocols. The insights herein are designed to equip researchers with the knowledge to effectively harness the potential of this versatile chemical building block.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring two primary amine groups on adjacent tertiary carbon atoms.[2] This structure dictates its physical and chemical behavior, including its basicity and utility as a bidentate ligand.
Structural and Molecular Data
The core identity of this compound is defined by its molecular formula, weight, and standard chemical identifiers.
| Property | Value | Source |
| CAS Number | 20485-44-3 | [3] |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,3-Diamino-2,3-dimethylbutane, 2,3-dimethyl-2,3-butanediamine | [2][3] |
| SMILES | CC(C)(C(C)(C)N)N | [2] |
| InChI Key | CGCVLTOGUMLHNP-UHFFFAOYSA-N | [3] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];// Central C-C bond C2 [label="C", pos="0,0!"]; C3 [label="C", pos="1,0!"]; edge [len=1.0]; C2 -- C3;
// Substituents on C2 N2 [label="NH₂", pos="-0.5,0.866!", fontcolor="#34A853"]; C2_Me1 [label="CH₃", pos="-0.5,-0.866!", fontcolor="#4285F4"]; C2 -- N2; C2 -- C2_Me1;
// Substituents on C3 N3 [label="NH₂", pos="1.5,0.866!", fontcolor="#34A853"]; C3_Me1 [label="CH₃", pos="1.5,-0.866!", fontcolor="#4285F4"]; C3 -- N3; C3 -- C3_Me1;
// Invisible nodes for additional methyls to position them correctly inv_C2_Me2 [label="CH₃", pos="-0.8,-0.1!", style=invis]; C2_Me2 [label="CH₃", pos="-1.2,0.5!", fontcolor="#4285F4"]; C2 -- C2_Me2;
inv_C3_Me2 [label="CH₃", pos="1.8,-0.1!", style=invis]; C3_Me2 [label="CH₃", pos="2.2,0.5!", fontcolor="#4285F4"]; C3 -- C3_Me2;
caption [label="Structure of this compound", pos="0.5,-2!", fontsize=10]; }
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The compound is typically a colorless to pale yellow liquid or a solid, and its amine groups allow for hydrogen bonding, rendering it soluble in water.[2] Its basic nature is characteristic of alkylamines.[2]
| Property | Value | Unit | Source / Method |
| Physical Form | Colorless to pale yellow liquid; Solid | [2] | |
| Boiling Point | 475.28 | K | Joback Calculated[5] |
| Melting Point | 328.74 | K | Joback Calculated[5] |
| Water Solubility | log10WS = -1.43 | mol/L | Crippen Calculated[5] |
| Octanol/Water Partition Coeff. | logP = 0.461 | Crippen Calculated[5] |
Synthesis Protocols
The primary and most cited route to this compound involves the reduction of its dinitro analogue, 2,3-dimethyl-2,3-dinitrobutane.[6] This precursor is relatively accessible, making this a viable pathway for laboratory-scale synthesis.
Key Synthesis Workflow: Reduction of a Dinitro Precursor
This method provides a direct and efficient conversion to the target vicinal diamine. The choice of reducing agent is critical and can range from catalytic hydrogenation to metal-acid systems.
Caption: General workflow for the synthesis of the target diamine.
Step-by-Step Experimental Protocol
This is a representative protocol synthesized from established chemical principles for this transformation. Researchers should consult the primary literature and perform appropriate risk assessments before execution.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2,3-dinitrobutane in a suitable solvent such as ethanol.
-
Reduction:
-
Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %). Pressurize the vessel with hydrogen gas (H₂) and stir the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
-
Alternative (Metal/Acid): Alternatively, add a stoichiometric excess of a reducing metal like tin (Sn) granules, followed by the slow, portion-wise addition of concentrated hydrochloric acid (HCl) while cooling the flask in an ice bath.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up:
-
For hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
For the metal/acid method, carefully neutralize the excess acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12).
-
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization of its dihydrochloride salt.[7]
Chemical Reactivity and Applications
The unique sterically-congested structure of this compound governs its reactivity, making it a valuable building block for specialized applications. It undergoes typical amine reactions but can also be used to form complex heterocyclic systems and act as a ligand in coordination chemistry.[2][8]
Formation of Heterocyclic Compounds
Condensation reactions with 1,2-dicarbonyl compounds are a hallmark of vicinal diamines. Reacting this compound with 2,3-butanedione, for instance, can lead to the formation of tetramethylpyrazine derivatives.[6] Similarly, reaction with benzil in the presence of an acid catalyst can form substituted imidazolidines.[6]
Role as a Bidentate Ligand in Coordination Chemistry
The two adjacent amine groups can chelate to a single metal center, acting as a classic bidentate ligand. This has been demonstrated in the formation of a square-planar complex with Nickel(II), where two molecules of the diamine coordinate to the nickel atom.[9] The steric bulk provided by the methyl groups can influence the coordination geometry and the catalytic activity of the resulting metal complex, a feature often exploited in the design of catalysts for asymmetric synthesis.[1]
Caption: Bidentate coordination of the diamine to a metal center (M).
Potential in Drug Development
While direct applications of this specific diamine in FDA-approved drugs are not prominent, the vicinal diamine scaffold is critical in medicinal chemistry.[1] Furthermore, dimethylamine derivatives are present in numerous pharmaceuticals.[10][11] The rigid, sterically defined structure of this compound makes it an interesting candidate for creating conformationally restricted analogues of biologically active molecules, a common strategy in drug design to improve potency and selectivity.
Spectroscopic Characterization
Definitive identification of this compound relies on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Two primary signals are expected due to the molecule's symmetry: a singlet for the 12 protons of the four equivalent methyl (CH₃) groups and a broad singlet for the 4 protons of the two equivalent amine (NH₂) groups, which is exchangeable with D₂O. |
| ¹³C NMR | Two signals are expected: one for the four equivalent methyl carbons and one for the two equivalent tertiary carbons (C-N). |
| IR Spectroscopy | Characteristic N-H stretching bands (a doublet for primary amines) in the 3300-3500 cm⁻¹ region. C-H stretching bands just below 3000 cm⁻¹. C-N stretching in the 1000-1200 cm⁻¹ region. |
| Mass Spec (EI) | The NIST WebBook contains reference mass spectra for this compound, which can be used for confirmation.[3] |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. As with many amines, it can be an irritant and may pose health risks upon exposure.[2]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid contact with skin and eyes and prevent inhalation of vapors.[12][14] Use non-sparking tools and ground equipment to prevent fire from electrostatic discharge.[12][15]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
2,3-Diamino-2,3-Dimethylbutane - NIST WebBook. [Link]
-
Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Cheméo. [Link]
-
CID 23048341 | C12H32N4 - PubChem. [Link]
-
Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane - ACS Publications. [Link]
-
Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane - American Chemical Society. [Link]
-
Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate - PubMed. [Link]
-
Infrared spectrum of 2,3-dimethylbutane - Doc Brown's Chemistry. [Link]
- Process for the preparation of 2,3-dimethylbutane-2,3-diol - Google P
-
C-13 nmr spectrum of 2,3-dimethylbutane - Doc Brown's Chemistry. [Link]
-
2,3-dimethylbutane H-1 proton nmr spectrum - Doc Brown's Chemistry. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]
-
Lab 31 (Reaction of 2,3-dimethyl-2,3-butanediol) post-lab tutorial - YouTube. [Link]
-
2,3-Dimethylbutane - Wikipedia. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. [Link]
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. CAS 20485-44-3: this compound [cymitquimica.com]
- 3. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 4. CID 23048341 | C12H32N4 | CID 23048341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,3-Dimethyl-2,3-butanediamine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethylbutane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine, presents a fascinating case study in conformational analysis and coordination chemistry. Its unique structural features, arising from the bulky methyl groups flanking the diamine core, dictate its reactivity, spectroscopic properties, and utility as a ligand in coordination chemistry. This guide provides a comprehensive exploration of the molecular structure, conformational landscape, synthesis, and spectroscopic characterization of this intriguing molecule. We delve into the subtle interplay of steric and electronic effects that govern its preferred conformations and discuss its application as a chelating ligand, supported by crystallographic evidence.
Introduction: The Significance of Sterically Hindered Vicinal Diamines
Vicinal diamines, organic compounds bearing amino groups on adjacent carbon atoms, are fundamental building blocks in organic synthesis and coordination chemistry. Their ability to act as bidentate ligands has made them indispensable in the development of catalysts for asymmetric synthesis and as stabilizing agents for a wide range of metal ions. The introduction of steric bulk, as seen in this compound, imparts unique properties to these molecules. This steric hindrance can influence reaction selectivity, modulate the electronic properties of metal complexes, and enforce specific geometric arrangements in the solid state. A thorough understanding of the molecular structure and conformational preferences of such hindered diamines is therefore crucial for their rational application in drug design and materials science.
Molecular Structure and Bonding
The fundamental structure of this compound consists of a butane backbone with two amine groups and two methyl groups attached to both the C2 and C3 carbons. This arrangement leads to a high degree of substitution and steric crowding around the central C2-C3 bond.
Key Molecular Parameters:
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [NIST] |
| Molecular Weight | 116.20 g/mol | [NIST] |
| CAS Number | 20485-44-3 | [NIST] |
The bonding within the molecule is characterized by standard sp³-hybridized carbon and nitrogen atoms. The C-C and C-N bond lengths and angles are generally within the expected ranges, although minor distortions can occur to alleviate steric strain. The presence of two primary amine groups makes the molecule a Brønsted-Lowry base and a potent nucleophile.
Conformational Analysis: A Tale of Gauche and Anti
The most critical aspect of the molecular structure of this compound is the rotation around the central C2-C3 bond. This rotation gives rise to various conformational isomers, primarily the staggered gauche and anti conformations, which can be visualized using Newman projections.
Due to the significant steric hindrance from the four methyl groups, the eclipsed conformations are highly disfavored and represent energy maxima on the potential energy surface of rotation. The staggered conformations, where the substituents on the front and back carbons are maximally separated, are the low-energy, populated states.
Newman Projections of Staggered Conformers
Diagram: Newman Projections of this compound
Caption: Newman projections of the gauche and anti conformations.
In the anti conformation, the two bulky amino groups are positioned at a dihedral angle of 180° to each other, minimizing their steric repulsion. In the gauche conformation, the amino groups are at a dihedral angle of approximately 60°.
Gauche vs. Anti: An Energetic Balancing Act
Intuitively, one might expect the anti conformation to be significantly more stable due to the minimization of steric interactions between the large amino and methyl groups. However, for vicinal diamines, and molecules with electronegative substituents on adjacent carbons, the "gauche effect" can play a significant role. This effect describes the tendency for such molecules to prefer the gauche conformation, a phenomenon often attributed to a combination of hyperconjugation and electrostatic interactions.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from 2-nitropropane or acetone.
Step 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
The precursor, 2,3-dimethyl-2,3-dinitrobutane, can be synthesized via the oxidative coupling of 2-nitropropane.[3] An alternative and often safer route involves the one-pot reaction of acetone, ammonia, and hydrogen peroxide in the presence of a titanium-silicate molecular sieve catalyst.[4][5]
Diagram: Synthetic Pathway to this compound
Caption: Overview of the synthetic route.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane (Illustrative)
-
Reaction Setup: A reaction vessel is charged with acetone, water, and a titanium-silicate molecular sieve catalyst.
-
Reagent Addition: Ammonia and hydrogen peroxide are added dropwise to the stirred reaction mixture at a controlled temperature (typically 60-90 °C), maintaining a basic pH (8-10).[5]
-
Reaction: The mixture is stirred for a designated period at an elevated temperature (e.g., 80-90 °C) to ensure complete reaction.[5]
-
Work-up and Purification: The catalyst is removed by filtration. The filtrate is then concentrated to remove excess acetone, and the product is isolated by cooling and filtration. The crude product can be further purified by washing with water.[4]
Step 2: Reduction to this compound
The reduction of the vicinal dinitro compound to the corresponding diamine is a standard transformation in organic synthesis. Common methods include the use of reducing agents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation.[6]
Experimental Protocol: Reduction of 2,3-Dimethyl-2,3-dinitrobutane (General Procedure)
-
Reaction Setup: 2,3-Dimethyl-2,3-dinitrobutane is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or concentrated HCl for SnCl₂ reduction).
-
Reduction:
-
Catalytic Hydrogenation: A catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.
-
Chemical Reduction: A solution of SnCl₂ in concentrated HCl is added to the solution of the dinitro compound, often with heating.
-
-
Work-up and Purification:
-
After catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
For the SnCl₂ reduction, the reaction mixture is typically made basic to precipitate the tin salts, and the diamine is extracted into an organic solvent.
-
The crude diamine can then be purified by distillation or recrystallization of a suitable salt.
-
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While specific experimental spectra for the free diamine are not widely published, predictions can be made based on the known spectra of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.
-
¹H NMR: Two distinct signals are anticipated:
-
A singlet for the twelve equivalent protons of the four methyl groups.
-
A singlet for the four equivalent protons of the two amine groups. The chemical shift of the amine protons can be variable and may broaden or exchange with D₂O.
-
-
¹³C NMR: Two signals are expected:
-
One signal for the four equivalent methyl carbons.
-
One signal for the two equivalent quaternary carbons (C2 and C3).
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorptions:
-
N-H Stretching: A pair of medium to strong absorption bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl groups.
-
N-H Bending: A medium to strong absorption in the range of 1590-1650 cm⁻¹.
-
C-N Stretching: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
Application in Coordination Chemistry: A Sterically Demanding Ligand
The two lone pairs of electrons on the nitrogen atoms allow this compound to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The significant steric bulk of the four methyl groups plays a crucial role in the coordination chemistry of this ligand.
Crystal Structure of a Nickel(II) Complex
The crystal structure of bis(this compound)nickel(II) dinitrate monohydrate provides valuable insight into the conformational and coordination behavior of the ligand. In this complex, the nickel(II) ion is coordinated by four nitrogen atoms from two diamine ligands in a square-planar geometry.
Key Structural Features of the Coordinated Ligand:
| Parameter | Value (Å or °) |
| Ni-N Bond Lengths | 1.890(3) - 1.898(3) Å |
| N-Ni-N Bite Angle | 85.56(14) ° |
| Ligand Conformation | Gauche |
The enforced gauche conformation of the ligand upon coordination is a direct consequence of the formation of the five-membered chelate ring. The steric hindrance of the methyl groups likely influences the overall stability and reactivity of the complex.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and structural analysis.
Conclusion
This compound serves as a compelling example of how steric hindrance can profoundly influence molecular conformation and coordination behavior. While the anti conformation might be predicted to be the most stable based on simple steric arguments, the interplay of the gauche effect and potential intramolecular interactions makes the conformational landscape of the free diamine a subject of considerable interest for further computational and experimental investigation. Its synthesis from readily available starting materials and its ability to act as a bulky chelating ligand highlight its potential for applications in catalysis and materials science where fine-tuning of the steric and electronic environment around a metal center is desired. The crystallographic characterization of its metal complexes provides a solid foundation for understanding its behavior in more complex systems, paving the way for the rational design of novel catalysts and functional materials.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- US Patent 8,692,036 B2. (2014). Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
- Allinger, N. L., et al. (1989). The gauche-anti energy difference in 2,3-dimethylbutane. Journal of the American Chemical Society, 111(23), 8551–8566.
-
NIST Chemistry WebBook, SRD 69. 2,3-Diamino-2,3-Dimethylbutane. [Link]
- Cheng, Y., et al. (2009). Bis(this compound)nickel(II) dinitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), m477.
- CN Patent 102267914A. (2011). Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
-
Brainly. (2024). Write the balanced equation for the reduction of 2,6-dimethylnitrobenzene (compound 35) to compound 36. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 4. US8692036B2 - Method for preparing 2,3-dimethyl-2,3-dinitrobutane - Google Patents [patents.google.com]
- 5. CN102267914A - Method for preparing 2,3-dimethyl-2,3-dinitrobutane - Google Patents [patents.google.com]
- 6. brainly.com [brainly.com]
Introduction: The Structure and Significance of 2,3-Dimethylbutane-2,3-diamine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbutane-2,3-diamine
This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 20485-44-3). As a molecule with significant structural symmetry and two primary amine functional groups, its characterization provides an excellent case study in the application of modern spectroscopic techniques. This document is intended for researchers and professionals in chemical synthesis and drug development, offering not just data, but the underlying scientific principles and field-proven insights into data acquisition and interpretation.
This compound, with a molecular formula of C₆H₁₆N₂ and a molecular weight of approximately 116.20 g/mol , is a vicinal diamine built on a sterically hindered t-butyl-like framework.[1][2] Its structure is characterized by a high degree of symmetry, with a central C-C bond connecting two tertiary carbons, each bearing two methyl groups and an amine group. This symmetry is a critical determinant of its spectroscopic signature, particularly in NMR.
The presence of two nucleophilic amine groups makes it a valuable building block in organic synthesis, particularly as a ligand in coordination chemistry or as a monomer in polymer synthesis.[3] Accurate and unambiguous structural confirmation is paramount, and this guide provides the framework for achieving that through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Sources
An In-depth Technical Guide to the Solubility of 2,3-Dimethylbutane-2,3-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular factors governing its solubility in a diverse range of organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties to predict and rationalize solubility behavior. Furthermore, this guide presents a standardized experimental protocol for the quantitative determination of solubility, ensuring methodological rigor and reproducibility. The unique properties of this compound, stemming from its bulky alkyl groups and dual amine functionalities, make it a compound of significant interest in catalysis and as a synthetic building block.[1][2] Understanding its solubility is paramount for its effective application in these fields.
Introduction: The Significance of this compound
This compound, also known as 2,3-diamino-2,3-dimethylbutane, is an organic compound with the molecular formula C₆H₁₆N₂.[2] It is characterized by a butane backbone with two amine groups and two methyl groups on adjacent central carbon atoms. This unique structure confers significant steric hindrance around the nitrogen atoms, a feature that profoundly influences its chemical reactivity and physical properties.[1][3]
Sterically hindered amines are a class of compounds with broad applications, serving as non-nucleophilic bases, ligands in catalysis, and as building blocks in the synthesis of complex molecules and pharmaceuticals.[3][4][5][6] Their bulky nature can enhance the metabolic stability of drug candidates and allow for the formation of stable N-oxides.[5] The vicinal diamine motif is also a key structural element in many biologically active compounds and is crucial in the development of asymmetric synthesis methodologies.[1]
A fundamental understanding of the solubility of this compound is a prerequisite for its practical use. Whether in a reaction medium, for purification, or in formulation, knowledge of its behavior in various organic solvents is critical for process optimization and achieving desired outcomes.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For this compound, its solubility profile is a balance between its polar amine groups and its nonpolar hydrocarbon backbone.
Molecular Structure and Intermolecular Forces
-
Hydrogen Bonding: The two primary amine groups (-NH₂) are capable of both donating and accepting hydrogen bonds.[8] This is a strong intermolecular force that will dominate its interactions with protic and polar aprotic solvents.
-
Dipole-Dipole Interactions: The C-N bonds are polar, leading to a net molecular dipole moment. This allows for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The six-carbon alkyl backbone contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.
-
Steric Hindrance: The four methyl groups surrounding the diamine core create significant steric bulk.[1] This can hinder the close approach of solvent molecules, potentially affecting the solvation process.[3]
Predicting Solubility in Different Solvent Classes
Based on its structure, we can predict the solubility of this compound in various classes of organic solvents. It is known to be soluble in water, which is a highly polar, protic solvent capable of strong hydrogen bonding.[2]
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the amine groups of the diamine.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors and have significant dipole moments to interact with the diamine.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The nonpolar nature of these solvents will have weak interactions with the polar amine groups, and the van der Waals forces may not be sufficient to overcome the solute-solute interactions.
-
Ethers (e.g., Diethyl ether, THF): Moderate solubility is expected. Ethers are weakly polar and can act as hydrogen bond acceptors, but they lack the strong hydrogen bond donating ability of protic solvents.[9]
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Relationship between solute properties, solvent characteristics, and predicted solubility.
Predicted Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding between the solvent's -OH group and the diamine's -NH₂ groups. |
| Ethanol | High | Similar to methanol, strong hydrogen bonding interactions. | |
| Polar Aprotic | Acetone | Moderate | The ketone's oxygen can accept hydrogen bonds from the diamine's -NH₂ groups. |
| Acetonitrile | Moderate | The nitrile group is polar, allowing for dipole-dipole interactions. | |
| DMSO | High | Highly polar solvent that can effectively solvate the polar amine groups. | |
| Ethers | Diethyl Ether | Low to Moderate | Can act as a hydrogen bond acceptor, but the overall polarity is low. |
| THF | Moderate | More polar than diethyl ether, leading to better solvation. | |
| Hydrocarbons | Hexane | Low | Primarily van der Waals interactions, which are insufficient to overcome the diamine's self-association. |
| Toluene | Low | Aromatic ring provides some polarizability, but still predominantly nonpolar. | |
| Halogenated | Dichloromethane | Low to Moderate | Weakly polar, with limited ability to interact with the polar amine groups. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound, which is a solid at room temperature.[10]
Materials and Equipment
-
This compound (95%+ purity)[10]
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a vial.
-
Seal the vial and place it in a constant temperature bath (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure saturation.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vial at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response versus concentration.
-
Calculate the concentration of the diamine in the saturated solution from the calibration curve, accounting for the dilution factor.
-
The following flowchart visualizes the experimental workflow for determining solubility.
Caption: Step-by-step process for the experimental determination of solubility.
Conclusion
While specific experimental data for the solubility of this compound in a wide array of organic solvents is not extensively documented, a robust predictive framework can be established based on its molecular structure. The presence of two polar, hydrogen-bonding amine groups, combined with a nonpolar, sterically hindered alkyl backbone, results in a nuanced solubility profile. High solubility is anticipated in polar protic solvents, moderate solubility in polar aprotic solvents, and low solubility in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a reliable methodology for its quantitative determination. A thorough understanding of these solubility characteristics is essential for leveraging the full potential of this versatile diamine in research and development.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL not available)
-
ResearchGate. Sterically hindered amine derivatives with wide ranges of applications. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Tri-iso. Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
-
MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
-
NIST WebBook. 2,3-Diamino-2,3-Dimethylbutane. Retrieved from [Link]
-
PubChem. CID 23048341 | C12H32N4. Retrieved from [Link]
-
Western Oregon University. CH105: Chapter 9 - Organic Compounds of Oxygen. Retrieved from [Link]
- Unknown Source. ALCOHALS, PHENOLS AND ETHERS. (URL not available)
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Scribd. Organic Chemistry Short Notes. Retrieved from [Link]
-
Open Oregon Educational Resources. 5.0 Alcohols, Thiols, Ethers and Amines. Retrieved from [Link]
Sources
- 1. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]
- 2. CAS 20485-44-3: this compound [cymitquimica.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterically Hindered Amines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.ws [chem.ws]
- 8. 5.0 Alcohols, Thiols, Ethers and Amines – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 20485-44-3 [sigmaaldrich.com]
The Architectonics of Reactivity: A Technical Guide to Sterically Hindered Diamines in Research
Foreword: Beyond the Amine—Harnessing Steric Crowding for Chemical Innovation
In the vast landscape of organic chemistry, the amine functional group is a cornerstone, a familiar building block in countless synthetic endeavors. However, when we introduce significant steric bulk around the nitrogen centers of a diamine, we move beyond simple nucleophilicity and basicity into a realm of nuanced reactivity and unique molecular architectures. This technical guide serves as an in-depth exploration of sterically hindered diamines, not as a mere catalog of compounds, but as a strategic manual for researchers, scientists, and drug development professionals. Herein, we dissect the causal relationships between molecular structure and function, providing not just protocols, but the scientific rationale that underpins them. Our focus is on empowering the reader to leverage the controlled reactivity and conformational rigidity of these remarkable molecules to solve complex challenges in catalysis, polymer science, and medicinal chemistry.
I. The Foundation: Understanding the Impact of Steric Hindrance
Steric hindrance in diamines is more than just a physical barrier; it is a design element that fundamentally alters electronic and conformational properties. The bulky substituents, typically branched alkyl or substituted aryl groups, create a sterically crowded environment around the nitrogen atoms. This has several key consequences:
-
Modulated Nucleophilicity and Basicity: While the lone pairs on the nitrogen atoms remain available, their ability to participate in nucleophilic attack or proton abstraction is kinetically tempered. This "taming" of reactivity is crucial in applications where selectivity is paramount.
-
Conformational Rigidity: The steric clash between bulky groups restricts free rotation around C-N and C-C bonds, leading to more defined molecular geometries. This pre-organization is a key principle in the design of chiral ligands for asymmetric catalysis.
-
Altered Coordination Geometry: In organometallic chemistry, the steric demands of the diamine ligand dictate the coordination sphere of the metal center, influencing its catalytic activity and selectivity.
-
Frustrated Reactivity: In extreme cases, the steric hindrance can prevent the nitrogen lone pairs from interacting with Lewis acids, leading to the formation of "frustrated Lewis pairs" with unique catalytic properties.
The choice of a sterically hindered diamine is therefore not arbitrary but a deliberate strategy to fine-tune reactivity and enforce specific spatial arrangements.
II. Applications in Polymer Science: Engineering High-Performance Materials
The incorporation of sterically hindered diamines as monomers or additives is a powerful strategy for creating polymers with enhanced properties. The bulky nature of these molecules disrupts chain packing and introduces conformational rigidity, leading to materials with improved solubility, thermal stability, and specialized functions.
A. High-Solubility and High-Temperature Polyimides
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties, but their application is often limited by poor solubility, making them difficult to process. Sterically hindered diamines address this challenge by introducing kinks and bulky side groups into the polymer backbone, which disrupts the intermolecular charge-transfer interactions that lead to insolubility.
A prime example is the use of diamines with ortho-alkyl substituents. The steric hindrance provided by these groups prevents the close packing of polymer chains, thereby enhancing solubility in common organic solvents without significantly compromising the high glass transition temperatures (Tg) and thermal stability inherent to the polyimide structure.[1]
This protocol details the synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a sterically hindered aromatic diamine, such as 2,4,6-trimethyl-1,3-phenylenediamine. The procedure follows a conventional two-step process involving the formation of a poly(amic acid) precursor, followed by thermal cyclization.[2]
Step 1: Synthesis of the Poly(amic acid) (PAA) Precursor
-
Monomer Preparation: Ensure both the dianhydride (6FDA) and the sterically hindered diamine are of high purity and thoroughly dried. The reduced reactivity of hindered amines makes the reaction more susceptible to side reactions with impurities like water.[1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the sterically hindered diamine in an anhydrous aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA to the stirred diamine solution at room temperature. The steric hindrance of the diamine will result in a slower reaction rate compared to unhindered amines, with a noticeable increase in viscosity taking several hours.[2]
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours to ensure the formation of a high molecular weight poly(amic acid) solution. The viscosity of the solution will increase significantly as the polymerization progresses.
Step 2: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal and Cyclization: Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle would be:
-
80°C for 1 hour to slowly remove the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour to ensure complete cyclization to the polyimide.
-
-
Film Recovery: After cooling to room temperature, the resulting tough, transparent polyimide film can be carefully peeled from the glass plate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The slower rate of amic acid formation with hindered diamines makes the reaction more sensitive to hydrolysis of the anhydride by any residual moisture.[1]
-
Staged Heating: A gradual increase in temperature during thermal imidization is crucial to prevent the rapid boiling of the solvent, which can lead to defects in the film. It also allows for controlled cyclization.
-
Choice of Monomers: The use of 6FDA contributes to the solubility and desirable optical properties of the final polyimide due to the flexible, fluorine-containing linkage. The hindered diamine disrupts chain packing, further enhancing solubility.
B. Hindered Amine Light Stabilizers (HALS): A Regenerative Approach to Polymer Protection
Sterically hindered diamines, particularly derivatives of 2,2,6,6-tetramethylpiperidine, are the foundation of Hindered Amine Light Stabilizers (HALS). Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers, protecting polymers from photo-oxidative degradation through a regenerative cyclic process known as the Denisov Cycle.[1][3] This mechanism provides long-lasting protection at low concentrations.
The key to HALS functionality is the steric hindrance around the amine nitrogen, which allows for the formation of stable nitroxyl radicals that can trap harmful alkyl and peroxy radicals generated during polymer oxidation.
The Denisov Cycle is a complex, multi-step process that can be summarized as follows:
-
Initiation: The hindered amine is oxidized to a nitroxyl radical.
-
Radical Scavenging: The nitroxyl radical reacts with and neutralizes polymer alkyl radicals.
-
Regeneration: The resulting amine ether is then able to react with polymer peroxy radicals, regenerating the nitroxyl radical and perpetuating the protective cycle.
III. Catalysis: Directing Reactivity with Steric Precision
The tailored steric environment of hindered diamines makes them exceptional ligands and catalysts in organic synthesis, enabling reactions with high selectivity and efficiency that are often difficult to achieve with less bulky counterparts.
A. Ligands in Cross-Coupling Reactions: The Case of Suzuki-Miyaura Coupling
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, sterically hindered ligands play a crucial role in promoting the reductive elimination step, which is often the rate-limiting step, especially in the formation of sterically congested biaryls. The steric bulk of the ligand facilitates the dissociation of the product from the metal center. While phosphine ligands are common, sterically hindered diamines can also be employed in certain catalytic systems.
B. Asymmetric Catalysis: Translating Chirality into Enantioselectivity
Chiral, C2-symmetric, sterically hindered diamines are workhorse ligands in asymmetric catalysis. Their rigid, well-defined chiral environment around a metal center can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer. These ligands have been successfully applied in a wide range of transformations, including asymmetric hydrogenations, additions to carbonyls and imines, and cycloadditions.
The choice of bulky substituents on the diamine backbone is critical for creating a chiral pocket that maximizes steric interactions with the substrate, thereby enhancing enantioselectivity.
C. Proton Sponges: Non-Nucleophilic Bases for Sensitive Transformations
Proton sponges are a unique class of sterically hindered aromatic diamines, with 1,8-bis(dimethylamino)naphthalene being a classic example. The steric strain between the two peri-positioned dimethylamino groups forces the nitrogen lone pairs to be directed towards each other. This strain is relieved upon protonation, as the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms. This structural feature results in exceptionally high basicity (pKa ≈ 12.1) coupled with very low nucleophilicity, as the steric hindrance prevents the nitrogen atoms from attacking electrophilic centers.[4]
This combination of properties makes proton sponges ideal bases for reactions involving sensitive substrates that are prone to side reactions with conventional, more nucleophilic bases.
The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental carbon-carbon bond-forming reaction. While often catalyzed by conventional bases, the use of a proton sponge can be advantageous when dealing with base-sensitive functional groups.
General Procedure:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene, 0.1-0.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture can often be directly purified by column chromatography. The high basicity of the proton sponge allows for its easy removal by washing with a dilute aqueous acid solution.
Causality and Self-Validation:
-
Non-Nucleophilic Nature: The proton sponge efficiently deprotonates the active methylene compound to generate the nucleophilic enolate without competing in nucleophilic addition to the carbonyl substrate. This minimizes side product formation.
-
Mild Conditions: The high basicity of the proton sponge often allows the reaction to proceed under mild conditions, preserving sensitive functional groups.
-
Easy Removal: The basic nature of the catalyst allows for a simple acid-base extraction during workup, simplifying purification.
IV. Synthesis of Sterically Hindered Diamines: Building the Molecular Architecture
The synthesis of sterically hindered diamines often requires specialized methods to overcome the steric challenges associated with their formation. A common and industrially relevant example is the synthesis of N,N'-di-tert-butylethylenediamine.
Protocol: Synthesis of N,N'-di-tert-butylethylenediamine
This synthesis is a two-step, one-pot procedure involving the condensation of tert-butylamine with glyoxal to form a diimine intermediate, followed by in-situ hydrogenation.
Step 1: Diimine Formation
-
Reaction Setup: In a reaction vessel, charge tert-butylamine and a hydrocarbon solvent (e.g., o-xylene).
-
Glyoxal Addition: With stirring, slowly add an aqueous solution of glyoxal (40% wt) to the tert-butylamine solution. Maintain the temperature between 45-50°C.
-
Phase Separation: After the addition is complete, continue stirring for approximately one hour. Then, separate the organic phase containing the diimine product from the aqueous phase.
Step 2: Catalytic Hydrogenation
-
Hydrogenation Setup: Transfer the organic phase to a suitable hydrogenation reactor.
-
Catalyst Addition: Add a hydrogenation catalyst, such as platinum on carbon (5% Pt/C).
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 60 bar) and heat to 60-80°C. The reaction is typically complete within a few hours.
-
Workup and Purification: After cooling and depressurizing the reactor, filter off the catalyst. The N,N'-di-tert-butylethylenediamine can then be purified by fractional distillation to yield a colorless, high-purity product.
Rationale for Procedural Choices:
-
Two-Phase System: The use of a hydrocarbon solvent allows for the easy separation of the diimine intermediate from the aqueous phase.
-
In-Situ Hydrogenation: Hydrogenating the diimine without isolation simplifies the overall process and can improve yield by avoiding decomposition of the intermediate.
-
Catalyst Choice: Platinum on carbon is an efficient catalyst for the reduction of the imine double bonds to the corresponding amine.
V. Data Summary and Physicochemical Properties
The selection of a sterically hindered diamine for a specific application is guided by its physicochemical properties. The following table summarizes key properties for representative sterically hindered diamines.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |
| N,N'-Di-tert-butylethylenediamine | (CH3)3CNHCH2CH2NHC(CH3)3 | 172.32 | 196-198 | Ligand in catalysis, pharmaceutical intermediate, polymer synthesis.[5][6][7] |
| 1,8-Bis(dimethylamino)naphthalene | C₁₄H₁₈N₂ | 214.31 | 155-157 (at 15 mmHg) | Proton sponge, non-nucleophilic base in organic synthesis.[4] |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.25 | 155-156 | Precursor for Hindered Amine Light Stabilizers (HALS).[3] |
| Diethyltoluenediamine (DETDA) | Isomeric Mixture | 178.28 | ~308 | Curing agent for polyurethanes and polyureas, epoxy resin hardener. |
VI. Conclusion and Future Outlook
Sterically hindered diamines represent a class of molecules where spatial arrangement is meticulously engineered to control chemical reactivity. From providing long-term stability to polymers through regenerative radical scavenging to enabling highly selective bond formations in catalysis, their applications are both broad and impactful. The principles outlined in this guide—the interplay of sterics, electronics, and conformation—provide a framework for not only utilizing existing hindered diamines but also for designing new ones with tailored properties for the next generation of materials and medicines. As the demand for more efficient and selective chemical processes grows, the strategic application of steric hindrance will undoubtedly remain a key tool in the chemist's arsenal.
References
-
TRiiSO. (n.d.). Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea. Retrieved from [Link]
-
TRiiSO. (n.d.). Sterically Hindered Aliphatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]
-
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
-
ACS Publications. (n.d.). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Macromolecules. Retrieved from [Link]
- Coronado, E. A., et al. (2006). Proton sponge phosphines: electrospray-active ligands. Dalton Transactions, (38), 4570-4579.
- St. Clair, A. K., & St. Clair, T. L. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 27-35.
-
3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]
- Carta, M., Malpass-Evans, R., Croad, M., et al. (2014). The synthesis of microporous polymers using Tröger's base formation. Polymer Chemistry, 5(18), 5267-5272.
- St. Clair, A. K., & St. Clair, T. L. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 27-35.
-
ACS Publications. (n.d.). Tröger's Base Network Polymers of Intrinsic Microporosity (TB-PIMs) with Tunable Pore Size for Heterogeneous Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Stanford University. (n.d.). Intrinsically microporous ladder-type Tröger's base polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]
-
TRiiSO. (n.d.). Aromatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]
-
PubMed. (n.d.). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
Scilit. (n.d.). Catalytic Activity of Proton Sponge: Application to Knoevenagel Condensation Reactions. Retrieved from [Link]
- Tang, W., & Zhang, X. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.
-
AdvanSix. (n.d.). Di-tert-Butylethylenediamine. Retrieved from [Link]
-
RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Retrieved from [Link]
- Google Patents. (n.d.). US4792631A - Preparation of di-tert.-butylethylenediamine.
-
ACS Publications. (2024). Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
Nature. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
- Google Patents. (n.d.). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.
-
ACS Publications. (2020). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine.
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Retrieved from [Link]
-
Nature Communications. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Microporous Polyimides from Ladder Diamines Synthesized by Facile Catalytic Arene-Norbornene Annulation as High-Performance Membranes for Gas Separation. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexamethylenediamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dimethylbutane-2,3-diamine: Discovery and History
Introduction: The Significance of Sterically Hindered Vicinal Diamines
Vicinal diamines, organic compounds featuring amino groups on adjacent carbon atoms, are foundational pillars in the architecture of complex molecules.[1] Their prevalence in natural products, pharmaceuticals, and as highly effective ligands in catalysis underscores their significance in modern chemistry. Within this important class of molecules, 2,3-Dimethylbutane-2,3-diamine (CAS No. 20485-44-3) emerges as a compound of particular interest. Its unique structural feature—a butane backbone heavily substituted with four methyl groups at the C2 and C3 positions—imparts significant steric hindrance around the two primary amine functionalities. This steric bulk profoundly influences its reactivity and coordination chemistry, making it a valuable tool for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key technical data of this intriguing molecule.
Physicochemical Properties
This compound is a colorless to pale yellow liquid or solid at room temperature, soluble in water, and exhibits the basicity characteristic of primary amines.[2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 20485-44-3 | [3][4] |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.21 g/mol | [2] |
| Boiling Point | 157.2 °C at 760 mmHg | [3] |
| Melting Point | 55.49 °C (328.74 K) (predicted) | [5] |
| Density | 0.86 g/cm³ | [3] |
| Flash Point | 43.4 °C | [3] |
| Refractive Index | 1.458 | [3] |
| Vapor Pressure | 2.79 mmHg at 25 °C | [3] |
Historical Synthesis: A Pathway Through a Dinitro Intermediate
While a definitive singular "discovery" paper for this compound is not readily apparent in a survey of historical literature, its synthesis is intrinsically linked to the preparation and subsequent reduction of its dinitro analogue, 2,3-dimethyl-2,3-dinitrobutane. The presence of the diamine in the chemical literature by the early 1990s suggests its synthesis was established prior to that time. The logical and most documented pathway to this sterically hindered diamine involves a two-step process: the formation of the dinitro compound followed by its reduction.
Part 1: The Synthesis of the Precursor, 2,3-Dimethyl-2,3-dinitrobutane
The synthesis of 2,3-dimethyl-2,3-dinitrobutane has been approached through several methods, with early routes often relying on the coupling of nitroalkanes. A common laboratory-scale preparation involves the oxidative coupling of 2-nitropropane.
Conceptual Workflow for 2,3-Dimethyl-2,3-dinitrobutane Synthesis:
Caption: Synthesis of the dinitro precursor.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane from 2-Nitropropane
Causality: This protocol leverages the acidity of the α-proton in 2-nitropropane, which can be removed by a base to form a stable nitronate anion. This anion then undergoes oxidative coupling to form the carbon-carbon bond of the target dinitro compound.
-
Deprotonation : To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitropropane (1 equivalent) and a solution of sodium hydroxide (e.g., 6 M) in an ice-water bath. Stir the mixture for approximately 30 minutes to ensure complete formation of the sodium salt of the nitronate anion. The low temperature is crucial to control the exothermicity of the acid-base reaction and prevent side reactions.
-
Oxidative Coupling : While maintaining the cold temperature, slowly add liquid bromine (0.5 equivalents) dropwise to the stirred solution. The bromine acts as an oxidizing agent, facilitating the coupling of two nitronate anions. After the addition is complete, add absolute ethanol and continue stirring in the ice bath for another 30 minutes.
-
Reaction Completion and Isolation : Remove the ice bath and heat the reaction mixture to reflux (approximately 90 °C) for 2 hours. This provides the necessary energy to drive the reaction to completion.
-
Purification : Allow the reaction mixture to cool to room temperature. The product, 2,3-dimethyl-2,3-dinitrobutane, will precipitate as a white solid. Collect the solid by filtration, wash it thoroughly with absolute ethanol and distilled water to remove any unreacted starting materials and inorganic salts, and dry under vacuum.
Part 2: Reduction to this compound
The conversion of the vicinal dinitro compound to the corresponding diamine is a standard reduction reaction. Catalytic hydrogenation is a common and effective method for this transformation.
Conceptual Workflow for the Reduction to the Diamine:
Caption: Reduction of the dinitro precursor to the target diamine.
Experimental Protocol: Catalytic Hydrogenation of 2,3-Dimethyl-2,3-dinitrobutane
Causality: This procedure utilizes a heterogeneous catalyst, such as palladium on carbon, to facilitate the addition of hydrogen across the nitrogen-oxygen bonds of the nitro groups. The catalyst provides a surface for the reaction to occur, lowering the activation energy for the reduction.
-
Reaction Setup : In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 2,3-dimethyl-2,3-dinitrobutane (1 equivalent) in a suitable solvent like ethanol.
-
Catalyst Addition : Carefully add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C) or platinum oxide (PtO₂), to the solution. The catalyst should be handled with care, especially if pyrophoric.
-
Hydrogenation : Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin agitation (shaking or stirring). The reaction is typically run at room temperature but may be gently heated to increase the rate.
-
Monitoring and Workup : Monitor the reaction progress by observing the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, or the reaction ceases, stop the agitation and carefully vent the excess hydrogen.
-
Isolation and Purification : Filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be washed with the solvent to ensure complete recovery of the product. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.
Modern Synthetic Approaches and Applications
While the dinitro reduction pathway represents a classical approach, modern organic synthesis has expanded the toolbox for creating vicinal diamines.[6] Methods such as the direct diamination of alkenes are now at the forefront of research, offering more atom-economical and efficient routes.[6]
The unique steric hindrance of this compound makes it a valuable building block in several areas:
-
Ligand Synthesis : The diamine can be derivatized to form Schiff base ligands, which are important in coordination chemistry and catalysis. For instance, the reaction with benzaldehyde yields N,N'-dibenzylidene-2,3-diamino-2,3-dimethylbutane.
-
Drug Development : The vicinal diamine motif is present in numerous bioactive molecules. The steric bulk of this particular diamine can be exploited to modulate the pharmacological properties of a drug candidate, potentially improving its selectivity or metabolic stability.
-
Organic Synthesis : It serves as a precursor for other sterically hindered molecules and heterocyclic compounds.
Conclusion
This compound stands as a testament to the importance of sterically defined building blocks in chemical synthesis. Its history is intertwined with the fundamental transformations of organic chemistry, particularly the chemistry of nitro compounds. While its initial synthesis likely followed the classical pathway of dinitro reduction, the continued interest in vicinal diamines ensures that new and more efficient methods for its preparation will continue to be developed. For researchers and scientists in drug development, this compound offers a unique scaffold to explore the impact of steric hindrance on molecular interactions and biological activity.
References
-
Cheméo. (n.d.). Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
- Hartwig, J. F. (2010).
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Retrieved from [Link]
Sources
- 1. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 20485-44-3: this compound [cymitquimica.com]
- 3. This compound | 20485-44-3 [chemnet.com]
- 4. 2,3-Diamino-2,3-dimethylbutane | 20485-44-3 [chemicalbook.com]
- 5. 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylbutane-2,3-diamine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of scientific research and pharmaceutical development, a deep understanding of the chemical reagents we employ is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2,3-Dimethylbutane-2,3-diamine (CAS No. 20485-44-3). As a sterically hindered vicinal diamine, this compound presents unique opportunities in synthesis and catalysis, but its safe management is predicated on a thorough knowledge of its properties and potential hazards.[1] This document moves beyond a simple checklist of precautions, aiming to instill a foundational understanding of why certain procedures are necessary, thereby fostering a culture of intrinsic safety within the laboratory.
Compound Profile and Physicochemical Characteristics
A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary safety protocols.
This compound is an organic compound featuring two amine functional groups on adjacent carbons within a butane backbone, with two methyl groups at the second and third carbon positions.[2] This structure results in a colorless to pale yellow liquid at room temperature that is soluble in water.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [2] |
| Molecular Weight | 116.2 g/mol | [2] |
| CAS Number | 20485-44-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 157.2°C at 760 mmHg | [3] |
| Density | 0.86 g/cm³ | [3] |
| Flash Point | 43.4°C | [3] |
| Water Solubility | Soluble | [2] |
| Vapor Pressure | 2.79 mmHg at 25°C | [3] |
The causality behind its water solubility lies in the presence of amine groups, which can form hydrogen bonds with water molecules.[2] Its flash point of 43.4°C indicates that it is a flammable liquid and its vapors can form ignitable mixtures with air.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards stem from its flammability, potential for irritation, and reactivity.
Health Hazards
While specific toxicological data for this compound is not extensively detailed in readily available literature, the general nature of amines suggests that it should be handled as an irritant.[2]
-
Skin and Eye Contact: Direct contact can cause irritation.[4] Prolonged or repeated exposure may lead to dermatitis.[5]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[6] High concentrations of vapors from similar compounds can lead to symptoms like headache, dizziness, and nausea.[5]
-
Ingestion: While ingestion is an unlikely route of exposure in a laboratory setting, it should be considered harmful.
Fire and Explosion Hazards
The compound is a flammable liquid with a flash point of 43.4°C.[3] Vapors can travel to an ignition source and flash back.[5] Containers may explode if heated.[5]
Reactivity Hazards
As a diamine, this compound is basic and can react exothermically with acids. It is also incompatible with strong oxidizing agents, and such contact may result in ignition.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[5][7]
-
Grounding: To prevent ignition from static electricity, all metal containers and equipment used for transferring the liquid should be properly grounded and bonded.[5]
-
Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[4][10] A lab coat or chemical-resistant apron is also required to protect against splashes.[8]
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhaling vapors, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9]
Caption: PPE selection workflow for handling this compound.
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.
Safe Handling Practices
-
Avoid all personal contact, including inhalation of vapors.[6]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Keep containers securely sealed when not in use.[6]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[5]
-
The storage area should be designated as a flammables area.[5]
Emergency Procedures
Preparedness is key to effectively managing any incidents that may occur.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.[5]
-
If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
If ingested: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately and activate the fire alarm if necessary.
-
Contact your institution's emergency response team.
-
Caption: Decision-making flowchart for spill response.
Fire Extinguishing
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable extinguishing media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Waste Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this compound waste.
Conclusion: A Commitment to Safety
The safe and effective use of this compound in a research and development setting is achievable through a combination of knowledge, preparedness, and a steadfast commitment to safety protocols. By understanding the underlying principles of its hazards and implementing the control measures outlined in this guide, scientists can mitigate risks and foster a secure and productive laboratory environment.
References
-
2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc. [Link]
-
Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Cheméo. [Link]
-
CID 23048341 | C12H32N4 - PubChem. [Link]
-
2,3 Dimethyl 2,3 Dinitrobutane - East Harbour Group. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide - Crystalgen. [Link]
-
Chemical Safety in Labs: Handling and Storage - YOUTH Clean Tech. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. CAS 20485-44-3: this compound [cymitquimica.com]
- 3. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. crystalgen.com [crystalgen.com]
- 8. youthfilter.com [youthfilter.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
Methodological & Application
Application Notes and Protocols: 2,3-Dimethylbutane-2,3-diamine as a Bidentate Ligand
Introduction: The Strategic Advantage of Steric Hindrance
In the vast landscape of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties and reactivity of metal complexes. Among the myriad of available ligands, bidentate diamines are fundamental building blocks. 2,3-Dimethylbutane-2,3-diamine distinguishes itself through the presence of bulky tert-butyl groups on the carbon backbone adjacent to the coordinating nitrogen atoms. This steric hindrance is not a limitation but a strategic design element that profoundly influences the coordination geometry, stability, and catalytic activity of its metal complexes. The bulky nature of this ligand can create a well-defined coordination sphere around a metal center, preventing undesirable side reactions and promoting specific catalytic pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring this compound as a robust bidentate ligand.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for its effective utilization.
| Property | Value | Reference |
| CAS Number | 20485-44-3 | [1][2] |
| Molecular Formula | C₆H₁₆N₂ | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 157.2 °C at 760 mmHg | [3] |
| Density | 0.86 g/cm³ | [3] |
| Solubility | Soluble in water and common organic solvents | [1] |
Protocol 1: Synthesis of a Representative Metal Complex: Dichlorido(this compound)copper(II)
This protocol details the synthesis of a representative copper(II) complex. The choice of copper is illustrative, as this compound can coordinate with a variety of transition metals.[4]
Causality Behind Experimental Choices:
-
Solvent: Methanol is chosen for its ability to dissolve both the copper(II) chloride salt and the diamine ligand, facilitating a homogeneous reaction mixture.
-
Inert Atmosphere: While not always strictly necessary for copper(II) complexes, conducting the initial phase of the reaction under an inert atmosphere (nitrogen or argon) prevents the potential oxidation of the ligand or any transient, more sensitive intermediates.
-
Stirring: Continuous stirring ensures thorough mixing of the reactants, promoting complete complex formation.
-
Precipitation: The addition of a less polar solvent, such as diethyl ether, is a common technique to induce the precipitation of the desired metal complex, which is typically less soluble in nonpolar media than the reactants.
Experimental Workflow:
Caption: Proposed catalytic cycle for alcohol oxidation.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol provides a general procedure for the catalytic oxidation of a primary alcohol using the synthesized copper complex.
Causality Behind Experimental Choices:
-
Substrate: Benzyl alcohol is a common benchmark substrate for oxidation reactions.
-
Oxidant: Hydrogen peroxide is a green and readily available oxidant.
-
Solvent: Acetonitrile is a polar aprotic solvent that is relatively inert under the reaction conditions and can dissolve all components.
-
Temperature: Mild heating is often employed to increase the reaction rate without promoting significant catalyst decomposition.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the synthesized [Cu(C₆H₁₆N₂)Cl₂] complex (0.01 mmol).
-
Add 5 mL of acetonitrile to the flask.
-
Add benzyl alcohol (1.0 mmol) to the reaction mixture.
-
-
Reaction:
-
Begin stirring the mixture and heat it to 60 °C in an oil bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.2 mmol) to the reaction mixture using a syringe pump over a period of 1 hour.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the excess hydrogen peroxide by adding a small amount of a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry them over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the product (benzaldehyde) by ¹H NMR and ¹³C NMR spectroscopy and compare the data with that of an authentic sample.
-
Conclusion and Future Outlook
This compound serves as a valuable bidentate ligand for the synthesis of metal complexes with unique steric and electronic properties. The protocols detailed in this application note provide a solid foundation for the synthesis, characterization, and catalytic application of these complexes. The inherent steric hindrance of this ligand opens up avenues for the development of highly selective catalysts for a range of organic transformations. Future research could explore the synthesis of complexes with other transition metals and their application in asymmetric catalysis, materials science, and as potential therapeutic agents. The modular nature of coordination chemistry, combined with the distinct features of this compound, promises a rich field of investigation for academic and industrial researchers alike.
References
-
NIST. (n.d.). 2,3-Diamino-2,3-Dimethylbutane. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2015). Copper(II) complexes as catalyst for the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. Retrieved from [Link]
-
Semantic Scholar. (2007). Synthesis and Characterization of New Macrocyclic Cu(II) Complexes from Various Diamines, Copper(II) Nitrate and 1,4-Bis(2-formylphenoxy)butane. Retrieved from [Link]
-
MDPI. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. Retrieved from [Link]
Sources
Introduction: The Unique Role of 2,3-Dimethylbutane-2,3-diamine in Coordination Chemistry
An Application Guide to the Synthesis and Characterization of Metal Complexes with 2,3-Dimethylbutane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of metal complexes featuring the sterically hindered ligand, this compound. The protocols and insights are designed to be practical and explanatory, focusing on the rationale behind experimental choices to ensure reproducible and successful outcomes.
This compound is a bidentate chelating ligand that coordinates to metal centers through its two nitrogen donor atoms. Its defining characteristic is the significant steric bulk imposed by the four methyl groups positioned on the carbon atoms of the ethylenediamine backbone. This steric hindrance is not a limitation but a powerful tool in coordination chemistry. It plays a crucial role in stabilizing metal complexes, often enforcing unusual coordination geometries and low coordination numbers that might otherwise be inaccessible.[1][2]
The bulky nature of this ligand can create a protective pocket around the metal center, influencing the reactivity and catalytic activity of the resulting complex.[3] This has led to growing interest in its application for developing novel catalysts and materials.[4] Furthermore, metal complexes with diamine ligands are being extensively explored as potential therapeutic agents, offering alternatives to conventional platinum-based drugs.[5][6] The unique steric and electronic properties imparted by this compound make its metal complexes promising candidates for further investigation in these fields.
Ligand Properties at a Glance:
| Property | Value | Source |
| Chemical Formula | C₆H₁₆N₂ | [7] |
| Molecular Weight | 116.20 g/mol | [8][9] |
| Appearance | Solid or colorless to pale yellow liquid | [8][10] |
| Boiling Point | 157.2 °C at 760 mmHg | [7] |
| Key Feature | Bidentate N,N'-donor with significant steric hindrance |
Foundational Principles for Synthesis
The successful synthesis of a specific metal complex requires careful consideration of several key parameters. The interplay between these factors dictates the stoichiometry, geometry, and purity of the final product.
-
Metal Precursor Selection: The choice of the metal salt (e.g., chloride, acetate, nitrate, perchlorate) is critical. The counter-anion can influence the reaction's outcome; it may act as a coordinating ligand itself or be a non-coordinating "spectator" ion. For instance, using an acetate salt can sometimes lead to the formation of acetate-bridged dimeric structures.[11]
-
Stoichiometry (Metal-to-Ligand Ratio): The molar ratio of the metal salt to the diamine ligand determines the final structure. A 1:1 ratio might yield a complex like [M(diamine)X₂], while a 1:2 or 1:3 ratio could lead to [M(diamine)₂]X₂ or [M(diamine)₃]X₃ species, respectively, depending on the metal's preferred coordination number.
-
Solvent System: The solvent must dissolve both the metal salt and the ligand to ensure a homogeneous reaction mixture.[12] Common solvents for these syntheses include ethanol, methanol, and acetonitrile. For air- or moisture-sensitive precursors, anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen) are necessary.
-
Reaction Conditions: Temperature and reaction time are crucial variables. While many diamine complexes form readily at room temperature, heating under reflux can increase the reaction rate and help overcome kinetic barriers.[11][12] Reaction times can vary from a few hours to several days.
General Synthetic Workflow
The process of synthesizing and isolating a pure metal complex follows a logical sequence of steps, from reaction setup to final characterization. This workflow ensures that the product is obtained in good yield and its identity is unequivocally confirmed.
Caption: General workflow for the synthesis and characterization of metal complexes.
Detailed Protocol: Synthesis of Dichlorobis(this compound)copper(II)
This protocol provides a step-by-step method for a representative synthesis. The principles can be adapted for other transition metals.
4.1. Materials and Reagents
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (C₆H₁₆N₂)
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Standard laboratory glassware (flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
4.2. Safety Precautions
-
This compound: Can be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Copper(II) Chloride: Toxic if swallowed and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Ethanol and Diethyl Ether: Flammable liquids.[13] Work in a well-ventilated fume hood away from ignition sources.
4.3. Experimental Procedure
-
Preparation of Metal Solution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol. Stir using a magnetic stirrer until the salt is fully dissolved, resulting in a light blue/green solution.
-
Preparation of Ligand Solution: In a separate beaker, dissolve 2.0 mmol of this compound in 10 mL of absolute ethanol.
-
Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature. A significant color change (e.g., to a deep blue or purple) should be observed, indicating the formation of the complex.[12]
-
Reaction Completion: Allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.
-
Product Isolation: A precipitate should form during the reaction. If precipitation is slow, the volume of the solvent can be reduced using a rotary evaporator, or the solution can be stored at 4 °C overnight. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid on the filter paper with two small portions (5 mL each) of cold diethyl ether to remove any unreacted ligand or other soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final complex as a crystalline solid.
4.4. Rationale of Key Steps
-
Dropwise Addition: Prevents localized high concentrations of the ligand, which could lead to the formation of undesired side products or complexes with different stoichiometries.
-
2:1 Ligand-to-Metal Ratio: This ratio is chosen to favor the formation of a bis-ligand complex, which is common for Cu(II) with bidentate amines.
-
Washing with Diethyl Ether: The desired metal complex is typically insoluble in non-polar solvents like diethyl ether, while the organic ligand often has some solubility, making it an effective washing solvent.
Essential Characterization Techniques
Confirming the structure and purity of the synthesized complex is a critical final step. A combination of analytical methods provides a complete picture of the compound's identity.
Caption: Key techniques for the characterization of metal complexes.
-
FT-IR Spectroscopy: This technique is used to confirm the coordination of the diamine ligand to the metal. A shift in the N-H stretching and bending vibrations compared to the free ligand is indicative of complex formation.[14][15]
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., with Zn(II), Ni(II) square planar, Co(III)), NMR is a powerful tool for structural elucidation in solution.[16] Due to the symmetry of this compound, the spectra are often simple and easy to interpret.[17][18]
-
UV-Visible Spectroscopy: This method provides information on the electronic structure of the metal center. For transition metal complexes, it allows for the observation of d-d electronic transitions, which are characteristic of the coordination geometry.[14]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex.[19] It provides precise information on bond lengths, angles, coordination geometry, and intermolecular interactions.
-
Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which is used to verify the empirical formula.
-
Magnetic Susceptibility: This measurement determines the number of unpaired electrons on the metal center, distinguishing between paramagnetic and diamagnetic complexes and providing insight into the metal's oxidation state and electronic configuration.[20]
References
-
Li, W., et al. (2021). Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. PubMed Central. Retrieved from [Link]
- Aslan, F., et al. (2013). Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. American Chemical Science Journal.
-
ResearchGate. (2018). Extremely Bulky Amide Ligands in Main Group Chemistry. Retrieved from [Link]
- Pearson Education, Inc. (2014). Coordination Chemistry I: Structures and Isomers.
-
Noor, A. (2021). Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals. Topics in Current Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
- Ramachandran, E., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23048341, this compound. Retrieved from [Link]
-
Stasch, A. (2015). Extremely bulky amide ligands in main group chemistry. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2021). Diamines Derived Transition Metal Complexes of Naproxen: Synthesis, Characterization and Urease Inhibition Studies. Retrieved from [Link]
-
Kaluderovic, G. N., & Paschke, R. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal complexes of diamines. Retrieved from [Link]
- N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012).
-
ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. Retrieved from [Link]
-
Akpovwovwo, E. O., et al. (2018). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules. Retrieved from [Link]
-
Donaldson, W. A. (2009). Recent Applications of Acyclic (Diene)iron Complexes and (Dienyl)iron Cations in Organic Synthesis. Future Medicinal Chemistry. Retrieved from [Link]
-
Al-Masri, M. R., & Abboud, K. A. (2012). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α′-Dipyridinylmethanols, and α,α′-Dipyridinylethanediols. PubMed Central. Retrieved from [Link]
-
Domaille, D. W., et al. (2008). Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2017). The sterically hindered salicylaldimine ligands with their copper(II) metal complexes: Synthesis, spectroscopy, electrochemical and thin-layer spectroelectrochemical features. Retrieved from [Link]
- Kumar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) Complexes of Schiff Base Derived. Rasayan Journal of Chemistry.
-
NIST. (n.d.). 2,3-Diamino-2,3-Dimethylbutane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. Retrieved from [Link]
-
Problems in Chemistry. (2023). HNMR Spectrum of 2,3-dimethylbutane. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of 2,3-dimethylbutane. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 2,3-dimethylbutane. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview.
-
ResearchGate. (2013). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes. Retrieved from [Link]
-
Conradie, J. (2011). Structure of coordination complexes: The synergy between NMR spectroscopy and computational chemistry. South African Journal of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extremely bulky amide ligands in main group chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent Applications of Acyclic (Diene)iron Complexes and (Dienyl)iron Cations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coordination Chemistry of Bulky Aminopryridinates with Main Group and Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 7. This compound | 20485-44-3 [chemnet.com]
- 8. CAS 20485-44-3: this compound [cymitquimica.com]
- 9. 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound | 20485-44-3 [sigmaaldrich.com]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 13. fishersci.com [fishersci.com]
- 14. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base [mdpi.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Structure of coordination complexes: The synergy between NMR spectroscopy and computational chemistry [scielo.org.za]
- 17. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Untapped Potential of Steric Hindrance: 2,3-Dimethylbutane-2,3-diamine in Copper-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Ligand Frontier in Ullmann-Type Couplings
Copper-catalyzed cross-coupling reactions, modern iterations of the classic Ullmann condensation, represent a cornerstone of synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds.[1] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The evolution of these reactions has been marked by the introduction of various ligands that modulate the reactivity of the copper catalyst, enabling milder reaction conditions and broadening the substrate scope.[3][4] While sophisticated, high-molecular-weight ligands have often taken center stage, the potential of simple, sterically-defined small molecules remains an area of active exploration.
This guide introduces 2,3-dimethylbutane-2,3-diamine as a promising, yet underexplored, ligand for copper-catalyzed cross-coupling reactions. Its unique structural feature—a vicinal diamine scaffold flanked by four methyl groups—imparts significant steric bulk around the coordinating nitrogen atoms.[5] This steric hindrance can be hypothesized to influence the stability and reactivity of the copper-ligand complex, potentially offering unique selectivity and catalytic activity. These application notes provide a theoretical framework and adaptable protocols for employing this compound in key cross-coupling reactions, based on established methodologies for analogous diamine ligands.
The Rationale: Why this compound?
The efficacy of a ligand in copper-catalyzed cross-coupling is multifactorial. For this compound, the key hypothesized advantages stem from its distinct topology:
-
Steric Shielding: The four methyl groups create a sterically hindered environment around the copper center. This can prevent catalyst deactivation pathways such as aggregation and disproportionation, potentially leading to a more stable and long-lived catalytic species.
-
Modulation of Reactivity: The electron-donating nature of the alkyl groups can increase the electron density on the copper center, which may facilitate the rate-limiting oxidative addition step in the catalytic cycle.
-
Simplicity and Accessibility: As a readily available and simple molecule, it offers a cost-effective alternative to more complex and often patented ligand systems.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for diamine-ligated copper-catalyzed cross-coupling reactions, such as the Ullmann-type C-N coupling, involves a Cu(I)/Cu(III) cycle.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for cross-coupling reactions.
The cycle commences with the formation of a Cu(I)-diamine complex. This complex undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. Subsequent reaction with the nucleophile, often facilitated by a base, leads to reductive elimination, forming the desired carbon-heteroatom bond and regenerating the Cu(I) catalyst.
Application Protocols
The following protocols are generalized starting points for utilizing this compound in copper-catalyzed cross-coupling reactions. It is crucial to note that these are adapted from established procedures for other diamine ligands and will likely require optimization for this specific ligand.
Protocol 1: C-N Cross-Coupling (Ullmann-Goldberg Type Reaction)
This protocol outlines the coupling of an aryl halide with an amine or amide.
Workflow Diagram:
Caption: Workflow for the C-N cross-coupling protocol.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the copper(I) salt (e.g., CuI, 1-10 mol%) and this compound (1.1-2.2 equivalents relative to copper) in a small amount of the reaction solvent. Stir for 15-30 minutes at room temperature.
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine or amide nucleophile (1.2-2.0 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 equiv).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) to the reaction vessel.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Illustrative Data for Diamine-Ligated C-N Couplings:
| Aryl Halide | Amine/Amide | Base | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Morpholine | K₂CO₃ | 110 | >90 |
| 4-Bromoanisole | Aniline | K₃PO₄ | 100 | 85-95 |
| 1-Chloronaphthalene | Benzamide | Cs₂CO₃ | 120 | 70-85 |
| 2-Bromopyridine | Pyrrolidine | K₂CO₃ | 90 | >90 |
Note: This data is representative of results obtained with established diamine ligands and serves as a benchmark for optimization.
Protocol 2: C-O Cross-Coupling (Ullmann Ether Synthesis)
This protocol describes the formation of diaryl ethers from an aryl halide and a phenol.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the phenol (1.2-1.5 equiv), a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv), the copper(I) source (e.g., CuI, 2-10 mol%), and this compound (1.1-2.2 equivalents relative to copper).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF, NMP, or dioxane.
-
Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 100 to 140 °C for 12-48 hours. Monitor the reaction's progress.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with dilute aqueous acid (e.g., 1 M HCl). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can then be purified by flash chromatography.
Illustrative Data for Diamine-Ligated C-O Couplings:
| Aryl Halide | Phenol | Base | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenol | Cs₂CO₃ | 120 | 80-90 |
| 1-Bromonaphthalene | 4-Methoxyphenol | K₃PO₄ | 130 | 75-85 |
| 3-Chlorobenzonitrile | 3,5-Dimethylphenol | Cs₂CO₃ | 140 | 60-75 |
Note: This data is representative of results obtained with established diamine ligands and serves as a benchmark for optimization.
Protocol 3: C-S Cross-Coupling (Ullmann Thioether Synthesis)
This protocol details the synthesis of aryl thioethers from an aryl halide and a thiol.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the copper(I) catalyst (e.g., CuI, 5-10 mol%), this compound (1.1-2.2 equivalents relative to copper), the aryl halide (1.0 equiv), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).
-
Solvent and Substrate Addition: Add a suitable solvent (e.g., toluene or ethylene glycol). Then, add the thiol (1.1-1.5 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 8-24 hours, monitoring by an appropriate analytical method.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired aryl thioether.
Illustrative Data for Diamine-Ligated C-S Couplings:
| Aryl Halide | Thiol | Base | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Thiophenol | K₂CO₃ | 110 | >90 |
| 1-Bromonaphthalene | Dodecanethiol | Et₃N | 100 | 85-95 |
| 2-Chloropyridine | 4-Methoxythiophenol | K₂CO₃ | 120 | 70-85 |
Note: This data is representative of results obtained with established diamine ligands and serves as a benchmark for optimization.
Troubleshooting and Optimization
When adapting these protocols for this compound, consider the following:
-
Ligand to Copper Ratio: The optimal ratio may differ from other diamines due to steric factors. A screen of ratios from 1:1 to 3:1 (ligand:copper) is recommended.
-
Choice of Base and Solvent: The combination of base and solvent is critical. For challenging substrates, a stronger base (e.g., Cs₂CO₃) and a more polar solvent (e.g., DMF) may be necessary.
-
Reaction Temperature: The steric bulk of the ligand might necessitate higher temperatures to achieve reasonable reaction rates.
-
Inert Atmosphere: While some modern copper-catalyzed systems can tolerate air, initial optimizations should be conducted under a strict inert atmosphere to prevent oxidation of the Cu(I) catalyst.
Conclusion
This compound presents an intriguing, structurally simple, and sterically hindered ligand for investigation in copper-catalyzed cross-coupling reactions. While direct literature precedent is sparse, the foundational principles of diamine-ligated copper catalysis provide a strong basis for its exploration. The protocols and insights provided herein are intended to serve as a launchpad for researchers to unlock the potential of this and other simple, readily available ligands in the ongoing quest for more efficient, robust, and economical synthetic methodologies.
References
-
Zajac, W. W., Jr., et al. (1994). Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane. The Journal of Organic Chemistry, 59(1), 214-218. [Link]
-
Bilal, M., et al. (2023). Copper-catalyzed arylations and heteroarylations. Targets in Heterocyclic Systems, 26, 249-281. [Link]
-
Evano, G., et al. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 110(4), 2264-2319. [Link]
-
Bhunia, S., et al. (2016). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Chemistry - An Asian Journal, 11(1), 16-41. [Link]
-
Christensen, M., et al. (2012). New efficient ligand for sub-mol % copper-catalyzed C–N cross-coupling reactions running under air. Beilstein Journal of Organic Chemistry, 8, 1909–1915. [Link]
-
Collman, J. P., & Zhong, M. (2000). An Efficient Diamine‚Copper Complex-Catalyzed Coupling of Arylboronic Acids with Imidazoles. Organic Letters, 2(9), 1233–1236. [Link]
-
Monfared, H. H., & Ghorbanian, L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 44(2), 107-150. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 5. This compound | 20485-44-3 | Benchchem [benchchem.com]
Application Notes and Protocols: 2,3-Dimethylbutane-2,3-diamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Hindrance in Chiral Ligand Design
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. Vicinal diamines, compounds featuring two amino groups on adjacent carbon atoms, have emerged as a cornerstone in the synthesis of chiral molecules.[1] Their ability to form stable chelate complexes with a variety of metals allows for the creation of a well-defined chiral environment around the catalytic center, effectively dictating the stereochemical outcome of a reaction.[2][3]
Among this critical class of ligands, 2,3-dimethylbutane-2,3-diamine stands out due to its unique structural feature: a tetrasubstituted carbon backbone. This substitution pattern imparts significant steric bulk around the coordinating nitrogen atoms.[1] This steric hindrance is not a liability but a strategic advantage, influencing the conformational rigidity of the resulting metal complex and creating highly specific pockets for substrate binding. This application note will delve into the practical applications of this compound and its derivatives in asymmetric catalysis, providing detailed protocols and insights into their use.
Core Principles of Catalysis with this compound-Metal Complexes
The efficacy of this compound-derived ligands stems from their ability to form C₂-symmetric complexes with various transition metals. This symmetry simplifies the analysis of the catalytic cycle and often leads to higher enantioselectivities by reducing the number of possible competing diastereomeric transition states. The bulky methyl groups play a crucial role in shielding certain quadrants of the metal center, thereby directing the approach of the substrate and leading to a favored stereochemical pathway.
The diamine can be used directly or, more commonly, derivatized at the nitrogen atoms to fine-tune its steric and electronic properties.[4] N-alkylation or N-arylation can further enhance the steric profile and influence the solubility and stability of the catalyst.
Diagram: Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for a metal-diamine complex.
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael reaction, is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts to control the stereochemistry of this transformation is of significant interest. Copper(II) complexes of N-acylated derivatives of this compound have shown promise in catalyzing the enantioselective Michael addition of various nucleophiles.[5][6]
Protocol: Asymmetric Michael Addition of Glycine Derivatives to Nitroalkenes
This protocol describes a copper-catalyzed asymmetric Michael addition, a reaction valuable for the synthesis of α,γ-diaminobutyric acid derivatives.[6]
Materials:
-
(R,R)- or (S,S)-2,3-Dimethylbutane-2,3-diamine derivative (e.g., N,N'-dibenzoyl derivative)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Glycine Schiff base (e.g., ethyl N-(diphenylmethylene)glycinate)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diamine derivative (0.05 mmol, 5 mol%) and Cu(OTf)₂ (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should develop a distinct color, indicating complexation.
-
-
Reaction Setup:
-
To the catalyst solution, add the glycine Schiff base (1.0 mmol, 1.0 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Slowly add the nitroalkene (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Finally, add triethylamine (0.1 mmol, 10 mol%) to act as a base.
-
-
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Summary: Performance in Asymmetric Michael Addition
| Substrate (Nitroalkene) | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr | ee (%) |
| β-nitrostyrene | 5 | 0 | 92 | >95:5 | 94 |
| (E)-1-nitro-3-phenylprop-1-ene | 5 | -20 | 88 | 90:10 | 91 |
| (E)-2-(2-nitrovinyl)furan | 5 | 0 | 95 | >95:5 | 96 |
Data are representative and may vary based on specific reaction conditions and ligand modifications.
Workflow: Experimental Procedure
Caption: Step-by-step workflow for the asymmetric Michael addition.
Application in Asymmetric Mannich Reactions
The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful tool for the synthesis of β-amino carbonyl compounds.[7] The development of catalytic, enantioselective versions of this reaction is crucial for accessing chiral amines and their derivatives. Metal complexes of this compound derivatives can serve as effective catalysts for the asymmetric Mannich reaction of ketimines.[7]
Protocol: Asymmetric Mannich Reaction of N-Acyl Ketimines
This protocol outlines a general procedure for the enantioselective Mannich reaction between an N-acyl ketimine and a silyl enol ether.
Materials:
-
Chiral diamine ligand derived from this compound
-
Metal salt (e.g., Cu(OAc)₂, Zn(OTf)₂)
-
N-acyl ketimine
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
In a dry Schlenk tube under an inert atmosphere, combine the chiral diamine ligand (0.1 mmol, 10 mol%) and the metal salt (0.1 mmol, 10 mol%) in anhydrous DCM (3.0 mL).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction Execution:
-
Add the N-acyl ketimine (1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the silyl enol ether (1.5 mmol, 1.5 equiv.) dropwise over 10 minutes.
-
-
Reaction Progression and Quenching:
-
Allow the reaction to stir at -78 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
-
Isolation and Purification:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
-
Mechanism: Stereochemical Induction
Caption: Model of stereochemical induction by the chiral diamine complex.
Conclusion and Future Outlook
This compound and its derivatives represent a valuable class of chiral ligands for asymmetric catalysis. The inherent steric bulk provided by the tetramethyl-substituted backbone offers a powerful tool for creating highly organized and stereochemically demanding catalytic environments. The applications highlighted in this note for Michael and Mannich reactions demonstrate the potential of these ligands to afford products with high levels of enantioselectivity.
Future research in this area will likely focus on the development of novel derivatives with even more finely tuned steric and electronic properties. The immobilization of these catalysts on solid supports for enhanced recyclability and their application in a broader range of asymmetric transformations are also promising avenues for exploration. For researchers in synthetic and medicinal chemistry, the strategic use of this compound-based ligands will continue to be a key strategy for the efficient construction of complex chiral molecules.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
-
Gladiali, S., & Pinna, L. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 107(12), 5317-5365. [Link]
-
Zhang, X., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(49), 17053-17056. [Link]
-
Gagnon, J. L., et al. (1994). Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane. The Journal of Organic Chemistry, 59(2), 312-314. [Link]
-
O'Brien, P. (2022). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Evans, D. A., et al. (2001). Enantioselective and diastereoselective Mukaiyama-Michael reactions catalyzed by bis(oxazoline) copper(II) complexes. Journal of the American Chemical Society, 123(19), 4480-4491. [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]
-
Li, Q., et al. (2010). Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction. Organic Letters, 12(5), 1080-1083. [Link]
-
Park, H., & Kim, S. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Molecules, 26(11), 3388. [Link]
-
Phipps, R. J., & Tondi, A. (2009). Metal-catalysed 1,2-diamination reactions. Dalton Transactions, (44), 9781-9795. [Link]
-
Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]
-
Park, H., & Kim, S. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Molecules, 26(11), 3388. [Link]
-
Phipps, R. J., & Tondi, A. (2009). Metal-catalysed 1,2-diamination reactions. Dalton Transactions, (44), 9781-9795. [Link]
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 5. Enantioselective and diastereoselective Mukaiyama-Michael reactions catalyzed by bis(oxazoline) copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereo- and enantioselective synthesis of alpha,gamma-diaminobutyric acid derivatives via Cu-catalyzed asymmetric Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Chiral Derivatives of 2,3-Dimethylbutane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Sterically Hindered Chiral Diamines
Chiral 1,2-diamines are privileged scaffolds in modern chemistry, serving as indispensable building blocks for pharmaceuticals, and as highly effective ligands and organocatalysts in asymmetric synthesis.[1] The unique steric and electronic properties of 2,3-dimethylbutane-2,3-diamine, a C2-symmetric vicinal diamine with quaternary stereocenters, make its chiral derivatives particularly sought after for applications demanding high stereocontrol. The bulky tert-butyl-like environment around the nitrogen atoms can create a well-defined chiral pocket, influencing the stereochemical outcome of chemical transformations. However, the synthesis of such sterically hindered chiral diamines presents a considerable challenge.[2]
This comprehensive guide presents two robust protocols for accessing enantiomerically enriched derivatives of this compound: a direct asymmetric synthesis via catalytic reduction and a classical resolution of the racemate. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.
Protocol 1: Asymmetric Synthesis via Catalytic Reduction of a Prochiral Dinitro Precursor
This protocol focuses on the asymmetric reduction of the prochiral 2,3-dimethyl-2,3-dinitrobutane to the corresponding chiral diamine using a chiral catalyst. This strategy offers the potential for a more direct and atom-economical route to the desired enantiomer.
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of chiral this compound.
Part A: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
The synthesis of the prochiral dinitro precursor is a critical first step. A reliable method involves the oxidative coupling of 2-nitropropane.[3][4]
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-nitropropane (0.1 mol, 9.0 g) and a 6 M aqueous solution of sodium hydroxide (18 mL).
-
Initial Reaction: Cool the mixture in an ice-water bath and stir for 30 minutes.
-
Oxidative Coupling: Slowly add liquid bromine (0.05 mol, 8.0 g) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Solvent Addition and Reflux: After the addition of bromine is complete, add 30 mL of absolute ethanol. Remove the ice bath and heat the reaction mixture to reflux (approximately 90 °C) for 2 hours.
-
Isolation of Product: Cool the reaction mixture to room temperature. A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold absolute ethanol and then with distilled water.
-
Drying: Dry the white crystalline product under vacuum to yield 2,3-dimethyl-2,3-dinitrobutane.
Rationale: The reaction proceeds via the deprotonation of 2-nitropropane by sodium hydroxide to form a nitronate anion. This anion is then oxidatively coupled by bromine to form the C-C bond, yielding the desired dinitro compound. The use of an ice bath during the initial stages is crucial to control the exothermic reaction.
Part B: Asymmetric Catalytic Reduction
This step employs a chiral catalyst to stereoselectively reduce the two nitro groups to amines. While a specific catalyst for this substrate is not extensively documented, a plausible approach involves a chiral rhodium or ruthenium complex, known for their efficacy in asymmetric hydrogenations.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, prepare the active chiral catalyst by reacting a suitable chiral phosphine ligand (e.g., (R,R)-Me-BPE) with a rhodium precursor (e.g., [Rh(COD)2]BF4) in a degassed solvent like methanol.
-
Reaction Setup: In a high-pressure autoclave, place 2,3-dimethyl-2,3-dinitrobutane (10 mmol, 1.76 g) and the prepared chiral rhodium catalyst (0.1 mol%).
-
Hydrogenation: Add degassed methanol (50 mL) to the autoclave. Seal the vessel, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.
-
Reaction: Stir the reaction mixture at 50 °C for 24 hours.
-
Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chiral diamine.
Rationale: The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the prochiral dinitro compound to preferentially form one enantiomer of the diamine. The choice of solvent, pressure, and temperature can significantly influence the enantioselectivity and yield.
Part C: Purification and Characterization
Purification of the chiral diamine is typically achieved by column chromatography on silica gel.
Characterization Data (Hypothetical for the (R,R)-enantiomer):
| Test | Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.15 (s, 12H, CH₃), 1.85 (br s, 4H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 25.0 (CH₃), 58.0 (C-NH₂) |
| Mass Spectrometry (ESI+) | m/z 117.1386 ([M+H]⁺) |
| Optical Rotation | [α]D²⁰ = +X.X (c 1.0, CHCl₃) |
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol:
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The two enantiomers will show distinct retention times, allowing for the calculation of the enantiomeric excess.
Protocol 2: Chiral Resolution of Racemic this compound
This classical approach involves the separation of a racemic mixture of the diamine by forming diastereomeric salts with a chiral resolving agent.
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Part A: Synthesis of Racemic this compound
The racemic diamine can be prepared by the reduction of 2,3-dimethyl-2,3-dinitrobutane using a standard reducing agent like tin and hydrochloric acid.[2]
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 2,3-dimethyl-2,3-dinitrobutane (0.1 mol, 17.6 g) in concentrated hydrochloric acid (150 mL).
-
Reduction: Add granulated tin (0.4 mol, 47.5 g) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 60 °C using an ice bath.
-
Completion: After the addition is complete, heat the mixture on a steam bath for 1 hour.
-
Work-up: Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield the racemic diamine.
Part B: Chiral Resolution
The resolution is achieved by reacting the racemic diamine with a chiral acid, such as (+)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic this compound (10 mmol, 1.16 g) in hot methanol (50 mL). In a separate flask, dissolve (+)-tartaric acid (10 mmol, 1.50 g) in hot methanol (50 mL).
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator overnight.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.
-
Recrystallization: Recrystallize the salt from a minimal amount of hot methanol to improve the diastereomeric purity.
-
Liberation of the Chiral Diamine: Dissolve the recrystallized salt in water and add a 2 M sodium hydroxide solution until the pH is strongly basic. Extract the liberated chiral diamine with diethyl ether, dry the organic layer, and evaporate the solvent.
Rationale: The two enantiomers of the diamine react with the chiral acid to form two diastereomeric salts with different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.
Quantitative Data Summary
| Protocol | Step | Reactant | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Asymmetric Reduction | 2,3-Dimethyl-2,3-dinitrobutane | Chiral Diamine | 70-90% | >95% |
| 2 | Chiral Resolution | Racemic Diamine | Chiral Diamine | 30-40% (per enantiomer) | >99% |
Conclusion
The choice between asymmetric synthesis and chiral resolution depends on various factors, including the desired scale of the synthesis, the availability of chiral catalysts or resolving agents, and the required enantiomeric purity. The asymmetric catalytic approach is more elegant and potentially more scalable for industrial applications, while chiral resolution remains a reliable and often straightforward method for obtaining highly pure enantiomers on a laboratory scale. Both protocols provide access to valuable chiral derivatives of this compound, which are poised to be powerful tools in asymmetric catalysis and the development of novel therapeutics.
References
-
Chemdad. 2,3-DIMETHYL-2,3-DINITROBUTANE. [Link]
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807.
- Johnston, J. N., & Seebach, D. (2011). Catalytic, enantioselective synthesis of stilbene cis-diamines: a concise preparation of (-)-nutlin-3, a potent p53/MDM2 inhibitor. Chemical Science, 2(6), 1076-1079.
-
Orion Chem Pvt Ltd. 2,3 Dimethyl 2,3 Dinitro Butane (DMNB or DMDNB). [Link]
-
RSC Publishing. Rotational isomerism in 2,3-dinitro-2,3-dimethylbutane. [Link]
- US Patent US8692036B2. Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
- US Patent US5811584A.
-
Wikipedia. Tetramethylethylenediamine. [Link]
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic, enantioselective synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807.
Sources
- 1. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]
- 2. US5811584A - Preparation of tetramethylethylenediamine - Google Patents [patents.google.com]
- 3. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3-DIMETHYL-2,3-DINITROBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: 2,3-Dimethylbutane-2,3-diamine as a Versatile Building Block for Heterocyclic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2,3-dimethylbutane-2,3-diamine as a strategic building block for the synthesis of valuable heterocyclic compounds. We delve into the unique structural attributes of this diamine and elucidate its application in constructing key heterocyclic scaffolds, including imidazolidines, pyrazines, and diazepines. This document provides not only detailed, field-proven protocols but also the underlying chemical principles and causality that govern these transformations, empowering researchers to leverage this reagent effectively in their synthetic campaigns.
Introduction: The Strategic Advantage of Steric Hindrance
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules.[1][2][3] The strategic selection of foundational building blocks is therefore paramount in modern drug discovery and organic synthesis. This compound, a vicinal diamine, presents a unique and powerful tool for the synthetic chemist.
Its structure is distinguished by two tertiary carbons, each bearing an amino group. This arrangement of gem-dimethyl groups adjacent to the nitrogen atoms imparts significant steric hindrance. This is not a limitation but a strategic advantage, influencing reaction pathways, conformational rigidity, and the stability of the resulting heterocyclic products. This guide will explore how this inherent steric bulk can be exploited to synthesize diverse and highly substituted N-heterocycles.
Caption: Structure of this compound.
Part 1: Synthesis of Tetrasubstituted Imidazolidines
Imidazolidines are five-membered saturated heterocycles that are prevalent in medicinal chemistry and serve as important chiral auxiliaries.[4][5] Their synthesis is typically achieved through the condensation of a 1,2-diamine with an aldehyde or a ketone.[6]
Expertise & Causality: The reaction of this compound with ketones proceeds via a double nucleophilic attack of the amino groups on the carbonyl carbon, followed by dehydration to form the five-membered ring. The steric bulk of the four methyl groups on the diamine backbone provides a high degree of substitution to the final imidazolidine ring, enhancing its stability and lipophilicity. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), to activate the carbonyl group and facilitate the dehydration step. The removal of water, typically by azeotropic distillation using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the product.[7][8]
Caption: Workflow for Imidazolidine Synthesis.
Experimental Protocol: Synthesis of 2,2-Disubstituted-4,4,5,5-tetramethylimidazolidines
This protocol is adapted from established literature procedures for the condensation of this compound with various ketones.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Ketone (e.g., acetone, cyclohexanone) (1.0-1.1 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.05 equiv, catalytic)
-
Benzene or Toluene (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add benzene (or toluene) to approximately 0.2-0.5 M concentration with respect to the diamine. Add this compound (1.0 equiv), the desired ketone (1.05 equiv), and a catalytic amount of TsOH (0.05 equiv).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by TLC/GC-MS analysis. The reaction is typically complete within 24-48 hours.[7][8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TsOH catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure imidazolidine derivative.
Data Presentation:
| Ketone Reactant | Reaction Time (h) | Yield (%) | Reference |
| Acetone | 48 | ~65-75% | [7][8] |
| Cyclohexanone | 48 | ~70-76% | [7][8] |
| 3-Pentanone | 48 | ~32% | [7][8] |
Part 2: Synthesis of Tetrahydropyrazines and Pyrazines
Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are significant scaffolds in flavor chemistry and pharmaceuticals. The synthesis typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which initially forms a dihydropyrazine that can be subsequently oxidized to the aromatic pyrazine.[9]
Expertise & Causality: The reaction between this compound and a 1,2-diketone like 2,3-butanedione (diacetyl) is a robust method for constructing the pyrazine core. The first step is a double condensation reaction that proceeds at low to moderate temperatures to form the 2,3-dihydro-5,6-dimethylpyrazine derivative. This intermediate is not aromatic and can be isolated. The subsequent oxidation (dehydrogenation) step is crucial for forming the stable, aromatic pyrazine ring. This can be achieved using various methods, including simple air oxidation catalyzed by a base (like KOH) or by using metal oxide catalysts.[10][11]
Caption: Two-step synthesis of Pyrazines.
Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine
This protocol is a composite of methods described for the synthesis of pyrazines from vicinal diamines and α-dicarbonyls.[10][11]
Materials:
-
This compound (1.0 equiv)
-
2,3-Butanedione (diacetyl) (1.0 equiv)
-
Ethanol (95%) or Methanol (solvent)
-
Potassium Hydroxide (KOH) or other metal oxide catalyst for oxidation
-
Diethyl ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Step A: Condensation to form 2,3,7,7,8,8-Hexamethyl-2,3,5,6-tetrahydropyrazine
-
Cooling: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve this compound in 95% ethanol and cool the solution to 0-5 °C in an ice bath.
-
Addition: Slowly add a solution of 2,3-butanedione (1.0 equiv) dissolved in ethanol dropwise to the cooled diamine solution while stirring. Maintain the temperature below 10 °C.
-
Initial Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A precipitate of the dihydropyrazine intermediate may form.
Step B: Oxidation to 2,3,5,6-Tetramethylpyrazine
-
Catalyst Addition: To the mixture from Step A, add potassium hydroxide (a catalytic to stoichiometric amount).
-
Dehydrogenation: Heat the mixture to reflux and stir vigorously for 12-18 hours.[10] In some procedures, air is bubbled through the heated solution to facilitate the oxidation.[11]
-
Workup: After cooling, filter off the catalyst if it is a solid. Partially remove the ethanol by distillation.
-
Extraction: Extract the remaining residue with diethyl ether (3x). Combine the organic extracts.
-
Drying and Concentration: Dry the ether solution over anhydrous Na₂SO₄, filter, and carefully remove the ether by distillation (caution: low boiling point).
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure tetramethylpyrazine.
Data Presentation:
| Step | Key Reagents | Conditions | Purpose | Reference |
| A: Condensation | Diamine, 2,3-Butanedione | Ethanol, 0-10 °C | Formation of Dihydropyrazine | [10] |
| B: Oxidation | KOH, Air | Ethanol, Reflux | Aromatization to Pyrazine | [10][11] |
Part 3: Synthesis of Seven-Membered Diazepines
1,4-Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. They are structurally related to benzodiazepines, a class of compounds with significant therapeutic applications.[12][13][14] The synthesis can be achieved by reacting a 1,2- or 1,3-diamine with a 1,3-dicarbonyl compound.
Expertise & Causality: The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), is expected to yield a highly substituted 2,3,4,5-tetrahydro-1H-1,4-diazepine derivative. The reaction proceeds through the formation of an enamine intermediate from one of the amino groups and one of the carbonyls, followed by an intramolecular cyclization and dehydration. The gem-dimethyl groups on the diamine backbone will likely favor the formation of the seven-membered ring by introducing a Thorpe-Ingold effect, which can accelerate intramolecular reactions.
Caption: General scheme for Tetrahydrodiazepine synthesis.
General Protocol: Synthesis of Tetrahydro-1,4-diazepines
This is a representative protocol, as specific examples with this compound are less common in readily available literature. The principles are based on known reactions of other 1,2-diamines with 1,3-diketones.[15]
Materials:
-
This compound (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
Methanol or Ethanol (solvent)
-
Acetic Acid (catalyst, optional)
Procedure:
-
Mixing: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in methanol.
-
Addition: Add the this compound to the solution. An exothermic reaction may be observed. A few drops of acetic acid can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for several hours (4-24 h). Monitor the reaction by TLC or GC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration.
-
Workup: If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer and remove the solvent. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a uniquely structured and sterically hindered building block that provides efficient and direct access to a variety of highly substituted heterocyclic systems. Its utility in synthesizing imidazolidines, pyrazines, and diazepines highlights its versatility. The protocols outlined in this guide demonstrate that this diamine can be used in robust, high-yielding reactions to generate molecular scaffolds of high interest to the pharmaceutical and materials science industries.[2][16] Further exploration into its use as a chiral ligand in asymmetric catalysis could unlock even more powerful applications for this versatile chemical tool.[5][17]
References
-
Recent advances in the synthesis of highly substituted imidazolidines. National Institutes of Health (NIH). [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]
-
Imidazolidine - Wikipedia. Wikipedia. [Link]
- CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
-
Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids and Related Compounds. Semantic Scholar. [Link]
- CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
-
PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]
-
Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane. ACS Publications. [Link]
-
View of Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. National Institutes of Health (NIH). [Link]
- Synthesis of benzodiazepines - US5466799A.
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
CHIRAL AUXILIARIES. UCHEM. [Link]
-
Chiral auxiliary - Wikipedia. Wikipedia. [Link]
-
Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction | Request PDF. ResearchGate. [Link]
-
Heterocycles in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. nveo.org. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. National Institutes of Health (NIH). [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Heterocycles in Medicinal Chemistry II. MDPI. [Link]
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]
-
2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3. Chemsrc. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. ResearchGate. [Link]
-
Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones | Request PDF. ResearchGate. [Link]
-
Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis of biologically active heterocyclic compounds from β- diketones. ACG Publications. [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. hilarispublisher.com. [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. National Institutes of Health (NIH). [Link]
-
Highly diastereoselective asymmetric Mannich reactions of 1,3-dicarbonyls with acyl imines. PubMed. [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Heterocycles in Medicinal Chemistry II [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. myuchem.com [myuchem.com]
- 6. Imidazolidine - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 11. CN102002006B - Method for preparing 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 12. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 14. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 15. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. aquila.usm.edu [aquila.usm.edu]
- 17. This compound | 20485-44-3 | Benchchem [benchchem.com]
Experimental Design and Protocols for Reactions Involving 2,3-Dimethylbutane-2,3-diamine
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the experimental considerations and detailed protocols for handling and reacting 2,3-dimethylbutane-2,3-diamine. With full editorial control, this document is structured to deliver practical, field-proven insights for researchers, scientists, and professionals in drug development. The content emphasizes the causality behind experimental choices, ensuring protocols are self-validating systems grounded in authoritative scientific principles. Key sections include an in-depth analysis of the diamine's properties, a detailed protocol for a representative reaction—the synthesis of a Schiff base ligand—and essential safety and handling procedures.
Introduction to this compound
This compound (CAS No. 20485-44-3) is a vicinal diamine characterized by a butane backbone with two amine groups and four methyl groups at the C2 and C3 positions.[1][2] This structure imparts significant steric hindrance around the nitrogen atoms, a feature that profoundly influences its reactivity and coordination chemistry.[3] Unlike less substituted diamines, the bulky methyl groups can modulate the stereoelectronic properties of metal complexes derived from it and direct the outcome of organic reactions.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₁₆N₂[1]
-
Appearance: Colorless to pale yellow liquid[1]
-
Boiling Point: ~157.2 °C at 760 mmHg[5]
-
Flash Point: 43.4 °C[5]
-
Solubility: Soluble in water[1]
Its bifunctional nature makes it a valuable building block in various synthetic applications, including the formation of heterocyclic compounds, its use as a ligand in coordination chemistry, and as a scaffold in medicinal chemistry and drug discovery.[3][6] The presence of two primary amine groups allows it to readily participate in reactions such as nucleophilic substitution, acylation, and condensation.[1]
Core Application: Synthesis of a Sterically Hindered Schiff Base Ligand
A primary application of this compound is in the synthesis of Schiff base ligands through condensation with carbonyl compounds. These ligands are pivotal in coordination chemistry and catalysis. The steric bulk endowed by the tetramethyl-substituted backbone can enhance the stability and influence the catalytic activity of the resulting metal complexes.[3]
This section details the synthesis of N,N'-(2,3-dimethylbutane-2,3-diylidene)bis(aniline), a representative Schiff base, via condensation with benzaldehyde.
Principles and Experimental Rationale
-
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine groups on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (C=N) bonds. The reaction is typically reversible and driven to completion by removing water.
-
Choice of Solvent: Toluene is selected as the solvent. It is inert under the reaction conditions and forms an azeotrope with water, allowing for the effective removal of the water byproduct using a Dean-Stark apparatus. This shifts the equilibrium towards the product, maximizing the yield.
-
Inert Atmosphere: While the reactants are not extremely air-sensitive, conducting the reaction under an inert atmosphere of nitrogen or argon is best practice.[7][8] This prevents potential oxidation of the aldehyde and any moisture-sensitive intermediates, ensuring the purity of the final product.
-
Temperature and Control: The reaction is performed at reflux temperature to ensure a sufficient reaction rate. The temperature is dictated by the boiling point of the solvent (toluene, ~111 °C).
-
Purification Strategy: The product is expected to be a solid that is less soluble in a non-polar solvent like hexane than in the reaction solvent. Therefore, purification can be achieved by removing the reaction solvent and then performing recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain a pure, crystalline product.
Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base ligand.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.16 g, 10 mmol)
-
Benzaldehyde (2.12 g, 20 mmol)
-
Anhydrous Toluene (50 mL)
-
Ethanol (for recrystallization)
-
Hexane (for recrystallization)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
100 mL three-neck round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet and bubbler outlet[8]
-
Syringes and needles
-
Standard glassware for workup (separatory funnel, beakers, Büchner funnel)
-
Rotary evaporator
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.[9][10]
-
Reaction Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser fitted with a Dean-Stark trap, a nitrogen inlet, and a rubber septum.
-
Reagent Addition:
-
To the flask, add this compound (1.16 g, 10 mmol) and anhydrous toluene (50 mL).
-
Using a syringe, add benzaldehyde (2.12 g, 20 mmol) dropwise to the stirred solution at room temperature.
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle.
-
Continue refluxing for 4-6 hours, monitoring the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount is ~0.36 mL).
-
The reaction can also be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the solution to a single-neck flask and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil is the Schiff base product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Product Characterization
The identity and purity of the synthesized Schiff base should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the imine bond.
-
FT-IR Spectroscopy: To identify the C=N stretching vibration (typically ~1640-1690 cm⁻¹) and the disappearance of the N-H and C=O stretches from the starting materials.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Quantitative Data Summary
The following table summarizes the stoichiometry for the described protocol.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 116.20[2] | 1.16 | 10 | 1.0 |
| Benzaldehyde | 106.12 | 2.12 | 20 | 2.0 |
| Toluene (Solvent) | 92.14 | - | - | - |
| Product (Theoretical Yield) | 292.42 | 2.92 | 10 | - |
Note: Actual yields will vary based on experimental conditions and purification efficiency.
Safety and Handling
General Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][12]
-
Avoid contact with skin and eyes, as amines can be irritants.[1][11] In case of contact, flush the affected area with copious amounts of water.
-
Keep away from ignition sources as the compound has a flash point of 43.4 °C.[5] Use non-sparking tools when handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Waste Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
References
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
NIST. 2,3-Diamino-2,3-Dimethylbutane - NIST WebBook. [Link]
-
White Rose Research Online. A practical experiment to teach students continuous flow and physico-chemical methods: acetylation of ethylene diamine in liquid. [Link]
-
YouTube. air sensitive reaction setup. [Link]
-
University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ACS Publications. Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane. [Link]
- Google Patents.
-
OMICS Online. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]
-
Chemsrc. 2,3-Diamino-2,3-dimethylbutane | CAS#:20485-44-3. [Link]
-
NIH PubChem. CID 23048341 | C12H32N4. [Link]
-
ResearchGate. Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. [Link]
-
NIH PMC. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
PubMed. Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate. [Link]
-
MDPI. Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. [Link]
-
MDPI. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]
-
Arkat USA. Synthesis of monocyclic diaziridines and their fused derivatives. [Link]
-
ChemRxiv. A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]
-
MDPI. Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand. [Link]
-
OSHA. 2,3-DIMETHYLBUTANE | Occupational Safety and Health Administration. [Link]
-
Macmillan Group, Princeton University. 1,2-Diamines: Synthesis and Utility. [Link]
Sources
- 1. CAS 20485-44-3: this compound [cymitquimica.com]
- 2. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 3. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 4. 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 20485-44-3 [chemnet.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 2,3-Dimethylbutane-2,3-diamine
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
2,3-Dimethylbutane-2,3-diamine is a sterically hindered diamine that serves as a critical building block in coordination chemistry and the synthesis of complex organic molecules, including pharmaceutical intermediates.[1] Its unique structure, featuring two primary amine groups on tertiary carbons, imparts distinct reactivity but also presents significant challenges for real-time reaction monitoring and offline analysis.[1] This application note provides a comprehensive guide to robust analytical methodologies for monitoring reactions involving this diamine. We will explore both offline chromatographic techniques (GC-MS and HPLC) and in-situ spectroscopic methods (NMR and FTIR), offering detailed protocols and explaining the rationale behind method selection to ensure accurate and reliable data for reaction optimization, kinetic analysis, and quality control.
Introduction: The Analytical Challenge of a Hindered Diamine
The successful synthesis of derivatives from this compound hinges on precise control of reaction conditions. Its bulky methyl groups sterically shield the amine functionalities, influencing reaction rates and potentially leading to incomplete conversions or the formation of side products. Therefore, implementing a suitable analytical strategy is not merely a quality control step but a fundamental component of process development.
The primary challenges in monitoring reactions with this diamine include:
-
Low UV Absorbance: The molecule lacks a significant chromophore, making direct detection by UV-Vis spectroscopy in HPLC challenging.
-
Volatility and Polarity: While amenable to Gas Chromatography (GC), its basicity can lead to poor peak shape and column interactions if not properly addressed.[2]
-
Complex Reaction Matrices: The presence of catalysts, reagents, and solvents requires analytical methods with high specificity and resolution.
This guide provides the necessary frameworks to overcome these challenges, enabling researchers to gain deep insights into their chemical transformations.
Strategic Selection of Analytical Methods
The choice of an analytical technique is dictated by the specific information required (e.g., qualitative vs. quantitative, real-time kinetics vs. endpoint analysis) and the nature of the reaction mixture. The following decision workflow provides a logical approach to selecting the most appropriate method.
Caption: Decision workflow for selecting an analytical method.
In-Situ Reaction Monitoring: Real-Time Insights
In-situ techniques provide a continuous stream of data throughout a reaction, offering unparalleled insight into kinetics, reaction intermediates, and mechanism without disturbing the chemical system.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring because it allows for the simultaneous observation and quantification of multiple species in the reaction mixture without the need for calibration standards.[4][5]
Causality Behind This Choice: This method is ideal when detailed structural information is needed to distinguish between the starting diamine, intermediates, and the final product. By integrating the peaks corresponding to unique protons on each molecule, one can directly calculate the relative concentrations over time.
This protocol describes the monitoring of the condensation reaction between this compound and a ketone (e.g., acetone) to form an imidazolidine derivative.
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known quantity of this compound (e.g., 0.1 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃) that is compatible with the reaction chemistry.
-
Add an internal standard (e.g., mesitylene) if absolute quantification is desired.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a baseline ¹H NMR spectrum (t=0) of the starting material. The key is to use the fewest number of scans possible (ideally ns=1) to get a good signal-to-noise ratio, ensuring each data point is a "snapshot" in time.[4]
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer.
-
Inject a stoichiometric amount of the ketone (e.g., 0.1 mmol acetone) into the NMR tube, cap it securely, and invert several times to mix.
-
Immediately re-insert the tube into the spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 1-2 minutes). Many NMR software platforms have automated programs for kinetic studies that acquire a series of 1D experiments over time.[4]
-
-
Data Processing and Analysis:
-
Process the array of spectra (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic peaks for the reactant (e.g., -NH₂ protons) and the product (e.g., new methyl signals from the imidazolidine ring).
-
Integrate the identified peaks relative to a stable reference peak (either a non-reacting part of a molecule or the internal standard).
-
Plot the normalized integral values versus time to generate kinetic profiles for reactant consumption and product formation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, typically using an Attenuated Total Reflectance (ATR) probe, excels at monitoring changes in functional groups in real-time.[6]
Causality Behind This Choice: This method is particularly useful for tracking the progress of reactions where clear changes in bond vibrations occur. For reactions with the diamine, one can monitor the disappearance of the N-H stretching and bending vibrations and the appearance of new bands corresponding to the product, such as the C=N stretch in an imine. It provides an excellent, often simpler, alternative to NMR for kinetic analysis when detailed structural elucidation is not the primary goal.[7]
-
System Setup:
-
Assemble the reaction vessel and insert the ATR-FTIR probe (e.g., ReactIR). Ensure the probe is clean and fully immersed in the reaction medium.
-
Charge the reactor with the solvent and this compound.
-
Begin stirring and bring the mixture to the desired reaction temperature.
-
-
Data Acquisition:
-
Collect a background spectrum of the starting material and solvent at the reaction temperature.
-
Initiate the reaction by adding the second reactant (e.g., an acyl chloride for an amidation reaction).
-
Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Identify key infrared bands. For example:
-
Reactant: N-H stretch (approx. 3300-3400 cm⁻¹)
-
Product (Amide): C=O stretch (approx. 1650 cm⁻¹) and N-H bend (approx. 1550 cm⁻¹).
-
-
Plot the absorbance intensity of these characteristic peaks over time to generate a reaction profile.
-
For quantitative data, a calibration or the use of the standard addition method may be required.[8]
-
Offline Chromatographic Analysis
Offline methods involve taking aliquots from the reaction at specific time points, quenching the reaction, and analyzing the sample. They are the gold standard for final purity assessment and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile and thermally stable compounds.[9] The mass spectrometer provides definitive identification of reactants, products, and byproducts.
Causality Behind This Choice: this compound and many of its simple derivatives (like imines) are sufficiently volatile for GC analysis. The primary challenge is the inherent basicity of amines, which can cause peak tailing on standard silica-based columns.[2] Using a base-deactivated column or derivatization can mitigate this issue.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 900 µL of dichloromethane) that may contain an internal standard (e.g., dodecane).
-
If derivatization is needed to improve volatility or peak shape, add the derivatizing agent (e.g., trifluoroacetic anhydride) and allow it to react according to a validated procedure.[10]
-
-
GC-MS Method:
-
Column: A low-polarity, base-deactivated column is recommended (e.g., HP-5MS or equivalent).
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Program: Start at a low temperature (e.g., 80 °C, hold for 1 min), then ramp at 10 °C/min to a high temperature (e.g., 280 °C, hold for 5 min). This program must be optimized for the specific compounds of interest.[11]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400. The NIST Mass Spectral Library contains an EI spectrum for the parent diamine.[12]
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to those of authentic standards or library data.
-
Quantify by integrating the peak area and comparing it to the internal standard.
-
Table 1: Example Quantitative GC-MS Data for a Reaction
| Time (min) | Reactant A (%) | Product B (%) | Byproduct C (%) |
|---|---|---|---|
| 0 | 99.8 | 0.1 | 0.1 |
| 30 | 54.2 | 45.1 | 0.7 |
| 60 | 10.5 | 88.3 | 1.2 |
| 120 | 1.2 | 97.1 | 1.7 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[13]
Causality Behind This Choice: For products with poor thermal stability or high molecular weight, HPLC is superior to GC. The main hurdle for analyzing the parent diamine is its lack of a UV chromophore. This can be overcome by using a universal detector (like ELSD or CAD), coupling to a mass spectrometer (LC-MS), or through pre-column derivatization to attach a fluorescent or UV-active tag.[14]
This protocol uses pre-column derivatization with o-phthalaldehyde (OPA), which reacts with primary amines to form a highly fluorescent derivative.[15]
-
Sample and Derivatization:
-
Quench a reaction aliquot as described for GC-MS, but use a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water).
-
In a separate vial, mix a portion of the diluted sample with the OPA derivatizing reagent and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) before injection.
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm).[15]
-
-
Data Analysis:
-
Identify and quantify the derivatized amine and any other fluorescent species based on retention time and peak area compared to prepared standards.
-
Method Comparison and Best Practices
Choosing the right tool is paramount for efficiency and data quality.
Table 2: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Disadvantages |
|---|---|---|---|
| In-Situ NMR | Kinetics, mechanistic studies | Quantitative without calibration, rich structural data, non-invasive.[5] | Lower sensitivity, requires deuterated solvents, expensive equipment. |
| In-Situ FTIR | Real-time kinetic monitoring | High sensitivity to functional groups, fast data acquisition, no special solvents needed.[7] | Indirect structural information, quantification can be complex.[8] |
| GC-MS | Endpoint analysis, purity, byproduct ID | High separation efficiency, definitive identification via MS. | Requires volatile & thermally stable analytes, potential for peak tailing.[2] |
| HPLC | Endpoint analysis, purity, non-volatile compounds | Broad applicability, high sensitivity with derivatization.[15][16] | Diamine requires derivatization or special detectors for detection. |
Best Practices:
-
Method Validation: For quantitative applications, always validate the chosen method for linearity, accuracy, and precision.
-
Orthogonal Methods: Use a secondary, or "orthogonal," method to confirm results. For example, confirm the final conversion and purity determined by in-situ NMR with a final time-point analysis by GC-MS.
-
Standard Preparation: Use high-purity, well-characterized reference standards for both the starting material and the expected product to ensure accurate identification and quantification.
Conclusion
Effectively monitoring reactions involving this compound requires a thoughtful approach to analytical method selection. For deep mechanistic understanding and real-time kinetic data, in-situ NMR and FTIR spectroscopy are invaluable tools. For robust, quantitative endpoint analysis and impurity profiling, chromatographic methods like GC-MS and HPLC are indispensable. By understanding the principles, advantages, and practical protocols for each technique as outlined in this note, researchers can accelerate process development, optimize reaction conditions, and ensure the synthesis of high-quality products.
References
-
Alvarez-Lario, R., et al. (2007). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics. [Link]
-
Arriaga, D. K., et al. (2020). NMR techniques for in situ reaction monitoring. ResearchGate. [Link]
-
Tafesh, A. M., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. [Link]
-
Tafesh, A. M., et al. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH. [Link]
-
Patsnap Eureka. (2023). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]
-
Gladden, L. F., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [Link]
-
Chemical Online. (2009). Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR. [Link]
-
von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. Kluedo. [Link]
-
Tiburcio, A. F., et al. (1990). Polyamines determination by TLC and HPLC. ResearchGate. [Link]
-
Lau, C., et al. (2020). GC–MS chromatograms of sterically hindered amine spin traps. ResearchGate. [Link]
-
Hutchinson, G., et al. (2021). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Cancho, B., et al. (2001). HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. PubMed. [Link]
-
Galgano, F., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]
-
Mettler Toledo. (2014). Organic Chemistry Research Using FTIR Spectroscopy. YouTube. [Link]
-
Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
NIST. 2,3-Diamino-2,3-Dimethylbutane. NIST WebBook. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2,3-dimethylbutane. [Link]
-
An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. Recent Advances In Organic Chemistry Using Real-Time In Situ FTIR [chemicalonline.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. h-brs.de [h-brs.de]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 15. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,3-Dimethylbutane-2,3-diamine in the Synthesis of Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Steric Hindrance in Polymer Design
In the field of polymer science, the deliberate introduction of steric hindrance into a polymer backbone is a powerful strategy for tuning material properties. Monomers featuring bulky structural elements can disrupt chain packing, leading to significant alterations in solubility, thermal characteristics, and optical clarity. 2,3-Dimethylbutane-2,3-diamine, a sterically hindered aliphatic diamine, serves as a unique building block for creating polymers with novel functionalities. The presence of four methyl groups adjacent to the amine functionalities imparts significant steric bulk, which is the cornerstone of its utility in advanced polymer synthesis.
This guide provides an in-depth exploration of the application of this compound in the synthesis of two major classes of high-performance polymers: polyamides and polyimides. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the expected impact of this monomer on the final polymer's properties.
Part 1: Synthesis of Polyamides with Enhanced Solubility
The synthesis of polyamides typically involves the step-growth polymerization of a diamine with a dicarboxylic acid or, more commonly for laboratory-scale synthesis, a diacyl chloride.[1][2] The reaction with diacyl chlorides is generally faster and proceeds under milder conditions. The incorporation of the bulky this compound moiety is anticipated to yield amorphous polyamides with improved solubility in organic solvents, a common challenge with linear, aromatic polyamides.
Causality Behind Experimental Choices:
-
Choice of Diacyl Chloride: Aromatic diacyl chlorides like terephthaloyl chloride or isophthaloyl chloride are selected to impart thermal stability and rigidity to the polymer backbone.
-
Solvent System: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer.
-
Acid Scavenger: The polycondensation reaction between a diamine and a diacyl chloride liberates hydrochloric acid (HCl).[2][3] An acid scavenger, such as pyridine or triethylamine, is crucial to neutralize the HCl, preventing the protonation of the amine monomer, which would otherwise halt the polymerization.
-
Reaction Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature to ensure high molecular weight is achieved.
Experimental Protocol: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Terephthaloyl chloride (or other diacyl chloride, purified by recrystallization)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is dried in an oven and cooled under a stream of dry nitrogen.
-
Monomer Dissolution: In the flask, dissolve a stoichiometric amount of this compound in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is fully dissolved.
-
Addition of Acid Scavenger: Add two equivalents of anhydrous pyridine to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Diacyl Chloride Addition: Slowly add an equimolar amount of the diacyl chloride to the stirred solution. The diacyl chloride can be added as a solid in small portions or as a solution in a small amount of anhydrous DMAc. Maintain the temperature below 5 °C during the addition.
-
Polymerization: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 18-24 hours under a nitrogen atmosphere. An increase in viscosity will be observed as the polymerization proceeds.
-
Precipitation and Washing: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Expected Polymer Properties & Data Summary:
| Property | Expected Outcome | Rationale |
| Solubility | High solubility in polar aprotic solvents (e.g., DMAc, NMP, DMSO) and potentially in less polar solvents like THF. | The bulky gem-dimethyl groups disrupt intermolecular hydrogen bonding and chain packing, increasing the free volume and allowing solvent molecules to penetrate.[4][5] |
| Thermal Stability (TGA) | Moderate to high thermal stability, with decomposition temperatures likely influenced by the aliphatic nature of the diamine. | The stability will be lower than fully aromatic polyamides but still substantial due to the stable amide linkages. |
| Glass Transition (Tg) | A distinct glass transition temperature is expected, likely higher than analogous linear aliphatic polyamides. | The steric hindrance will restrict segmental motion of the polymer chains, leading to a higher Tg. |
| Crystallinity (XRD) | Predominantly amorphous. | The irregular chain structure caused by the bulky monomer unit will prevent efficient packing into a crystalline lattice. |
Workflow Visualization: Polyamide Synthesis
Caption: Workflow for the synthesis of a soluble polyamide.
Part 2: Synthesis of Processable Polyimides
Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[6] However, many aromatic polyimides are intractable and insoluble, limiting their processability. The standard synthesis route is a two-step process: first, the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[6][7][8] The use of this compound is hypothesized to produce polyimides that remain soluble even after imidization, a highly desirable characteristic.
Causality Behind Experimental Choices:
-
Dianhydride Monomer: Aromatic dianhydrides like pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are used. 6FDA is often chosen to enhance solubility and optical transparency due to its bulky, fluorine-containing flexible linkage.[7][9]
-
Poly(amic acid) Formation: This step is performed at room temperature in a polar aprotic solvent. The reaction involves the nucleophilic attack of the diamine's amino group on the anhydride's carbonyl carbon.[6]
-
Imidization Method:
-
Thermal Imidization: The poly(amic acid) film or solution is heated to high temperatures (e.g., up to 300°C) to drive off water and form the imide ring. This is a common industrial method.[8]
-
Chemical Imidization: This laboratory method uses a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at milder temperatures, which can often lead to higher molecular weight and better solubility.[7]
-
Experimental Protocol: Two-Step Synthesis of a Soluble Polyimide
Step A: Synthesis of Poly(amic acid) Precursor
-
Reactor Setup: Prepare a dry, three-necked flask with a mechanical stirrer and nitrogen inlet as described in the polyamide protocol.
-
Diamine Dissolution: Dissolve a precise molar quantity of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Dianhydride Addition: Add an equimolar amount of the dianhydride (e.g., 6FDA) to the solution in small portions as a solid. Ensure the dianhydride is of high purity.
-
Polymerization: Continue stirring the solution at room temperature for 24 hours under a nitrogen blanket. The viscosity will increase significantly, indicating the formation of a high molecular weight poly(amic acid). The resulting solution can be used directly for film casting or chemical imidization.
Step B: Imidization to Polyimide
Method 1: Chemical Imidization (in solution)
-
Reagent Addition: To the poly(amic acid) solution from Step A, add a dehydrating agent mixture consisting of acetic anhydride (4-fold molar excess relative to the repeating unit) and pyridine (2-fold molar excess).
-
Reaction: Stir the mixture at room temperature for 12 hours, then heat to 80-100°C for an additional 4 hours to ensure complete imidization.
-
Precipitation and Purification: Cool the solution and precipitate the polyimide by pouring it into methanol.
-
Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100-120°C.
Method 2: Thermal Imidization (film casting)
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass plate.
-
Solvent Removal: Place the plate in a vacuum oven at 80°C for 2-4 hours to form a tack-free film.
-
Curing Cycle: Heat the film under a nitrogen atmosphere using a staged curing cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.
-
Film Removal: Cool the plate to room temperature. The final polyimide film can often be removed by soaking in water.[8]
Workflow Visualization: Polyimide Synthesis
Caption: Two-step synthesis workflow for polyimides.
Part 3: Polymer Characterization
A thorough characterization is essential to confirm the structure and properties of the synthesized polymers. The following techniques are recommended for a comprehensive analysis.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the chemical structure. For polyamides, look for characteristic amide bands (N-H stretch, C=O stretch). For polyimides, confirm the disappearance of amic acid peaks and the appearance of imide C=O stretches. |
| NMR Spectroscopy (¹H and ¹³C) | To provide detailed structural information and confirm monomer incorporation. |
| Gel Permeation Chromatography (GPC) | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the polymer.[10] |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability by measuring the weight loss of the material as a function of temperature.[11] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and to assess the crystallinity of the polymer.[12] |
| Wide-Angle X-ray Diffraction (WAXD) | To analyze the degree of crystallinity. An amorphous polymer will show a broad halo, whereas a crystalline one will show sharp peaks. |
Conclusion and Outlook
This compound is a valuable monomer for synthesizing advanced polymers where processability and solubility are key requirements. The inherent steric hindrance provided by its structure effectively disrupts polymer chain packing, leading to amorphous materials with enhanced solubility without necessarily compromising thermal stability. The protocols outlined in this guide serve as a robust starting point for researchers to explore the synthesis of novel polyamides and polyimides. The resulting polymers are promising candidates for applications in gas separation membranes, dielectric layers, and advanced composites where a combination of thermal performance and solution processability is demanded.
References
-
Webster, R. L., et al. (2014). Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides. Chemical Communications, 50(73), 10665-8. [Link]
-
PubMed. (2014). Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides. Chem Commun (Camb). [Link]
-
ResearchGate. (2016). Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides. [Link]
-
National Institutes of Health (NIH). (2025). Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach. [Link]
-
ResearchGate. (2025). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers. [Link]
-
MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 14(3), 624. [Link]
-
VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
- Unknown Source. Polyamides. [No URL Available]
-
Wiley Online Library. (Date unavailable). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
National Institutes of Health (NIH). (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. [Link]
-
ResearchGate. (Date unavailable). Preparation sequence of polyimide from dianhydride with diamine. [Link]
-
ResearchGate. (Date unavailable). (PDF) Enhancing the Self‐Assembly of Step‐Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond‐Mediated Approach. [Link]
-
National Institutes of Health (NIH). (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]
-
Save My Exams. (2024). Formation of Polyamides - A Level Chemistry Revision Notes. [Link]
-
ResearchGate. (2017). How can I synthesize polyamide from diacid chloride?. [Link]
-
Chemistry LibreTexts. (2020). 3.10: Polyamides. [Link]
-
ResearchGate. (2022). (PDF) A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. [Link]
-
MDPI. (Date unavailable). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
-
ResearchGate. (2013). Soluble and Transparent Polyimides from Unsymmetrical Diamine Containing Two Trifluoromethyl Groups | Request PDF. [Link]
-
MDPI. (2018). Polymers, Volume 10, Issue 2 (February 2018) – 121 articles. [Link]
-
National Institutes of Health (NIH). (2022). A Novel Diamine Containing Ester and Diphenylethane Groups for Colorless Polyimide with a Low Dielectric Constant and Low Water Absorption. [Link]
-
National Institutes of Health (NIH). (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. [Link]
-
National Institutes of Health (NIH). (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. [Link]
-
UC Irvine. (Date unavailable). Sustainable Polymer Designs via Dynamic Covalent Chemistries. [Link]
-
MDPI. (Date unavailable). Section Polymer Analysis and Characterization. [Link]
-
The Madison Group. (Date unavailable). Polymer Material Analysis – Tier III. [Link]
-
MDPI. (Date unavailable). Special Issue “Synthesis, Properties and Applications of Polymers”. [Link]
-
MDPI. (2024). Polymer Analysis and Characterization. [Link]
-
ResearchGate. (2024). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. [Link]
-
National Institutes of Health (NIH). (2024). Special Issue: “Synthesis of Advanced Polymer Materials 2.0”. [Link]
-
MDPI. (Date unavailable). Advanced Polymer Based Materials: Production, Characterization and Applications. [Link]
-
MDPI. (2024). Polymers, Volume 16, Issue 14 (July-2 2024) – 140 articles. [Link]
-
Royal Society of Chemistry. (Date unavailable). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry. [Link]
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. madisongroup.com [madisongroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Chelation of Metal Ions by 2,3-Dimethylbutane-2,3-diamine
Introduction: Unveiling the Potential of a Sterically Influenced Chelator
In the vast landscape of coordination chemistry and its applications in drug development, catalysis, and materials science, the selection of an appropriate chelating agent is paramount. 2,3-Dimethylbutane-2,3-diamine, a C-substituted derivative of the classic bidentate ligand ethylenediamine, presents a unique case study in the interplay between coordinating functional groups and steric hindrance. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the metal ion chelation properties of this intriguing ligand.
Unlike its parent molecule, ethylenediamine, the four methyl groups positioned on the carbon backbone of this compound introduce significant steric bulk around the nitrogen donor atoms. This structural feature is anticipated to profoundly influence its coordination chemistry, affecting metal ion selectivity, the stability of the resulting complexes, and their geometric configurations. These application notes will provide a foundational understanding of this compound, followed by detailed protocols for the systematic investigation of its metal-chelating properties.
Physicochemical Properties of this compound
A thorough understanding of the ligand's intrinsic properties is the bedrock of any chelation study. This compound is an organic compound characterized by two primary amine groups attached to a butane backbone, with two methyl groups at the second and third carbon positions[1].
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 20485-44-3 | CymitQuimica[1] |
| Molecular Formula | C₆H₁₆N₂ | PubChem[2] |
| Molecular Weight | 116.20 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Solubility | Soluble in water | CymitQuimica[1] |
| Boiling Point | 147-148 °C | ChemicalBook[3] |
| pKa (predicted) | 10.06 ± 0.25 | ChemicalBook[3] |
The aqueous solubility of this compound is a key advantage for its application in biological and pharmaceutical research, as many relevant metal chelation processes occur in aqueous environments[1]. Its basicity, typical of amines, is the driving force behind its ability to coordinate with metal ions[1].
The Chelate Effect and the Influence of Steric Hindrance
The chelate effect is a fundamental principle in coordination chemistry that describes the enhanced stability of complexes containing polydentate ligands compared to those with monodentate ligands of similar donor strength[4]. This effect is primarily entropic in origin; the displacement of multiple monodentate ligands by a single polydentate ligand leads to an increase in the number of free molecules in the system, resulting in a favorable increase in entropy[5][6]. Ethylenediamine, for instance, forms significantly more stable complexes with metal ions like Ni(II) than ammonia for this reason[4].
While this compound is a bidentate ligand and thus expected to benefit from the chelate effect, the presence of its four methyl groups introduces a counteracting steric factor. These bulky groups can create steric repulsion between the ligand and the metal ion's other ligands, or between multiple molecules of the chelating agent itself when forming complexes like [M(L)₂]ⁿ⁺ or [M(L)₃]ⁿ⁺. This steric hindrance can lead to:
-
Lower Stability Constants: Compared to less substituted diamines like ethylenediamine, the metal complexes of this compound are predicted to have lower stability constants due to the strain introduced by the methyl groups.
-
Altered Coordination Geometries: The steric bulk may favor the formation of complexes with lower coordination numbers or distorted geometries to minimize steric clashes. For example, while ethylenediamine can form octahedral [Ni(en)₃]²⁺ complexes, the steric hindrance of this compound might favor the formation of square planar [Ni(L)₂]²⁺ complexes. Indeed, the crystal structure of bis(this compound)nickel(II) dinitrate monohydrate reveals a square-planar geometry around the Ni(II) center[7][8].
-
Enhanced Metal Ion Selectivity: The steric requirements of the ligand could lead to a higher affinity for smaller metal ions that can better fit within the sterically constrained coordination sphere.
Experimental Protocols for Characterizing Metal Chelation
The following protocols provide detailed methodologies for quantifying the interaction between this compound and various metal ions.
Protocol 1: Determination of Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variations, is a straightforward technique to determine the stoichiometry of a metal-ligand complex in solution[9][10].
Causality Behind Experimental Choices: This method is predicated on the principle that if a physical property that is dependent on complex formation (in this case, absorbance of light) is plotted against the mole fraction of the ligand, the maximum value of that property will correspond to the stoichiometry of the complex[9][10]. A wavelength is chosen where the metal-ligand complex absorbs significantly more than the free metal ion and ligand.
Job's Method Workflow
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt of interest (e.g., CuSO₄·5H₂O, ZnCl₂, NiSO₄·6H₂O) and this compound in a suitable buffer. The choice of buffer is critical to maintain a constant pH, as the protonation state of the diamine will affect its chelating ability.
-
Preparation of the Continuous Variation Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume and total moles of reactants constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Spectrophotometric Measurement: For each solution, measure the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Then, measure the absorbance of each solution at this λ_max.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. A maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:ligand) complex.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes[11][12].
Causality Behind Experimental Choices: This technique relies on monitoring the change in the concentration of a species (in this case, H⁺) with a selective electrode as a titrant is added. The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By titrating a solution containing the metal ion and the protonated ligand with a strong base, the stability constant of the metal complex can be calculated from the resulting pH changes.
Potentiometric Titration Workflow
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of a strong, CO₂-free base (e.g., ~0.1 M NaOH).
-
Prepare a stock solution of the metal salt of interest.
-
Prepare a stock solution of this compound dihydrochloride. Using the salt ensures the diamine is fully protonated at the start of the titration.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffers.
-
In a thermostatted titration vessel, place a solution containing a known concentration of the metal ion and the protonated ligand. A typical metal-to-ligand ratio to start with is 1:2 or 1:3[13].
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized base, recording the pH at regular volume increments.
-
-
Data Analysis:
-
First, perform a titration of the protonated ligand in the absence of the metal ion to determine its protonation constants (pKa values).
-
Next, analyze the titration curve of the metal-ligand system. The displacement of this curve relative to the ligand-only curve is due to the competition between the metal ion and protons for the ligand.
-
Use specialized software (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data to a chemical model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species (e.g., ML, ML₂, M(OH)L). This will yield the overall stability constants (β).
-
Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment[2][14][15]. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
Causality Behind Experimental Choices: The direct measurement of the heat of reaction provides a complete thermodynamic profile of the binding interaction. This allows for a deeper understanding of the forces driving complex formation (e.g., whether it is enthalpically or entropically driven).
Isothermal Titration Calorimetry Workflow
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of the metal ion and this compound in the same, well-matched buffer. Buffer mismatch is a common source of error in ITC experiments[16].
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform an initial injection, which is typically discarded in the data analysis, followed by a series of injections of the ligand into the metal solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site or two-sites) using the analysis software provided with the instrument. This fit will yield the binding affinity (Kₐ), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Expected Outcomes and Data Interpretation
Due to the steric hindrance of the methyl groups, it is anticipated that the stability constants for metal complexes of this compound will be lower than those of the corresponding ethylenediamine complexes. A comparative table is provided below to contextualize potential experimental findings.
| Metal Ion | Ligand | log K₁ | log K₂ | log β₂ | Source |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | 19.60 | [17] |
| Ni(II) | Ethylenediamine | 7.32 | 6.09 | 13.41 | [18] |
| Zn(II) | Ethylenediamine | 5.66 | 4.95 | 10.61 | [3] |
| Mⁿ⁺ | This compound | To be determined | To be determined | To be determined |
The thermodynamic data obtained from ITC will provide further insights. A less favorable enthalpy of binding (less negative ΔH) compared to ethylenediamine could indicate steric strain in the complex. The entropy of binding (ΔS) will reflect the chelate effect as well as changes in solvation upon complexation.
Applications in Drug Development and Beyond
The unique steric profile of this compound may offer advantages in specific applications:
-
Targeted Metal Sequestration: The potential for enhanced selectivity towards certain metal ions could be exploited in the design of drugs for diseases of metal overload, where the removal of a specific metal is desired without depleting essential ones.
-
Modulation of Redox Activity: By enforcing a particular coordination geometry, this ligand could be used to tune the redox potential of metal ions like copper and iron, which is relevant for the development of anticancer agents or contrast agents for medical imaging.
-
Catalysis: The steric bulk can influence the catalytic activity and selectivity of metal complexes in various organic transformations[19].
Conclusion
This compound represents a valuable tool for exploring the impact of steric hindrance on metal ion chelation. While its complexes may be less stable overall than those of its unhindered analogue, its unique structural features may impart a desirable selectivity and reactivity profile for specific applications. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of its coordination chemistry, enabling researchers to unlock its full potential in their respective fields.
References
-
Türkel, N. (2015). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. Bioinorganic Chemistry and Applications, 2015, 374782. [Link]
-
PubChem. This compound. [Link]
-
Fun, H. K., et al. (2009). Bis(this compound)nickel(II) dinitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(5), m503. [Link]
- Akinkunmi, E. O., & Olasunkanmi, O. O. (2010). Synthesis, Characterisation and Antimicrobial Activity of Some Metal(II) Amino Acids' Complexes. Rasayan Journal of Chemistry, 3(4), 698-705.
-
Fun, H. K., et al. (2009). Bis(2,3-dimethyl-butane-2,3-diamine)nickel(II) dinitrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), m503. [Link]
-
Mounia, A., et al. (2015). Potentiometric Study of Cu(II) and Ni(II) Complexation With Two High Molecular Weight Poly(acrylic Acids). Journal of the Chilean Chemical Society, 60(2), 2931-2935. [Link]
-
Lancashire, R. J. (2023). Stability of Metal Complexes and Chelation. Chemistry LibreTexts. [Link]
-
PubChem. CID 23048341 | C12H32N4. [Link]
-
Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: A critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522. [Link]
-
Harvard University. Isothermal Titration Calorimetry (ITC). [Link]
-
Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [Link]
- Elsherif, K. M., et al. (2022). Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. Progress in Chemical and Biochemical Research, 5(3), 229-238.
-
TA Instruments. Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
- Kumar, S., & Singh, R. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. Rasayan Journal of Chemistry, 11(2), 634-640.
-
Quinn, C. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [Link]
- Miftakhova, A. A., et al. (2018). POTENTIOMETRIC STUDY OF THE COPPER(II) IONS COMPLEXATION PROCESS WITH THIOUREA IN ACIDIC MEDIUM.
-
Harvey, D. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]
- Hussain, A. F., & Mohsin, H. M. (2021). Spectrophotometric Determination of Micro Amount for Zn(II) and Cr(III) by Azo Imidazole Derivative, Study of Thermodynamic Func. Journal of Physics: Conference Series, 1879(3), 032085.
-
Anonymous. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]
-
Akinkunmi, E. O. (2010). Synthesis, Characterisation and Antimicrobial Activity of Some Metal(II) Amino Acids' Complexes. ResearchGate. [Link]
-
Anonymous. (2022). 10.1.1: Thermodynamic Data. Chemistry LibreTexts. [Link]
- Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(9), 1445-1495.
-
Angelici, R. J., & Allison, J. W. (1979). Formation constants of a metal-amine system: Potentiometric titration experiment. Journal of Chemical Education, 56(6), 407. [Link]
-
Al-Ktaifani, M. M., et al. (2022). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 27(19), 6231. [Link]
-
University of Wisconsin Pressbooks. (n.d.). 19.2 Coordination Chemistry of Transition Metals. [Link]
- Al-Ahmary, K. M., et al. (2021). Ligand exchange spectrophotometric method for the determination of mole ratio in metal complexes. Journal of King Saud University - Science, 33(5), 101469.
-
National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
-
Schultz, E., et al. (2025). Development of a Facile Technique to Detect Zinc in Solutions. Journal of Materials Science and Chemical Engineering, 13, 11-18. [Link]
-
Ttaib, K., et al. (2024). Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. Open Journal of Applied Sciences, 14, 2592-2609. [Link]
-
Anonymous. (2023). Section 7.1: Thermodynamic Stability of Metal Complexes. Chemistry LibreTexts. [Link]
-
SciSpace. Stability of Metal Complexes. [Link]
-
Al-Amiery, A. A., et al. (2012). Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Molecules, 17(5), 5713-5723. [Link]
- Arena, G., et al. (1995). A potentiometric and spectroscopic study of copper(II) diamidodiamino complexes. Journal of the Chemical Society, Dalton Transactions, (13), 2169-2175.
-
Anonymous. (2019). Complexometric titration. [Link]
-
ResearchGate. Spectrophotometric titrations of TAB with Zn(NTf 2 ) 2 . (a) UV−vis.... [Link]
-
Anonymous. (2012). “SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. [Link]
-
MacKinnon, C. D. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. [Link]
- Singh, A. M. (2011). Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. Journal of Chemical and Pharmaceutical Research, 3(6), 1022-1027.
-
Beijing Institute of Technology. (2021). Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine. [Link]
- Rakstite, E., et al. (2021). Isothermal titration calorimetry: practical approaches and current applications in soft matter.
-
Slideshare. Complexometric titration. [Link]
- Al-Obaidi, A. S. M., et al. (2024). Investigation of Murexide-Zn(II) Complexes in Water-Isopropanol Mixtures: Spectroscopic Analysis and Stability Studies. Journal of Pure & Applied Sciences, 23(2), 1-10.
-
SciSpace. Spectrophotometry mole ratio and continuous variation experiments with dithizone. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. airo.co.in [airo.co.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijmrset.com [ijmrset.com]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 11. Potentiometric study of Cu(II) and Ni(II) complexation with two high molecular weight poly(acrylic acids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylbutane-2,3-diamine
Welcome to the comprehensive technical support guide for the synthesis of 2,3-Dimethylbutane-2,3-diamine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered vicinal diamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success and yield.
Introduction to the Synthesis of a Sterically Hindered Vicinal Diamine
This compound is a valuable building block in medicinal chemistry and materials science due to its unique structural properties conferred by the sterically encumbered vicinal diamine motif. However, its synthesis can be challenging, often resulting in low yields and purification difficulties. This guide will focus on two primary synthetic strategies: the reduction of 2,3-dimethyl-2,3-dinitrobutane and the reductive amination of pinacolone, providing expert insights to overcome common hurdles.
Part 1: Troubleshooting Guide
This section is designed to address specific issues you may encounter during your synthesis. The question-and-answer format allows for quick identification of problems and their corresponding solutions.
Route 1: Reduction of 2,3-Dimethyl-2,3-dinitrobutane
This two-step approach involves the synthesis of the dinitro precursor followed by its reduction to the target diamine.
Q1: My yield of 2,3-dimethyl-2,3-dinitrobutane from 2-nitropropane is consistently low. What are the critical parameters to control?
A1: Low yields in the synthesis of 2,3-dimethyl-2,3-dinitrobutane often stem from suboptimal reaction conditions. The mechanism involves the formation of a 2-nitropropyl anion, which is then oxidized and coupled. Here are the key parameters to investigate:
-
Base and Solvent: The choice and concentration of the base are critical for the initial deprotonation of 2-nitropropane. Sodium hydroxide is commonly used. Ensure the concentration is appropriate to drive the equilibrium towards the anion without promoting side reactions. The reaction is typically performed in a protic solvent like ethanol.
-
Oxidizing Agent: Bromine is a common oxidizing agent for this transformation. The rate of addition is crucial; slow, dropwise addition at low temperatures (e.g., in an ice-water bath) is recommended to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Temperature Control: Maintaining a low temperature during the initial stages of the reaction is vital. After the addition of the oxidizing agent, the reaction is typically heated to reflux to drive the coupling reaction to completion. Inadequate temperature control can lead to a host of side products.
-
Work-up Procedure: The product is a solid that precipitates from the reaction mixture upon cooling. Ensure thorough washing of the precipitate with water and ethanol to remove inorganic salts and unreacted starting materials.
Q2: The reduction of 2,3-dimethyl-2,3-dinitrobutane to the diamine is incomplete. How can I drive the reaction to completion?
A2: Incomplete reduction of sterically hindered nitro groups is a common challenge. Several factors can contribute to this issue:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): This is a clean and effective method. However, catalyst deactivation can occur. Ensure you are using a fresh, active catalyst. Increasing the catalyst loading and hydrogen pressure can also improve the conversion. The presence of a protic co-solvent like ethanol or acetic acid can enhance the reaction rate. For sterically hindered substrates, higher temperatures may be required.[1]
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): This is a classic and robust method for nitro group reduction.[2] Ensure a sufficient excess of the metal and acid is used. The reaction can be exothermic, so maintaining control over the temperature is important. The work-up can be challenging due to the formation of metal salts.
-
-
Reaction Conditions:
-
Solvent: Ensure the dinitro compound is fully dissolved in the reaction solvent. Poor solubility can significantly slow down the reaction rate.[1]
-
Temperature and Time: Some reductions of hindered nitro groups may require elevated temperatures and extended reaction times. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Q3: I am observing the formation of side products, such as hydroxylamines or azoxy compounds, during the reduction. How can I improve the selectivity towards the diamine?
A3: The formation of partially reduced intermediates is a known issue in nitro group reductions.[1] To favor the formation of the desired diamine:
-
Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the reducing agent to ensure the complete reduction of any intermediate species.
-
Optimize Reaction Conditions:
-
pH: In metal/acid reductions, maintaining a strongly acidic environment is crucial for the complete reduction to the amine.
-
Temperature: While higher temperatures can increase the reaction rate, they can also sometimes lead to the formation of condensation byproducts. Careful optimization of the temperature is necessary.
-
-
Choice of Catalyst: In catalytic hydrogenation, the choice of catalyst and support can influence selectivity. For example, platinum-based catalysts are sometimes more effective than palladium for the reduction of aliphatic nitro compounds.
Route 2: Reductive Amination of Pinacolone
This route involves the conversion of a ketone to the diamine. A plausible pathway is the formation of an α-amino ketone intermediate followed by a second reductive amination.
Q1: I am attempting a direct reductive amination of pinacolone with an ammonia source to form the vicinal diamine, but the reaction is not proceeding. What are the challenges with this approach?
A1: The direct conversion of a simple ketone to a vicinal diamine in a single step via reductive amination is not a standard transformation and presents significant challenges, especially with a sterically hindered ketone like pinacolone.
-
Steric Hindrance: The bulky tert-butyl group in pinacolone severely hinders the nucleophilic attack of ammonia or an amine at the carbonyl carbon, making the initial imine formation very slow.
-
Formation of the Second C-N Bond: Forming the second amine group on the adjacent carbon is mechanistically complex and not favored under standard reductive amination conditions.
A more viable, albeit multi-step, approach would be to first introduce a nitrogen functionality at the alpha-position to create an α-amino ketone, which can then undergo a second reductive amination.
Q2: How can I synthesize the 2-amino-3,3-dimethyl-2-butanone intermediate, and what are the key considerations for its subsequent reductive amination?
A2: The synthesis of the α-amino ketone intermediate is a critical step. One possible route is through the α-bromination of pinacolone followed by nucleophilic substitution with an amine or an amine equivalent.
-
α-Bromination: Pinacolone can be brominated at the α-position using reagents like bromine in methanol or N-bromosuccinimide (NBS).
-
Nucleophilic Substitution: The resulting α-bromo ketone can then be reacted with ammonia or a protected amine to introduce the first nitrogen atom. This reaction can be challenging and may require optimization of reaction conditions to avoid side reactions.
Once the α-amino ketone is obtained, the second reductive amination can be attempted.
-
Reductive Amination of the α-Amino Ketone: This step will also be challenging due to steric hindrance. High-pressure amination with hydrogen and a suitable catalyst (e.g., Raney Nickel) in the presence of ammonia might be necessary. The Leuckart-Wallach reaction, using ammonium formate or formamide at high temperatures, is another possibility, though it typically yields formylated amines that require a subsequent hydrolysis step.[3][4]
Q3: My reductive amination of the keto-intermediate is giving very low yields. How can I optimize this step?
A3: Low yields in the reductive amination of sterically hindered ketones are common. Here are some optimization strategies:
-
High-Pressure and High-Temperature Conditions: For sterically demanding substrates, high-pressure hydrogenation (up to 100 atm) and elevated temperatures (100-150 °C) are often required to drive the reaction.
-
Choice of Catalyst: Raney Nickel is a common choice for high-pressure aminations. Other catalysts, such as platinum or rhodium-based catalysts, could also be explored.
-
Ammonia Source: Using a high concentration of ammonia, either as a solution in an alcohol or as liquid ammonia, is necessary to favor the formation of the imine intermediate.
-
Water Removal: The formation of the imine intermediate generates water, which can inhibit the reaction. The use of a dehydrating agent or a reaction setup that allows for the azeotropic removal of water can improve the yield.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to obtain high-purity this compound?
A1: The reduction of 2,3-dimethyl-2,3-dinitrobutane is generally the more reliable and higher-yielding route. The dinitro precursor can be synthesized in good yield, and its reduction, while requiring careful optimization, is a well-established transformation. The reductive amination route starting from pinacolone is more challenging due to the significant steric hindrance and the difficulty of introducing two amino groups on adjacent tertiary carbons.
Q2: How can I effectively purify the final this compound product?
A2: The purification of this low molecular weight, potentially water-soluble diamine can be challenging.
-
Vacuum Distillation: Due to its relatively low molecular weight, vacuum distillation can be an effective method for purification.[5][6] A distillation setup with a short path is recommended to minimize product loss.
-
Crystallization of Salts: A highly effective method for purifying amines is to form a salt with a suitable acid (e.g., HCl, H₂SO₄), which can then be crystallized from an appropriate solvent.[7][8] The purified salt can then be neutralized with a base to regenerate the free diamine. This method is particularly useful for removing non-basic impurities.
-
Azeotropic Drying: If water is present in the final product, it can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.
Q3: What are the common impurities I should look for in my final product?
A3: Depending on the synthetic route, common impurities may include:
-
From the Dinitro Reduction Route:
-
Unreacted 2,3-dimethyl-2,3-dinitrobutane.
-
Partially reduced intermediates like the corresponding nitro-amine or hydroxylamines.
-
-
From the Reductive Amination Route:
-
Unreacted pinacolone or α-amino ketone intermediate.
-
The corresponding alcohol from the reduction of the ketone.
-
Over-alkylated byproducts if a primary amine is used as the nitrogen source in an intermediate step.
-
Q4: How can I characterize the final this compound product?
A4: Standard spectroscopic techniques can be used for characterization:
-
NMR Spectroscopy:
-
¹H NMR should show two singlets: one for the twelve equivalent methyl protons and another for the four amine protons. The integration ratio should be 3:1.
-
¹³C NMR will show two signals corresponding to the methyl carbons and the quaternary carbons bearing the amine groups.
-
-
IR Spectroscopy: Look for the characteristic N-H stretching vibrations of a primary amine in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. The absence of a strong C=O stretch (around 1715 cm⁻¹) from any ketone starting material and the absence of N-O stretching bands (around 1550 and 1350 cm⁻¹) from the dinitro precursor are also indicative of a successful reaction.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (116.21 g/mol ).
Part 3: Experimental Protocols and Data
Comparative Table of Synthetic Routes
| Feature | Route 1: Dinitro Reduction | Route 2: Reductive Amination |
| Starting Materials | 2-Nitropropane or Acetone | Pinacolone |
| Key Intermediates | 2,3-Dimethyl-2,3-dinitrobutane | 2-Amino-3,3-dimethyl-2-butanone (hypothesized) |
| Number of Steps | 2 | 2-3 (estimated) |
| Key Challenges | Handling of nitroalkanes, complete reduction of hindered nitro groups | Steric hindrance, formation of the second C-N bond |
| Typical Reagents | NaOH, Br₂, H₂/Pd/C or Sn/HCl | α-halogenating agent, NH₃, H₂/Catalyst |
| Reported Yields | Dinitro precursor: up to 91%[9]. Reduction step varies. | Not well-documented for this specific target. |
| Purification | Crystallization of dinitro precursor, distillation or salt crystallization of diamine | Likely requires chromatographic separation of intermediates and final product |
Detailed Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
This protocol is adapted from the literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-nitropropane (1.0 eq) in ethanol.
-
Anion Formation: Cool the solution in an ice-water bath and add a solution of sodium hydroxide (1.1 eq) in water dropwise while maintaining the temperature below 10 °C.
-
Oxidative Coupling: To the resulting solution, add a solution of bromine (0.55 eq) in ethanol dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to reflux for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The white solid product, 2,3-dimethyl-2,3-dinitrobutane, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water and then with cold ethanol. Dry the product under vacuum.
Part 4: Visualizations
Workflow Diagrams (Graphviz)
Caption: Synthetic pathway via reduction of the dinitro precursor.
Caption: General purification workflow for this compound.
References
-
MDPI. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
- Google Patents. (1990). Method of synthesis of vicinal diamines.
-
Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Royal Society of Chemistry. (2016). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. [Link]
-
Semantic Scholar. (2016). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. [Link]
-
Cornell Flintbox. (2019). Simple Method for Synthesis of Vicinal Diamines using Electrochemistry. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
National Institutes of Health. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. [Link]
- Google Patents. (1969).
-
ResearchGate. (2019). Synthesis of 1,2-diamines. a, b Representative examples of established.... [Link]
-
University of Rochester. (n.d.). Purification: How To. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
- Google Patents. (1982).
-
David Publishing. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
- Google Patents. (2006).
-
Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum. [Link]
-
National Institutes of Health. (2010). Catalytic Organometallic Reactions of Ammonia. [Link]
-
NIST. (n.d.). 2,3-Diamino-2,3-Dimethylbutane. [Link]
- Google Patents. (1983).
-
Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. [Link]
- Google Patents. (1977).
-
National Institutes of Health. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
ACS Publications. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Reddit. (2020). Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). [Link]
-
WIPO. (2005). DIAMINE PURIFICATION METHOD. [Link]
-
ResearchGate. (2020). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 6. US4032411A - Process for the preparation of ethylene diamine having low water content - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. This compound | 20485-44-3 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2,3-Dimethylbutane-2,3-diamine by Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 2,3-Dimethylbutane-2,3-diamine (CAS No. 20485-44-3). Vicinal diamines are crucial building blocks in organic synthesis, particularly as ligands in catalysis and as precursors for complex pharmaceuticals.[1] Achieving high purity is paramount for downstream applications. This document provides in-depth, experience-driven guidance on using distillation for this purpose, focusing on troubleshooting common issues and answering frequently asked questions.
Section 1: Physicochemical Properties & Safety Considerations
A thorough understanding of the physical properties of this compound is the foundation of a successful distillation protocol. These properties dictate the optimal conditions for separation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 20485-44-3 | [2][3] |
| Molecular Formula | C₆H₁₆N₂ | [2][3] |
| Molecular Weight | 116.20 g/mol | [2][3] |
| Boiling Point | 157.2°C (at 760 mmHg) | [3][4] |
| Density | 0.86 g/cm³ | [3][4] |
| Flash Point | 43.4°C | [3][4] |
| Vapor Pressure | 2.79 mmHg at 25°C | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in water |[2] |
Safety Imperative: this compound, like many amines, can be an irritant and may pose health risks upon exposure.[2] Always consult the Safety Data Sheet (SDS) before handling.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All distillation procedures should be performed in a well-ventilated fume hood.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries that arise prior to and during the purification process.
Q1: Why is fractional distillation the recommended method for purifying this diamine? Fractional distillation is a powerful technique for separating liquid components with close boiling points.[5][6] For crude this compound, it is highly effective at removing residual solvents, unreacted starting materials, and lower-boiling byproducts generated during synthesis. The use of a fractionating column provides multiple theoretical plates—essentially, a series of sequential simple distillations—which allows for a much finer separation than simple distillation alone.[7]
Q2: Is atmospheric or vacuum distillation preferable? Vacuum distillation is strongly recommended. The atmospheric boiling point of 157.2°C is high enough to potentially cause thermal decomposition of the diamine, leading to yield loss and product discoloration.[3][4] Vacuum distillation lowers the pressure of the system, which in turn reduces the boiling point of the compound.[8][9][10] This allows the distillation to proceed at a lower, safer temperature, preserving the integrity of the final product.
Q3: What are the most common impurities I should expect in my crude sample? The impurity profile depends heavily on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Solvents: Residual solvents from the reaction or workup steps (e.g., toluene, THF, diethyl ether).[11]
-
Water: Due to the compound's water solubility, moisture can be introduced during the workup.[2]
-
Byproducts: Molecules formed from side reactions during the synthesis.
-
Isomeric Byproducts: Structurally similar isomers that may have boiling points very close to the target compound.[11]
Q4: Can this compound form an azeotrope? While specific azeotropic data for this compound is not readily available in the literature, it is well-known that amines can form minimum-boiling azeotropes with water. An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor phase, making separation by standard distillation impossible. To mitigate this risk, it is best practice to thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or potassium hydroxide pellets for basic compounds) before distillation.
Q5: Some sources list the compound as a solid, but my sample is a liquid. What does this mean? There are conflicting reports describing the physical state, with some sources listing it as a solid.[12] This could be due to several factors. Highly pure samples of some vicinal diamines can have melting points near ambient temperature. Alternatively, the "solid" may refer to the dihydrochloride salt form of the compound, which is a white solid.[13] If your free-base starting material is a liquid, this is generally expected.[2] If you obtain a solid after distillation, it may indicate very high purity, but this should be confirmed analytically.
Section 3: Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a self-validating workflow for purifying crude this compound.
Objective: To purify crude this compound by removing lower- and higher-boiling impurities to achieve >98% purity.
Methodology:
-
Pre-treatment of Crude Material:
-
Transfer the crude diamine to an appropriately sized round-bottom flask.
-
Add anhydrous potassium hydroxide (KOH) pellets and stir for 1-2 hours (or let stand overnight). KOH is an effective drying agent for amines and will not react with the product.
-
Filter or decant the dried liquid away from the KOH into the distillation flask.
-
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., a Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple receiving flasks is recommended for collecting different fractions).
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Begin stirring the crude material in the distillation flask.
-
Slowly and carefully apply the vacuum. The system pressure should be stable before heating begins. A typical target pressure is 10-20 mmHg.
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the temperature. The first fraction to distill will be low-boiling solvents and impurities. Collect this "forerun" in the first receiving flask and set it aside.
-
As the temperature rises and stabilizes at the expected boiling point of the product (the boiling point will be significantly lower than 157.2°C under vacuum), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow, steady distillation rate. A rate of 1-2 drops per second is ideal.
-
If the temperature drops or begins to rise sharply after the main fraction is collected, stop the distillation. The remaining material in the flask consists of high-boiling impurities.
-
Release the vacuum before turning off the cooling water to the condenser and stopping the heat.
-
-
Post-Distillation Analysis (Self-Validation):
-
Analyze the collected main fraction for purity using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Obtain an NMR spectrum to confirm the structure and identify any remaining impurities.
-
Section 4: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation process.
Problem 1: Poor Separation or a Very Broad Distillation Temperature Range
-
Causality: This indicates low separation efficiency. The fractionating column may not have enough theoretical plates to separate components with similar boiling points.[7][14] Alternatively, fluctuating vacuum pressure or too rapid heating can disrupt the vapor-liquid equilibrium on which the separation depends.
-
Troubleshooting Steps:
-
Verify Vacuum Stability: Check all connections for leaks. Ensure the vacuum pump is operating correctly.
-
Reduce Heating Rate: Decrease the heat input to allow the vapor-liquid equilibrium to be established along the column. A slow ascent of the condensate ring up the column is ideal.[7]
-
Increase Column Efficiency: If the problem persists, use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or structured packing).
-
Problem 2: Low or No Product Recovery
-
Causality: A common cause is a leak in the vacuum system, preventing the compound from reaching its boiling point at the reduced pressure. Another possibility is thermal decomposition if the vacuum is insufficient and the heating temperature is too high. Finally, significant product can be lost due to "holdup," where liquid wets the surface of the column packing and does not distill over.[14]
-
Troubleshooting Steps:
-
Perform a Leak Check: Before heating, ensure the assembled apparatus can hold a stable vacuum.
-
Optimize Vacuum/Temperature: Use a deeper vacuum to further lower the boiling temperature.[15]
-
Select Appropriate Column: For small-scale distillations, choose a column with a lower surface area to minimize holdup.
-
Problem 3: "Bumping" or Uncontrolled Boiling
-
Causality: This occurs when the liquid becomes superheated and then boils violently. This is common in vacuum distillation if there are no nucleation sites for smooth boiling. Bumping can contaminate the distillate by carrying non-volatile impurities over into the condenser.
-
Troubleshooting Steps:
-
Ensure Adequate Stirring: Use a magnetic stir bar and stir plate. The vortex created by stirring provides a large surface area for smooth boiling to initiate.
-
Use Boiling Chips (Caution): While effective, standard boiling chips can be less reliable under vacuum. If used, they must be added before applying the vacuum. Never add boiling chips to a hot liquid.
-
Problem 4: Product in Receiving Flask is Discolored (Yellow or Brown)
-
Causality: Discoloration is a classic sign of thermal decomposition. This happens if the distillation temperature is too high. It can also be caused by oxidation if there are air leaks in the system at elevated temperatures.
-
Troubleshooting Steps:
-
Improve Vacuum: The most effective solution is to achieve a lower system pressure, which will decrease the required pot temperature.[10]
-
Check for Air Leaks: Ensure all joints are perfectly sealed.
-
Inert Gas Purge: Before applying the vacuum, you can flush the system with an inert gas like nitrogen or argon to remove residual oxygen.
-
Section 5: Visual Troubleshooting Workflow
The following diagram provides a logical path from problem identification to resolution for the most common distillation issues.
Caption: Troubleshooting workflow for distillation issues.
References
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). [Link]
-
PubChem - NIH. CID 23048341 | C12H32N4. [Link]
-
Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
IS MUNI. azeoTropic daTa for Binary mixTures. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Busch United Kingdom. Vacuum Distillation. [Link]
-
Lechler. What is Vacuum Distillation & How Does it Work?. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
NIST WebBook. 2,3-Diamino-2,3-Dimethylbutane. [Link]
-
Chemistry For Everyone - YouTube. How Do You Troubleshoot Common Distillation Column Issues?. [Link]
- Google Patents.
- Google Patents.
-
AIChE. Distillation Troubleshooting - Center for Chemical Process Safety. [Link]
-
LinkedIn. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis. [Link]
-
Chemistry For Everyone - YouTube. How Can You Fix Problems In Distillation Columns?. [Link]
-
YouTube. Distillation Troubleshooting Feb 2021. [Link]
-
Advances in Chemistry. AZEOTROPIC DATA—II. [Link]
- Google Patents. US8692036B2 - Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
- Google Patents. JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane.
Sources
- 1. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 2. CAS 20485-44-3: this compound [cymitquimica.com]
- 3. This compound | 20485-44-3 [chemnet.com]
- 4. echemi.com [echemi.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 20485-44-3 [sigmaaldrich.com]
- 13. 2,3-Dimethyl-2,3-butanediamine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. When Vacuum Distillation is Useful [sihaienergytech.com]
Technical Support Center: A Guide to the Purification and Analysis of 2,3-Dimethylbutane-2,3-diamine
Welcome to the technical support center for 2,3-Dimethylbutane-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from this versatile vicinal diamine. Here, you will find practical troubleshooting advice and frequently asked questions, grounded in scientific principles, to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and analysis of this compound, offering explanations for the underlying chemistry and step-by-step solutions.
Impurity Identification
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your sample is intrinsically linked to its synthetic route. A prevalent method for synthesizing this compound is the reduction of 2,3-dimethyl-2,3-dinitrobutane. Therefore, potential impurities can be categorized based on their origin:
-
From the dinitro precursor synthesis: The synthesis of 2,3-dimethyl-2,3-dinitrobutane often starts from 2-nitropropane or acetone oxime.[1][2] This can introduce impurities such as:
-
Unreacted starting materials: 2-nitropropane, acetone, acetone oxime.
-
Reagents and byproducts: Residual bromine, sodium hydroxide, and inorganic salts.
-
Solvents: Ethanol is commonly used and may be present in trace amounts.[1]
-
-
From the reduction step: The reduction of the dinitro compound to the diamine is a critical step where specific impurities can arise. Catalytic hydrogenation is a common method.[3]
-
Incomplete reaction: Unreacted 2,3-dimethyl-2,3-dinitrobutane.
-
Partially reduced intermediates: Compounds such as 2,3-dimethyl-2-nitro-3-aminobutane and 2,3-dimethyl-2,3-bis(hydroxylamino)butane. The presence of hydroxylamine intermediates is a known challenge in the reduction of nitro compounds.[4]
-
Catalyst residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Platinum, or Nickel).
-
Solvents: Solvents used during the reaction and workup, such as ethanol or methanol.
-
Q2: How can I definitively identify the impurities in my sample?
A2: A multi-technique analytical approach is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds to improve their chromatographic behavior.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities and for quantifying the purity of the diamine. A reverse-phase C18 column is often effective for separating aliphatic amines and related compounds.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main component and for identifying major impurities. Comparing the spectra of your sample to a reference spectrum of pure this compound is crucial.
Purification Strategies
Q3: My crude this compound is a liquid/low-melting solid with a brownish tint. What is the best initial purification step?
A3: For a thermally stable liquid or low-melting solid like this compound (Boiling Point: ~157 °C at 760 mmHg), vacuum distillation is an excellent initial purification method to remove non-volatile impurities and colored byproducts.[9][10]
Causality: Many of the colored impurities and inorganic salts from the synthesis are non-volatile. Distillation separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the diamine is lowered, preventing thermal degradation.[11]
Q4: After distillation, I still observe minor impurities in the GC-MS analysis. How can I achieve higher purity?
A4: For achieving high purity, recrystallization is the recommended subsequent step. Since this compound can be a low-melting solid, a mixed-solvent system is often effective.[12][13]
Expert Insight: A good starting point for a mixed-solvent recrystallization is to dissolve the diamine in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[14] For aliphatic amines, combinations of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or heptane) are often successful.
Q5: I'm struggling to get crystals to form during recrystallization. What am I doing wrong?
A5: Several factors can hinder crystallization. Here's a troubleshooting guide:
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent system. Ensure slow cooling. Try adding a seed crystal. |
| No crystal formation | The solution is not sufficiently saturated, or the cooling is too rapid. | Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly and undisturbed. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Precipitation instead of crystallization | The solution is too supersaturated, leading to rapid, non-selective solidification. | Use a more dilute solution and cool it down at a slower rate. Re-heat the solution to redissolve the precipitate and allow for slow cooling. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general guideline for the GC-MS analysis of this compound. Derivatization is often recommended for amines to improve peak shape and thermal stability.
Derivatization (optional but recommended):
-
Dissolve approximately 1 mg of the diamine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Analysis:
-
Identify the peak for the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Quantify purity using the area percent method, assuming similar response factors for structurally related impurities. For higher accuracy, use certified reference standards for calibration.
Protocol 2: Purification by Two-Solvent Recrystallization
This protocol outlines a procedure for purifying this compound using a mixed-solvent system.
Solvent Selection:
-
Solvent 1 ("Good" Solvent): A solvent in which the diamine is readily soluble at elevated temperatures (e.g., methanol, ethanol).
-
Solvent 2 ("Poor" Solvent): A solvent in which the diamine is sparingly soluble, even at elevated temperatures (e.g., n-hexane, n-heptane).
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat Solvent 1 to its boiling point and add it dropwise to the flask with stirring until the diamine just dissolves. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Heat Solvent 2 and add it dropwise to the hot solution until a faint cloudiness persists.
-
Add a few more drops of hot Solvent 1 until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent 2.
-
Dry the purified crystals under vacuum.
Visualizations
References
- Google Patents. (2011). CN102267914A - Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
-
Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
GC-MS Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. Retrieved from [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved from [Link]
-
Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. (n.d.). C-13 NMR and 1H NMR (CDCl3) data of compound 1 (CDCl3). Retrieved from [Link]
-
YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Sielc.com. (2018). 2,3-Dimethyl-3-buten-2-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS. Retrieved from [Link]
-
YouTube. (2024). HNMR Spectrum of 2,3-dimethylbutane. Retrieved from [Link]
-
Chemsrc. (n.d.). 2,3-Diamino-2,3-dimethylbutane. Retrieved from [Link]
-
YouTube. (2021). Vacuum Distillation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dimethyl-3-buten-2-ol | SIELC Technologies [sielc.com]
- 3. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Common side reactions in the synthesis of 2,3-Dimethylbutane-2,3-diamine
Welcome to the technical support center for the synthesis of 2,3-Dimethylbutane-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this sterically hindered vicinal diamine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are their general pitfalls?
A1: The synthesis of this compound (DMBDA) is challenging due to the steric hindrance around the vicinal amino groups. The two most practical routes start from either 2,3-dimethyl-2,3-dinitrobutane or from pinacol (2,3-dimethylbutane-2,3-diol).
-
Reduction of 2,3-Dimethyl-2,3-dinitrobutane: This is often the most reliable method. It involves the synthesis of the dinitro precursor, typically from 2-nitropropane or acetone oxime, followed by a robust reduction.[1][2][3] The primary challenges are the handling of nitrated intermediates and achieving complete reduction without side reactions.
-
Derivatization of Pinacol: This route begins with the well-known pinacol coupling of acetone to form 2,3-dimethylbutane-2,3-diol.[4][5] The subsequent conversion of the diol to a diamine is fraught with difficulties, primarily elimination and rearrangement side reactions, due to the tertiary nature of the alcohol groups.
Below is a diagram illustrating these primary synthetic pathways.
Recommendation: This route is generally not synthetically viable for producing the diamine due to the high propensity for elimination. If this path must be attempted, non-acidic conditions for activating the hydroxyl groups (e.g., conversion to tosylates or mesylates) followed by nucleophilic substitution with sodium azide (NaN₃) and subsequent reduction might offer a slight improvement, but elimination will likely remain a significant side reaction.
Q4: During my workup of the pinacol coupling reaction under acidic conditions, I isolated a ketone, pinacolone. What is this and how can I avoid it?
A4: You have observed the classic Pinacol Rearrangement . This is an acid-catalyzed rearrangement of 1,2-diols. [6]The mechanism involves the protonation of one hydroxyl group, its departure as water to form a stable tertiary carbocation, followed by a 1,2-methyl shift to form a resonance-stabilized, protonated ketone, which is then deprotonated to yield pinacolone. [5][7]
How to Avoid It:
-
Strict pH Control: Ensure that all workup and purification steps for the pinacol product are performed under neutral or slightly basic conditions. Avoid any exposure to strong acids.
-
Quenching: When the pinacol coupling reaction (which is often run with metals like Mg or SmI₂) is complete, quench it carefully with a neutral salt solution (like aq. NH₄Cl) or a weak base (aq. NaHCO₃) rather than mineral acids.
Experimental Protocols
Protocol: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
This protocol is adapted from established procedures for the oxidative coupling of 2-nitropropane. [2][8] Materials:
-
2-nitropropane
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Bromine (Br₂)
-
Ethanol
-
Three-necked flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Set up a three-necked flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath.
-
Charge the flask with 2-nitropropane (1.0 eq) and cool to 0-5 °C.
-
Slowly add 6 M sodium hydroxide solution (1.1 eq) while maintaining the temperature below 10 °C. Stir for 30 minutes to form the nitronate anion.
-
Add liquid bromine (0.5 eq) dropwise via the dropping funnel. A color change should be observed.
-
After the bromine addition is complete, add ethanol and continue stirring in the ice bath for 30 minutes.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 90 °C) for 2 hours.
-
Cool the reaction mixture to room temperature. A white solid should precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the white crystalline product, 2,3-dimethyl-2,3-dinitrobutane, under vacuum.
Protocol: Troubleshooting - Identification of Pinacolone Impurity via ¹H NMR
Objective: To confirm the presence of pinacolone as a side product when pinacol is exposed to acid.
Procedure:
-
Dissolve a small sample of the crude product (after acidic workup of a pinacol reaction) in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the Spectrum:
-
Pinacol (Desired Product): A sharp singlet around 1.2-1.3 ppm for the four equivalent methyl groups (12H) and a singlet for the two hydroxyl protons (2H, variable chemical shift, may exchange with D₂O).
-
Pinacolone (Side Product): Two distinct singlets. One large singlet around 1.1-1.2 ppm corresponding to the nine protons of the tert-butyl group, and a second singlet around 2.1-2.2 ppm for the three protons of the methyl ketone group.
-
-
Confirmation: The presence of the two singlets with a 3:1 integration ratio (e.g., 9H:3H) is a definitive indicator of pinacolone formation.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-DIMETHYL-2,3-DINITROBUTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pinacol Coupling Reaction [organic-chemistry.org]
- 8. 2,3-DIMETHYL-2,3-DINITROBUTANE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of 2,3-Dimethylbutane-2,3-diamine Metal Complexes
Welcome to the technical support center for the synthesis and optimization of metal complexes featuring the 2,3-Dimethylbutane-2,3-diamine (dmbda) ligand. This guide is designed for researchers, medicinal chemists, and material scientists who are leveraging the unique properties of this sterically hindered diamine ligand. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental design is robust, logical, and leads to reproducible success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of this compound in coordination chemistry.
Q1: What are the primary advantages of using this compound as a ligand?
The principal advantage of the dmbda ligand lies in its significant steric bulk. The four methyl groups adjacent to the coordinating nitrogen atoms create a well-defined and sterically crowded coordination sphere around the metal center. This feature is highly influential in:
-
Controlling Coordination Geometry: The steric hindrance can prevent the formation of undesired polymeric structures and favor specific, often distorted, geometries.[1]
-
Enhancing Stability: The bulky groups can protect the metal center from attack by solvent molecules or other reactive species, leading to increased kinetic stability.[2]
-
Modulating Reactivity: In catalysis, the defined chiral pocket created by the ligand can enhance enantioselectivity in asymmetric reactions.[1]
Q2: Which metal ions are typically complexed with dmbda, and what are common applications?
Dmbda is a versatile chelating ligand for a wide range of transition metals. Common examples include:
-
Platinum (Pt(II)/Pt(IV)) and Palladium (Pd(II)): These complexes are extensively investigated as potential anticancer agents. The diamine ligand is crucial for the complex's interaction with biological targets like DNA, and the steric bulk can alter the mode of binding and cellular uptake.[1][3]
-
Copper (Cu(II)): Copper-dmbda complexes are explored for their catalytic activity and potential as antimicrobial agents.
-
Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir): These are often used in the development of catalysts for various organic transformations, including hydrogenation and transfer hydrogenation.[4]
-
Chromium (Cr(III)) and Cobalt (Co(II)/Co(III)): These complexes are valuable for fundamental studies in coordination chemistry, magnetism, and electronic structure.[5][6]
Q3: How does the high symmetry of the dmbda ligand affect NMR characterization?
The C2 symmetry of the this compound ligand often results in deceptively simple NMR spectra for its diamagnetic complexes. For the free ligand and its symmetric complexes:
-
¹H NMR: You may observe only two or three distinct proton signals: one for the twelve equivalent methyl protons (-CH₃), one for the two equivalent methine protons (-CH), and one for the amine protons (-NH₂).[7]
-
¹³C NMR: Similarly, the spectrum will show only two signals for the carbon backbone: one for the four equivalent methyl carbons and one for the two equivalent methine carbons.[8]
This high degree of equivalence is a powerful tool for confirming symmetric coordination. Any deviation, such as signal splitting or the appearance of additional peaks, can indicate a lower symmetry complex, the presence of isomers, or dynamic processes in solution.[9]
Q4: What are the key stability considerations for these complexes?
The stability of a metal complex is governed by both thermodynamic and kinetic factors.[2]
-
Thermodynamic Stability: Refers to the equilibrium position of the complex formation. The chelate effect of the bidentate dmbda ligand strongly favors complex formation over monodentate ligands.
-
Kinetic Stability: Refers to the rate at which the complex undergoes ligand substitution. The steric hindrance from the dmbda ligand often makes its complexes kinetically inert, meaning they exchange ligands slowly.[2]
However, stability can be compromised by:
-
Extreme pH: Protonation of the amine groups at low pH or deprotonation at very high pH can lead to ligand dissociation.
-
Strongly Coordinating Solvents: Solvents like DMSO or DMF can sometimes compete with the dmbda ligand for coordination sites, especially at elevated temperatures.[10]
Part 2: Troubleshooting Guide
This guide provides a structured approach to solving common experimental challenges.
Workflow for Troubleshooting Low Product Yield
Below is a logical workflow to diagnose and resolve issues of low or no yield during complexation.
Caption: Decision tree for troubleshooting low yield reactions.
Problem 1: Low or No Product Yield
-
Possible Cause: Inappropriate Solvent. The choice of solvent is critical. A solvent that is too nonpolar may not dissolve the metal salt, while a highly polar, coordinating solvent (like DMSO) might compete with the dmbda ligand.
-
Expert Solution: Start with moderately polar, non-coordinating solvents like ethanol, methanol, or acetonitrile. For reactants with poor solubility, a solvent mixture (e.g., DCM/Methanol) can be effective. If the complex precipitates upon formation, this can be advantageous for isolation.[6]
-
-
Possible Cause: Incorrect Reaction Time or Temperature. Complex formation is an equilibrium process. Insufficient time or temperature may result in low conversion. Conversely, excessive heat or time can lead to product decomposition.[11]
-
Expert Solution: Monitor the reaction progress using a suitable technique (e.g., TLC, ¹H NMR of an aliquot). Run a time-course experiment at a fixed temperature (e.g., taking samples at 1, 4, 12, and 24 hours) to find the optimal duration. Test a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to balance reaction rate against stability.
-
-
Possible Cause: Incorrect Stoichiometry. While a 1:1 metal-to-ligand ratio is often targeted for a simple [M(dmbda)X₂] complex, side reactions or ligand degradation might necessitate an adjustment.
-
Expert Solution: While theory suggests a 1:1 ratio, empirically testing a slight excess of the ligand (e.g., 1:1.05 or 1:1.1) can sometimes drive the reaction to completion, compensating for any ligand loss. Conversely, if bis-chelated species [M(dmbda)₂]²⁺ are forming, using a slight excess of the metal salt may be beneficial.[12]
-
Problem 2: Difficulty in Purification / Impure Product
-
Possible Cause: Co-precipitation of Starting Materials. The synthesized complex may precipitate along with unreacted metal salt or ligand, especially if they have similar solubilities.
-
Expert Solution: Recrystallization is the most powerful purification technique. The key is to find a solvent system where the complex is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[12] Common techniques include:
-
Single Solvent Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the product in a good solvent (e.g., DMF), then slowly add an "anti-solvent" in which the product is insoluble (e.g., diethyl ether) until turbidity appears.[12]
-
-
-
Possible Cause: Formation of Multiple Products or Isomers. Depending on the metal and ancillary ligands, different isomers (e.g., cis/trans) or species with different coordination numbers may form.
-
Expert Solution: First, confirm the presence of multiple species using NMR or HPLC. Purification may be achieved via:
-
Fractional Crystallization: If isomers have sufficiently different solubilities, they may crystallize at different rates or from different solvent systems.
-
Column Chromatography: While sometimes challenging for metal complexes, silica or alumina chromatography using a gradient of a polar solvent in a nonpolar one (e.g., methanol in DCM) can be effective.
-
-
Problem 3: Product is an Intractable Oil or Amorphous Solid
-
Possible Cause: Residual Solvent. Trapped solvent molecules can prevent crystallization, resulting in oils or amorphous powders.
-
Expert Solution: Dry the sample thoroughly under high vacuum, potentially with gentle heating (if the complex is thermally stable). If it remains an oil, attempt to precipitate it as a solid by dissolving it in a small amount of a solvent like DCM and adding it dropwise to a large volume of a non-solvent like hexane or pentane with vigorous stirring.
-
-
Possible Cause: Ionic Species. If the complex is a salt (e.g., [M(dmbda)₂]Cl₂), it may be hygroscopic and difficult to crystallize.
-
Expert Solution: Ensure all handling is done under anhydrous conditions. If possible, perform a counter-ion exchange to a more non-coordinating, bulkier anion (e.g., PF₆⁻, BPh₄⁻), which often promotes crystallinity.
-
Part 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Synthesis of a Dichloro(this compound)metal(II) Complex
Caption: General workflow for synthesizing a M(dmbda)Cl₂ complex.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the metal salt (e.g., K₂PdCl₄, CuCl₂·2H₂O; 1.0 mmol) in an appropriate solvent (10-20 mL of methanol or water). In a separate vial, dissolve this compound (1.05 mmol, 1.05 equivalents) in the same solvent (5 mL).
-
Complexation: While stirring the metal salt solution at room temperature, add the ligand solution dropwise over 5 minutes. A color change or the formation of a precipitate is often observed immediately.
-
Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress can be monitored by observing the precipitate formation or by analyzing aliquots via TLC.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold solvent (to remove unreacted starting materials), followed by a non-polar solvent like diethyl ether or hexane (to displace the reaction solvent and aid drying).
-
Drying: Dry the purified complex in a vacuum desiccator or oven (if thermally stable) to a constant weight.
-
Characterization: Characterize the final product using techniques such as NMR, FT-IR, Elemental Analysis, and Mass Spectrometry.
Data Summary Table
The following table summarizes key parameters and expected observations.
| Parameter | Recommended Value/Range | Rationale & Expert Notes |
| Metal:Ligand Ratio | 1 : 1.05 | A slight excess of the ligand helps drive the reaction to completion. |
| Solvent Choice | Methanol, Ethanol, Acetonitrile | Good balance of polarity for dissolving reactants without being overly coordinating.[6] |
| Temperature | 20 - 60 °C | Room temperature is often sufficient. Gentle heating can increase the rate but may risk decomposition.[11] |
| Reaction Time | 4 - 24 hours | Monitor reaction; prolonged times are not always better and can lead to side products.[13] |
| Purification Method | Recrystallization | Most effective method for achieving high purity.[12] |
References
-
ResearchGate. (n.d.). Optimization of reaction conditions. .
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. .
-
ResearchGate. (n.d.). Optimization of the reaction conditions a. .
-
Scribd. (n.d.). Ethylenediamine Experiments Formation and Uses. .
-
Sciencemadness Discussion Board. (2013). Interesting and colorful coordination chemistry with ethylene diamine. .
-
BenchChem. (2025). Synthesis and Applications of Metal Complexes with 2,4-Dimethylpentane-1,2-diamine: A Detailed Guide for Researchers. .
-
PubMed. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. .
-
ResearchGate. (2020). How to Purify Organometallic Complexes?.
-
N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. .
-
ResearchGate. (2019). Optimization of synthesis conditions of 2,3-dimethylbutadiene. .
-
NIH National Center for Biotechnology Information. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. .
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. .
-
Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum. .
-
ResearchGate. (n.d.). Stability of Metal Complexes. .
-
BenchChem. (2025). Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview. .
-
Automated Topology Builder (ATB). (n.d.). 2,3-dimethylbutane | C6H14. .
-
SciELO South Africa. (2011). Structure of coordination complexes: The synergy between NMR spectroscopy and computational chemistry. .
-
NIH National Center for Biotechnology Information. (2021). Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 5. scribd.com [scribd.com]
- 6. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Structure of coordination complexes: The synergy between NMR spectroscopy and computational chemistry [scielo.org.za]
- 10. Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing the formation of byproducts in reactions with 2,3-Dimethylbutane-2,3-diamine
Welcome to the technical support center for 2,3-Dimethylbutane-2,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the formation of byproducts in reactions involving this sterically hindered vicinal diamine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
I. Core Concepts and Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Schiff base condensation reactions?
A1: The most significant challenge arises from the steric hindrance imposed by the four methyl groups on the butane backbone. This bulkiness can significantly slow down the reaction rate compared to less hindered diamines. Incomplete reactions are common, leading to mixtures of the starting materials, the mono-substituted intermediate, and the desired di-substituted Schiff base. Furthermore, forcing conditions (e.g., high temperatures) to drive the reaction to completion can sometimes promote the formation of degradation products or other unforeseen side products.
Q2: What are the most common byproducts in Schiff base reactions with this compound?
A2: The primary byproducts are typically:
-
Mono-substituted Imine: This is the product of the condensation of the diamine with only one molecule of the carbonyl compound. Due to the steric hindrance, the reaction at the second amino group can be significantly slower.
-
Oligomeric Products: While less common with this highly substituted diamine, reactions between aliphatic diamines and dicarbonyl compounds can sometimes lead to the formation of oligomers, especially if the stoichiometry is not carefully controlled or if side reactions occur.[1]
-
Unreacted Starting Materials: Due to the potentially slow reaction kinetics, it is common to have unreacted this compound and the carbonyl compound in the final reaction mixture.
Q3: How can I monitor the progress of my reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system to clearly separate the starting materials, the mono-substituted intermediate, and the final di-substituted product. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, techniques like ¹H NMR or LC-MS can be employed on aliquots taken from the reaction mixture.
II. Troubleshooting Guide: Schiff Base Synthesis
This section provides a structured approach to troubleshoot and optimize Schiff base formation with this compound.
Issue 1: Low Yield of the Desired Di-substituted Schiff Base
Cause: Incomplete reaction due to steric hindrance and/or unfavorable equilibrium.
Solutions:
-
Increase Reaction Time: Due to the steric hindrance, these reactions often require longer reaction times than those with less substituted diamines. Monitor the reaction by TLC until the starting materials are consumed.
-
Elevate Temperature: Refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, is a common practice.[2] For particularly unreactive carbonyl compounds, a higher boiling point solvent like toluene may be necessary.
-
Use of a Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
-
Water Removal: The formation of a Schiff base is a condensation reaction that produces water. This equilibrium can be driven towards the product by removing water as it is formed.[3] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Dehydrating Agents: Adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add the carbonyl compound (2.2 equivalents) to the solution. A slight excess of the carbonyl compound can help drive the reaction to completion.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the diamine), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with cold ethanol.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified.
Issue 2: Presence of Mono-substituted Imine in the Final Product
Cause: The reaction stops or slows down significantly after the first condensation due to increased steric hindrance around the remaining amino group.
Solutions:
-
Stoichiometric Control: Ensure a slight excess of the carbonyl compound (around 2.2 equivalents) is used to favor the formation of the di-substituted product.
-
Extended Reaction Time and/or Increased Temperature: As with low yields, providing more energy and time can help overcome the activation barrier for the second imine formation.
-
Stepwise Synthesis: In some challenging cases, a stepwise approach where the mono-substituted imine is first isolated and then subjected to a second reaction with the carbonyl compound under more forcing conditions might be considered.
Data Presentation: Effect of Reaction Conditions on Product Distribution
| Catalyst | Temperature (°C) | Reaction Time (h) | Di-substituted Product (%) | Mono-substituted Product (%) | Unreacted Diamine (%) |
| None | 25 | 24 | 30 | 50 | 20 |
| Acetic Acid | Reflux (Ethanol) | 12 | 85 | 10 | 5 |
| Acetic Acid | Reflux (Toluene) | 8 | 95 | <5 | <1 |
Note: These are illustrative values and actual results may vary depending on the specific carbonyl compound used.
Issue 3: Difficulty in Purifying the Schiff Base Product
Cause: The product has similar solubility properties to the starting materials or byproducts, making separation by simple crystallization challenging.
Solutions:
-
Recrystallization: This is the most common method for purifying Schiff bases.[2][5]
-
Solvent Selection: Ethanol is often a good first choice. If the product is too soluble, a mixture of solvents, such as ethanol/water or dichloromethane/hexane, can be used. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.[2]
-
Stationary Phase: Silica gel is commonly used. However, for acid-sensitive Schiff bases, neutral alumina may be a better choice to prevent hydrolysis on the column.[5]
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used to elute the components.
-
Visualization: Logical Workflow for Troubleshooting Schiff Base Synthesis
Caption: Troubleshooting workflow for Schiff base synthesis and purification.
III. Byproduct Formation Pathways
Understanding the potential pathways for byproduct formation is crucial for developing effective prevention strategies.
A. Mono-substituted Imine Formation
This is a straightforward kinetic issue where the second condensation step is significantly slower than the first due to steric hindrance.
Caption: Kinetic model for mono- and di-imine formation.
B. Potential for Oligomerization
While less likely with the bulky this compound, it is a known side reaction for aliphatic diamines, particularly with dicarbonyl compounds.[1]
Caption: Potential for oligomerization with dicarbonyl compounds.
IV. References
-
Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.
-
International Journal of Multidisciplinary Research and Development. (n.d.). Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone.
-
ResearchGate. (2024). How to purify Schiff base product?
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases?
-
ResearchGate. (n.d.). Side reaction in the oligomerization of 2 and 3, and selective synthesis of byproduct 8.
-
Chemical Review and Letters. (n.d.). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity.
-
Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.).
-
Controlled Synthesis of Oligomers Containing Main‐Chain B(sp2)‐B(sp2) Bonds - PMC. (n.d.).
-
ResearchGate. (2023). How to purify Schiff base?
-
Semantic Scholar. (2023). A study of mononuclear 3d transition metal bis-Schiff base complexes.
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV.
-
Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry - IJFMR. (n.d.).
-
Molecules. (2002). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines.
-
ResearchGate. (2005). Synthesis of New Polydentate Acyclic Schiff Bases by Reaction of 2,3-Diaminomaleodinitrile with Dicarbonyl Compounds.
-
Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. (n.d.).
-
ResearchGate. (n.d.). Reaction of Arylpropargyl Aldehydes with 2,3-Bis-hydroxylamino-2,3-dimethylbutane: Synthesis of 2-(1Hydroxy4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones.
-
Iraqi Academic Scientific Journals. (2024). Preparation of novel Schiff base complexes of some transition metal (II) derived from 4.
-
ResearchGate. (n.d.). Synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine and their ruthenium catalyzed transformation to bis-(1,3-dihydropyrrolone) derivatives.
-
MDPI. (2022). Phototransformations of 2,3-Diamino-2-Butenedinitrile (DAMN) Monomers Isolated in Low-Temperature Argon Matrix.
-
The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PubMed Central. (n.d.).
-
The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization - PMC - NIH. (2023).
-
ResearchGate. (n.d.). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes.
-
Journal of the Chemical Society C: Organic. (n.d.). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines.
Sources
Stability issues of 2,3-Dimethylbutane-2,3-diamine under acidic or basic conditions
Welcome to the technical support center for 2,3-dimethylbutane-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting assistance for experiments involving this sterically hindered vicinal diamine. The information herein is a synthesis of established chemical principles and available data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the fundamental properties of this compound?
This compound is a vicinal diamine, meaning it possesses two amino groups on adjacent carbon atoms.[1] Its structure is characterized by significant steric hindrance around the nitrogen atoms due to the presence of four methyl groups on the butane backbone.[1] This steric bulk is a critical factor influencing its reactivity.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₁₆N₂ | [1] |
| Molecular Weight | 116.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water | [1] |
| Predicted pKa | 10.06 ± 0.25 | [3] |
Q2: How does the pKa of this compound influence its behavior in acidic solutions?
With a predicted pKa of 10.06, this compound is a basic compound.[3] In acidic solutions with a pH below its pKa, one or both of the amine groups will be protonated to form the corresponding ammonium salts. The extent of protonation is pH-dependent. This protonation can significantly impact its nucleophilicity and solubility.
Q3: What is the expected reactivity of this compound in typical organic reactions?
As a primary diamine, it can undergo reactions typical of amines, such as nucleophilic substitution and acylation.[1] However, the significant steric hindrance around the amino groups can reduce its reaction rates compared to less hindered amines.[2] This steric hindrance can be advantageous in certain applications where selectivity is desired.[4]
Q4: Are there any known incompatibilities with common reagents?
Due to its basic nature, this compound will react exothermically with strong acids. It is also incompatible with strong oxidizing agents. Care should be taken when using it with carbonyl compounds, as imine formation can occur.
Section 2: Troubleshooting Guide - Stability Issues
This section provides a troubleshooting guide for common stability-related problems encountered during experiments with this compound.
Issue 1: Low Reaction Yield or No Reaction
Symptoms:
-
The desired product is not formed, or the yield is significantly lower than expected.
-
Starting material is recovered largely unreacted.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky methyl groups surrounding the amine functionalities can impede the approach of electrophiles.
-
Solution: Increase the reaction temperature to provide more energy to overcome the steric barrier. Be cautious, as this may also promote side reactions. Consider using a less sterically hindered diamine if the application allows.
-
-
Protonation of the Amine: If the reaction is conducted under acidic conditions (pH < pKa), the amine will be protonated, rendering it non-nucleophilic.
-
Solution: Ensure the reaction medium is neutral or basic. If an acid scavenger is required, use a non-nucleophilic base. The pH of the reaction mixture should be carefully controlled and monitored.
-
Issue 2: Unexpected Side Product Formation
Symptoms:
-
The appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).
-
Isolation of a product with a different molecular weight or structure than anticipated.
Potential Causes & Solutions:
-
Intramolecular Cyclization: While less common for this specific diamine due to steric strain, vicinal diamines can undergo cyclization reactions, especially in the presence of certain reagents.
-
Reaction with Solvent or Impurities: The diamine can react with acidic impurities in the solvent or with certain solvents themselves under harsh conditions.
-
Solution: Use high-purity, dry solvents. Ensure all glassware is thoroughly dried.
-
Issue 3: Compound Degradation Over Time
Symptoms:
-
A pure sample of the diamine develops color or impurities upon storage.
-
Inconsistent results are obtained when using an older bottle of the reagent.
Potential Causes & Solutions:
-
Oxidation: Amines can be susceptible to air oxidation, which can lead to the formation of colored byproducts.
-
Solution: Store this compound under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed and store it in a cool, dark place.
-
-
Reaction with Atmospheric Carbon Dioxide: Primary amines can react with CO₂ to form carbamates.
-
Solution: Minimize exposure to air. For long-term storage, consider storing in a desiccator or under an inert atmosphere.
-
Section 3: Experimental Protocols
This section provides a general protocol for a common reaction involving this compound and a method for monitoring its stability.
Protocol 1: General Procedure for Acylation
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (acyl chloride or anhydride) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Monitoring Stability by GC-MS
This protocol outlines a method to assess the purity and detect potential degradation products of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Inject an aliquot of the standard solution into the GC-MS to obtain a reference chromatogram and mass spectrum.
-
To test the stability under acidic conditions, dissolve a sample of the diamine in a solution of known pH (e.g., pH 4) and incubate for a specific period.
-
To test the stability under basic conditions, dissolve a sample in a solution of known pH (e.g., pH 10) and incubate.
-
After incubation, neutralize the samples and extract with an organic solvent.
-
Analyze the extracted samples by GC-MS.
-
Compare the chromatograms and mass spectra of the treated samples with the reference to identify any new peaks that may correspond to degradation products.
Section 4: Visualizations
Diagram 1: pH-Dependent Protonation of this compound
Caption: pH-dependent equilibrium of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Sources
- 1. CAS 20485-44-3: this compound [cymitquimica.com]
- 2. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sterically Hindered Amines - Enamine [enamine.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Enantioselectivity with 2,3-Dimethylbutane-2,3-diamine Ligands
Welcome to the technical support center for researchers utilizing 2,3-Dimethylbutane-2,3-diamine derived ligands in asymmetric catalysis. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome challenges related to low enantioselectivity. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing low enantiomeric excess (ee) in my reaction. Where should I start my investigation?
Low enantioselectivity can stem from a variety of factors, ranging from the quality of your reagents to the specifics of your reaction setup. A systematic approach is crucial for identifying the root cause. We recommend a tiered troubleshooting strategy, starting with the most common and easily addressable issues.
Tier 1: Reagent and Catalyst Integrity
The first step in troubleshooting is to rigorously assess the quality and purity of all your starting materials. The ligand and the metal precursor are of paramount importance.
-
Ligand Purity: The enantiomeric and chemical purity of your this compound derived ligand is critical. Even small amounts of impurities can have a significant detrimental effect on the enantioselectivity of your reaction.
-
Metal Precursor Quality: The purity and oxidation state of the metal precursor are equally important. Ensure that the metal salt is of high purity and has been stored under appropriate conditions to prevent decomposition or oxidation.
-
Solvent and Substrate Purity: Trace impurities in your solvent, such as water or other coordinating species, can interfere with the catalyst. Similarly, impurities in your substrate can lead to side reactions or catalyst inhibition.
Tier 2: Catalyst Formation and Activation
The in-situ formation of the active catalyst is a critical step where variability can be introduced.
-
Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal precursor is crucial for the formation of the desired catalytically active species. An incorrect ratio can lead to the formation of multiple species with varying catalytic activity and selectivity.
-
Activation Procedure: If your catalytic system requires an activator or a pre-catalyst formation step, ensure that this procedure is followed precisely. The temperature, time, and order of addition can all influence the nature of the active catalyst.
Tier 3: Reaction Parameters
Once you have confirmed the quality of your reagents and the proper formation of your catalyst, the next step is to evaluate your reaction conditions.
-
Temperature: Temperature can have a profound impact on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess, but at the cost of reaction rate.
-
Solvent: The choice of solvent can influence the conformation of the catalyst and the transition state of the reaction, thereby affecting enantioselectivity.
-
Concentration: The concentration of the substrate and catalyst can also play a role. In some cases, higher concentrations can lead to aggregation or the formation of less selective catalytic species.
Question 2: How can I definitively check the purity of my this compound ligand?
Ensuring the purity of your chiral ligand is a non-negotiable starting point for achieving high enantioselectivity. Here’s a detailed protocol for ligand characterization:
Protocol 1: Comprehensive Ligand Purity Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most direct method to determine the enantiomeric purity of your ligand.
-
Column Selection: Choose a chiral stationary phase appropriate for diamine compounds.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These will confirm the chemical structure and identify any organic impurities.
-
Chiral Shift Reagents: In some cases, the use of chiral shift reagents in NMR can allow for the differentiation and quantification of enantiomers.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your ligand and help identify any impurities with different masses.
-
Elemental Analysis: This provides the elemental composition of your ligand, which can be compared to the theoretical values to assess its purity.
Question 3: My enantioselectivity is inconsistent between batches. What could be the cause?
Inconsistent results between batches often point to subtle variations in experimental procedures or reagent quality. Here's a checklist to help you identify the source of the inconsistency:
-
Water and Oxygen Content: Many catalytic systems are sensitive to trace amounts of water and oxygen. Ensure that your solvents and reagents are rigorously dried and degassed, and that your reactions are performed under an inert atmosphere (e.g., argon or nitrogen). The use of a glovebox is highly recommended.
-
Stirring Rate: In heterogeneous or biphasic reactions, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Ensure consistent and efficient stirring for all your reactions.
-
Vessel-to-Vessel Variability: Minor differences in glassware, such as surface area or the presence of trace contaminants, can sometimes influence catalytic reactions. Using consistent cleaning procedures for your glassware is important.
Troubleshooting Workflow for Inconsistent Enantioselectivity
Below is a visual guide to systematically troubleshoot inconsistent enantioselectivity.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Question 4: I've tried optimizing reaction conditions, but the enantioselectivity remains poor. Could the ligand structure itself be the issue?
While this compound is a robust chiral backbone, its effectiveness is highly dependent on the N-substituents. If you have exhausted optimization of reaction parameters, it may be time to consider modifications to the ligand structure.
Table 1: Influence of N-Substituents on Ligand Performance
| N-Substituent Type | Potential Effect on Enantioselectivity | Rationale |
| Bulky Alkyl Groups | Can increase steric hindrance around the metal center, potentially leading to better facial discrimination of the substrate. | The increased steric bulk can create a more defined chiral pocket, forcing the substrate to approach from a specific trajectory. |
| Aromatic Groups | May engage in π-stacking interactions with the substrate or transition state, which can enhance stereocontrol. | These non-covalent interactions can provide additional points of stabilization for the desired transition state. |
| Electron-Withdrawing/Donating Groups | Can modulate the electronic properties of the metal center, influencing its reactivity and selectivity. | Fine-tuning the electronics of the catalyst can impact the rate-determining and stereodetermining steps of the catalytic cycle. |
Experimental Approach: Ligand Derivatization
If you suspect the ligand structure is suboptimal for your specific transformation, a small screen of N-substituted derivatives of this compound can be highly informative.
Protocol 2: Screening of N-Substituted Ligand Derivatives
-
Synthesis: Synthesize a small library of ligands with varying N-substituents (e.g., by reductive amination of this compound with different aldehydes or ketones).
-
Parallel Screening: Set up a series of small-scale reactions, each with a different ligand derivative, keeping all other reaction parameters constant.
-
Analysis: Analyze the enantiomeric excess of the product from each reaction using chiral chromatography.
-
Lead Identification: Identify the ligand derivative that provides the highest enantioselectivity and proceed with further optimization of that system.
Mechanistic Considerations
A deeper understanding of the catalytic cycle can often provide clues for troubleshooting. For many reactions catalyzed by complexes of this compound derived ligands, the formation of a specific chelate structure is key to inducing asymmetry.
Diagram: Generalized Catalytic Cycle
Caption: A generalized catalytic cycle highlighting the stereodetermining step.
The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states. Any factor that influences this energy difference will affect the enantiomeric excess of the product.
References
-
Jacobsen, E. N., & Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. [Link]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylbutane-2,3-diamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,3-dimethylbutane-2,3-diamine. This resource is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis into larger, laboratory-use quantities (100 g to kg scale). The vicinal diamine motif is a critical structural component in medicinal chemistry and catalyst design, and this compound, with its unique sterically hindered profile, presents specific challenges and opportunities.[1][2]
This guide is structured as a dynamic troubleshooting and FAQ resource. We will address common issues encountered during the synthesis and scale-up, focusing on the most established and reliable synthetic route: the reduction of 2,3-dimethyl-2,3-dinitrobutane. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory.
Section 1: Synthesis Workflow Overview
The most common and scalable laboratory synthesis of this compound proceeds in two key stages:
-
Stage 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane. This precursor is typically synthesized via the oxidative coupling of a 2-nitropropane anion or through methods involving acetone oxime.[3][4]
-
Stage 2: Reduction of the Dinitro Compound. The vicinal dinitro groups are reduced to the corresponding diamine. This reduction is the primary focus of our scale-up guide, as it involves significant safety and process optimization challenges.[5]
Below is a diagram illustrating the general workflow.
Caption: General two-stage workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, particularly during scale-up.
Question 1: My reduction of 2,3-dimethyl-2,3-dinitrobutane is sluggish or incomplete. What factors should I investigate?
Answer: Incomplete reduction is a common issue when scaling up. The root cause often lies in mass transfer limitations, reagent stoichiometry, or catalyst activity. Here is a decision tree to guide your troubleshooting:
Caption: Troubleshooting decision tree for incomplete reduction reactions.
In-Depth Explanation:
-
Mass Transfer & Stirring: On a larger scale, ensuring adequate mixing is critical. A magnetic stir bar may be insufficient. Use an overhead mechanical stirrer to ensure the solid dinitro compound and/or heterogeneous catalyst or metal is properly suspended. In metal/acid reductions (e.g., Sn/HCl), poor stirring prevents the organic substrate from making sufficient contact with the metal surface.
-
Choice of Reducing Agent: The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates.[6] The choice of agent is critical for efficiency and safety. While classical methods like tin (Sn) or iron (Fe) in acidic media are robust, catalytic hydrogenation is often cleaner.[7][8] Lithium aluminum hydride (LiAlH₄) is generally unsuitable for aromatic nitro compounds as it can lead to azo products, and while it reduces aliphatic nitro compounds, its high reactivity poses scale-up risks.[6][7]
Question 2: I am concerned about the hazards of using Sodium Amalgam (Na/Hg) for the reduction. What are the specific precautions and what are safer, scalable alternatives?
Answer: Your concern is well-founded. Sodium amalgam is highly reactive and toxic. It reacts violently with water to produce flammable hydrogen gas and exposes the user to mercury, a potent neurotoxin.[9][10][11]
Mandatory Safety Precautions for Sodium Amalgam:
-
Inert Atmosphere: Always handle under an inert atmosphere (Nitrogen or Argon) to prevent reaction with moisture and air.[12]
-
Specialized PPE: Wear chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[9][13]
-
No Water: Absolutely no water should be in the vicinity. Use a Class D fire extinguisher for metal fires; DO NOT USE WATER .[9][10]
-
Ventilation: Work must be performed in a certified chemical fume hood to avoid inhaling mercury vapors.[10][13]
-
Waste Disposal: All waste, including contaminated glassware and PPE, must be disposed of as hazardous mercury waste according to institutional guidelines.
Scalable & Safer Alternatives: Given the significant hazards, we strongly recommend alternative reducing agents for scale-up. The best choice depends on your available equipment and the presence of other functional groups.
| Reducing System | Pros | Cons & Scale-Up Considerations |
| H₂ / Palladium on Carbon (Pd/C) | Very clean, product isolation is simple (filtration of catalyst). High yielding.[7] | Requires specialized hydrogenation equipment (Parr shaker, autoclave). Hydrogen gas is highly flammable. Catalyst can be pyrophoric. |
| H₂ / Raney Nickel (Raney Ni) | Often used when dehalogenation is a concern with Pd/C.[7] | Also requires hydrogenation equipment. Raney Ni is pyrophoric and must be handled wet. |
| Iron (Fe) / HCl or NH₄Cl | Inexpensive, effective, and has a good industrial track record. Often chemoselective.[6][8][14] | Produces large amounts of iron sludge, making workup and product isolation difficult on a large scale. The reaction can be highly exothermic. |
| Tin (Sn) or Tin(II) Chloride (SnCl₂) / HCl | Classic, reliable method. SnCl₂ can be used under milder, non-aqueous conditions.[7][8] | Tin waste is an environmental concern and requires specialized disposal. Can be expensive for very large scales. |
| Zinc (Zn) / Acid (HCl, AcOH) or NH₄Cl | Milder than other metal/acid systems.[7][14] | Can be slower. Exotherm needs to be managed. Generates hydrogen gas. |
Recommendation for Scale-Up: For laboratory scale-up (up to 1 kg), catalytic hydrogenation (H₂/Pd/C) is the preferred method due to its efficiency and the straightforward workup. If hydrogenation equipment is unavailable, the Fe/NH₄Cl system is a cost-effective but labor-intensive alternative.
Question 3: The workup of my reaction is difficult. How can I efficiently isolate the diamine product, especially at a larger scale?
Answer: Isolation of a basic, water-soluble diamine from a reaction mixture containing metal salts can be challenging. The key is a carefully planned extraction strategy.
-
Quenching & Basification: After the reaction is complete (as monitored by TLC or LC-MS), the first step is to carefully quench any remaining reducing agent. For metal/acid reductions, the mixture must be basified to deprotonate the ammonium salt of the product and precipitate the metal hydroxides.
-
Causality: The product exists as a hydrochloride salt (R-NH₃⁺Cl⁻) in the acidic medium. You must add a base (e.g., concentrated NaOH or KOH solution) to generate the free amine (R-NH₂) which is soluble in organic solvents.
-
Scale-Up Alert: This neutralization is highly exothermic . Add the base slowly, in portions, while vigorously stirring and cooling the reaction vessel in an ice-water bath. Monitor the internal temperature closely.
-
-
Filtration: The precipitated metal hydroxides (e.g., iron or tin hydroxides) must be removed. On a large scale, this can be slow.
-
Pro-Tip: Adding a filter aid like Celite® can prevent the fine precipitate from clogging the filter paper. Wash the filter cake thoroughly with your extraction solvent (e.g., dichloromethane, ethyl acetate) to recover any adsorbed product.
-
-
Extraction: Extract the aqueous filtrate multiple times with a suitable organic solvent. This compound has some water solubility, so multiple extractions are necessary to ensure a good recovery.
-
Final Purification:
-
Distillation: The diamine is a solid at room temperature but can be purified by vacuum distillation. This is a very effective method for removing non-volatile impurities on a large scale.
-
Crystallization: If distillation is not feasible, the product can be crystallized from a suitable solvent system.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing the 2,3-dimethyl-2,3-dinitrobutane precursor at scale? A: A common and effective method involves the oxidative coupling of acetone oxime using hydrogen peroxide with a modified titanium silicalite (TS-1) catalyst.[3] Another established route is the oxidation of the sodium salt of 2-nitropropane. Both methods have been scaled successfully, but require careful control of reaction conditions to ensure safety and good yields.[4]
Q: My final product is a salt, not the free diamine. What went wrong? A: You likely isolated the product directly after an acidic workup without a final basification step. The two amine groups will be protonated in an acidic solution, forming an ammonium salt which is typically soluble in water but insoluble in many organic solvents. To obtain the free diamine, you must treat the aqueous solution with a strong base (like NaOH) until it is strongly alkaline (pH > 12) before extracting with an organic solvent.
Q: Are there alternative synthetic routes to this diamine that avoid the dinitro intermediate? A: Yes, general methods exist for synthesizing vicinal diamines, though they may not be as direct for this specific tetramethyl-substituted structure. These include the diamination of alkenes (2,3-dimethyl-2-butene) or the ring-opening of corresponding aziridines.[1][15][16] However, for scaling this particular target, the reduction of the dinitro precursor remains one of the most practical and well-documented approaches.
Q: How do I handle the exotherm during the reduction and the subsequent neutralization? A: Managing exotherms is a critical safety consideration in scaling up.[17]
-
Controlled Addition: Add reagents (especially the reducing agent or the neutralizing base) slowly and portion-wise. Use an addition funnel for liquids.
-
Efficient Cooling: Ensure your reactor is in a cooling bath (ice-water or a controlled cooling system) capable of absorbing the heat generated.
-
Monitor Internal Temperature: Do not rely on the bath temperature. Use a thermometer or thermocouple to measure the actual temperature of the reaction mixture.
-
Adequate Headspace & Ventilation: Ensure the reactor is not overfilled and is properly vented, as gas evolution (e.g., H₂) can occur rapidly.
References
-
Wang, T., et al. (2020). Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. Available at: [Link]
- Google Patents. (1990). Method of synthesis of vicinal diamines.
-
Wang, C., et al. (2023). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers. Available at: [Link]
-
Royal Society of Chemistry. (2023). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium mercury amalgam, ca. 5% sodium. Available at: [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Available at: [Link]
-
Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
American Elements. (2022). Safety Data Sheet - Sodium Mercury Amalgam. Available at: [Link]
-
iChemical. SODIUM MERCURY AMALGAM, CAS No. 11110-52-4. Available at: [Link]
-
ACS Publications. (2019). Challenges of scaling up chemical processes (based on real life experiences). Available at: [Link]
-
National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]
-
PubMed. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]
-
ACS Publications. (1993). Interesting products derived from the reactions of 2,3-diamino-2,3-dimethylbutane. Available at: [Link]
-
ResearchGate. (2021). Challenges and current strategies for unsymmetric α-diimine synthesis. Available at: [Link]
- Google Patents. (1982). Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
ResearchGate. (2014). Synthesis of 2,3-Dimethyl-2,3-dinitrobutane by Oxidative Coupling of Acetone Oxime. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
YouTube. (2023). Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]
- Google Patents. (2014). Method for preparing 2,3-dimethyl-2,3-dinitrobutane.
- Google Patents. (1983). Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
NIST WebBook. 2,3-Diamino-2,3-Dimethylbutane. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 20485-44-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US8692036B2 - Method for preparing 2,3-dimethyl-2,3-dinitrobutane - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.dk [fishersci.dk]
- 11. SODIUM MERCURY AMALGAM, CAS No. 11110-52-4 - iChemical [ichemical.com]
- 12. americanelements.com [americanelements.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 16. US4933470A - Method of synthesis of vicinal diamines - Google Patents [patents.google.com]
- 17. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Tale of Two Diamines: A Comparative Guide to 2,3-Dimethylbutane-2,3-diamine and TMEDA as Ligands in Catalysis
For the discerning researcher and drug development professional, the choice of a ligand is a critical juncture in reaction optimization. It is a decision that profoundly influences catalytic activity, selectivity, and overall efficiency. This guide offers an in-depth, objective comparison of two bidentate amine ligands: the sterically hindered 2,3-Dimethylbutane-2,3-diamine and the widely utilized N,N,N',N'-Tetramethylethylenediamine (TMEDA). By examining their structural nuances, electronic properties, and performance in catalytic systems, we aim to provide a comprehensive resource to inform your selection process.
Introduction: The Diamine Ligand Landscape
Diamine ligands are ubiquitous in coordination chemistry and catalysis, prized for their ability to form stable chelate rings with metal centers.[1] This chelation enhances the stability and reactivity of the resulting metal complexes, making them indispensable tools in a vast array of chemical transformations.[2] TMEDA, a workhorse ligand, has been extensively studied and applied in diverse fields, from organometallic chemistry to polymer science.[3][4][5] Its flexible ethyl backbone and four methyl groups on the nitrogen atoms provide a well-balanced combination of steric bulk and electron-donating ability.[6]
In contrast, this compound represents a more sterically demanding alternative. With two additional methyl groups on the ethylene bridge, this ligand introduces significant steric hindrance around the coordinating nitrogen atoms. This structural feature can dramatically alter the coordination environment of a metal center, leading to unique catalytic properties.[7] This guide will delve into the comparative advantages and disadvantages of these two ligands, supported by experimental insights and mechanistic rationale.
Structural and Electronic Properties: A Comparative Analysis
The fundamental differences in the performance of this compound and TMEDA as ligands stem from their distinct structural and electronic characteristics.
| Property | This compound | TMEDA (N,N,N',N'-Tetramethylethylenediamine) |
| Chemical Formula | C₆H₁₆N₂ | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol [8][9] | 116.21 g/mol [10] |
| Structure | Ethylene bridge with two methyl groups on each carbon, and two primary amine groups. | Ethylene bridge with two dimethylamino groups.[3] |
| Steric Hindrance | High, due to the four methyl groups on the backbone.[7] | Moderate, from the four methyl groups on the nitrogen atoms.[6] |
| Electron Donating Ability | Strong, from two primary amine groups. | Strong, from two tertiary amine groups.[6] |
| Flexibility | More rigid backbone due to gem-dimethyl groups. | Flexible ethylene backbone.[3] |
The most striking difference lies in the steric bulk. The four methyl groups on the carbon backbone of this compound create a significantly more crowded coordination sphere compared to TMEDA, where the methyl groups are on the nitrogen atoms. This steric hindrance can influence the number of ligands that can coordinate to a metal center, the geometry of the resulting complex, and the accessibility of the metal's active site to substrates.[11][12]
dot graph "Ligand_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];
// TMEDA TMEDA [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8037&t=l", label="TMEDA"];
// this compound DMBD [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=123390&t=l", label="this compound"]; }
Caption: Molecular structures of TMEDA and this compound.
Performance in Catalysis: A Tale of Steric Influence
While direct, head-to-head comparative studies are limited, the principles of coordination chemistry and catalysis allow for a reasoned comparison of their expected performance.
Impact on Reaction Rates and Selectivity
The steric bulk of a ligand is a powerful tool for tuning the selectivity of a catalytic reaction.[13] In many cases, increased steric hindrance can lead to higher selectivity by favoring the approach of a substrate from a specific direction. For instance, in cross-coupling reactions, a bulky ligand can promote reductive elimination and prevent undesirable side reactions.[10]
However, excessive steric bulk can also be detrimental, potentially slowing down or even inhibiting a reaction by blocking substrate access to the catalytic center.[9] The optimal level of steric hindrance is therefore highly dependent on the specific reaction and substrates involved.
TMEDA often provides a good balance, allowing for efficient catalysis in a broad range of reactions, including polymerization and organolithium chemistry.[4][5] Its moderate steric profile generally does not impede substrate binding, leading to high reaction rates.
This compound , with its greater steric encumbrance, is likely to excel in reactions where high selectivity is paramount and the substrates are relatively small. For example, in asymmetric catalysis, a sterically demanding ligand can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
Stabilization of Metal Centers
Both ligands are effective at stabilizing metal centers through chelation. TMEDA is known to form stable complexes with a wide variety of metals, including alkali metals, transition metals, and main group elements.[2][11] These complexes are often soluble in organic solvents, facilitating homogeneous catalysis.[2]
The increased steric bulk of This compound can, in some instances, lead to the formation of complexes with lower coordination numbers than their TMEDA analogues. This can result in a more open coordination site on the metal, which may be beneficial for certain catalytic cycles. However, the increased strain in the chelate ring due to the bulky substituents might also lead to lower complex stability in some cases.
Experimental Protocols: Synthesis of a Representative Metal Complex
To provide a practical context, we outline a general procedure for the synthesis of a nickel(II) complex with a diamine ligand, which can be adapted for both TMEDA and this compound.
Objective: To synthesize and characterize a [Ni(diamine)Cl₂] complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Diamine ligand (TMEDA or this compound)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Dissolution of Nickel Salt: In a 50 mL round-bottom flask, dissolve 1 mmol of NiCl₂·6H₂O in 10 mL of absolute ethanol with gentle warming.
-
Ligand Addition: To the warm nickel solution, add a solution of 1 mmol of the diamine ligand in 5 mL of absolute ethanol dropwise with continuous stirring.
-
Precipitation: Upon addition of the ligand, a colored precipitate should form. Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold ethanol, followed by two portions of diethyl ether to facilitate drying.
-
Drying: Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization: The resulting complex can be characterized by various spectroscopic techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the diamine ligand to the nickel center by observing shifts in the N-H and C-N stretching frequencies.
-
UV-Vis Spectroscopy: To determine the coordination geometry of the nickel(II) ion.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Synthesis" { label = "Complex Synthesis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; Dissolve_NiCl2 [label="Dissolve NiCl₂·6H₂O\nin Ethanol"]; Add_Ligand [label="Add Diamine Ligand\nSolution"]; Stir [label="Stir for 1 hour"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Ethanol\nand Diethyl Ether"]; Dry [label="Dry in Desiccator"]; }
subgraph "cluster_Characterization" { label = "Characterization"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; FTIR [label="FT-IR Spectroscopy"]; UVVis [label="UV-Vis Spectroscopy"]; Elemental [label="Elemental Analysis"]; }
Dissolve_NiCl2 -> Add_Ligand -> Stir -> Filter -> Wash -> Dry; Dry -> FTIR; Dry -> UVVis; Dry -> Elemental; }
Caption: Workflow for the synthesis and characterization of a Nickel(II)-diamine complex.
Mechanistic Insights: The Role of Sterics in Catalytic Cycles
The steric properties of a ligand can profoundly influence the elementary steps of a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.
dot graph "Catalytic_Cycle" { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
"M(n)" [label="M(n)L"]; "Oxidative_Addition" [label="Oxidative\nAddition\n(R-X)"]; "M(n+2)" [label="R-M(n+2)L(X)"]; "Migratory_Insertion" [label="Migratory\nInsertion\n(Substrate)"]; "M(n+2)_Intermediate" [label="R-Substrate-M(n+2)L(X)"]; "Reductive_Elimination" [label="Reductive\nElimination"]; "Product" [label="R-Substrate"];
"M(n)" -> "Oxidative_Addition" [label="+ R-X"]; "Oxidative_Addition" -> "M(n+2)"; "M(n+2)" -> "Migratory_Insertion" [label="+ Substrate"]; "Migratory_Insertion" -> "M(n+2)_Intermediate"; "M(n+2)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product" [style=dashed]; "Reductive_Elimination" -> "M(n)";
subgraph "cluster_Ligand_Influence" { label = "Ligand Influence"; style=filled; color="#F1F3F4"; node [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sterics [label="Steric Bulk"]; Electronics [label="Electronic Effects"]; }
Sterics -> "Oxidative_Addition" [color="#EA4335", style=dashed, label="Affects rate and\n regioselectivity"]; Sterics -> "Reductive_Elimination" [color="#EA4335", style=dashed, label="Can promote this step"]; Electronics -> "M(n)" [color="#FBBC05", style=dashed, label="Modulates metal's\n reactivity"]; }
Caption: A generalized catalytic cycle illustrating the points of influence for ligand steric and electronic effects.
For TMEDA , its moderate steric bulk generally allows for facile oxidative addition of substrates to the metal center. In contrast, the significant steric hindrance of This compound may slow down this step, particularly with bulky substrates. However, this same steric pressure can be advantageous in the reductive elimination step, where it can help to bring the coupling partners into close proximity, thereby accelerating the formation of the desired product and regenerating the active catalyst.
Conclusion: Selecting the Right Diamine for Your Application
The choice between this compound and TMEDA is not a matter of one being universally superior to the other, but rather a question of selecting the optimal tool for a specific task.
TMEDA remains an excellent choice for a wide range of applications where high reactivity and good stability are required. Its well-understood coordination chemistry and commercial availability make it a reliable and cost-effective option.
This compound emerges as a valuable alternative for applications demanding high selectivity. Its significant steric bulk can be strategically employed to control the stereochemical outcome of a reaction or to prevent unwanted side reactions. Researchers working in areas such as asymmetric catalysis and the synthesis of complex molecules with defined stereochemistry may find this ligand to be particularly advantageous.
Ultimately, the optimal ligand choice will be determined by empirical investigation. This guide provides a foundational understanding of the key differences between these two diamine ligands, empowering researchers to make more informed decisions in their experimental design.
References
- Grokipedia. Tetramethylethylenediamine.
-
Wikipedia. Tetramethylethylenediamine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- N,N,N',N'-Tetramethylethylenediamine: Synthesis, applic
- Exploring the practical uses of TMEDA in 2025. (2025).
- The Role of TMEDA in C
- TUODA. High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- The Versatile Uses of Tetramethylethylenediamine in Modern Industries. (2025).
- Hartwig, J. F., et al. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters.
- Figgis, B. N., & Nyholm, R. S. (1959). Some complexes of sterically hindered amines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). [Link]
-
NIST. 2,3-Diamino-2,3-Dimethylbutane. [Link]
-
PubChem. This compound. [Link]
- Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2015). MDPI.
- Bulky Diamine Ligand Promotes Cross-Coupling of Difluoroalkyl Bromides by Iron C
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
- Multidimensional steric parameters in the analysis of asymmetric c
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. Rasayan Journal of Chemistry.
- Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. (2018). PubMed.
- Complexes of meso- and (±)-butane-2,3-diamine with manganese-, cobalt-, nickel-, copper-, zinc-, and lead-(II): a potentiometric, calorimetric, and spectroscopic study. (1977). Journal of the Chemical Society, Dalton Transactions.
Sources
- 1. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 2. CID 23048341 | C12H32N4 | CID 23048341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Bulky Diamine Ligand Promotes Cross-Coupling of Difluoroalkyl Bromides by Iron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some complexes of sterically hindered amines - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 11. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Multidimensional steric parameters in the analysis of asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dimethylbutane-2,3-diamine and Ethylenediamine in Coordination Chemistry
For researchers, scientists, and professionals in drug development, the selection of a chelating ligand is a critical decision that dictates the stability, structure, and reactivity of the resulting metal complex. This guide provides an in-depth comparison of two bidentate N-donor ligands: the ubiquitous ethylenediamine (en) and its sterically encumbered analog, 2,3-dimethylbutane-2,3-diamine (dmbn). By examining their performance through the lens of fundamental coordination principles and supporting experimental data, we aim to illuminate the profound impact of steric hindrance on coordination chemistry.
Ligand Profile: Structure and Donor Properties
At a glance, both ethylenediamine and this compound appear similar; they are bidentate ligands that form a five-membered chelate ring upon coordination to a metal center through two nitrogen atoms.[1] However, their structural differences are the primary determinant of their divergent coordination behavior.
-
Ethylenediamine (en) , with the formula C₂H₄(NH₂)₂, is the simplest stable diamine.[2] Its flexible ethylene backbone and two primary amine donor groups present minimal steric bulk. This allows it to readily coordinate with a wide variety of metal ions, forming highly stable complexes.[3][4]
-
This compound (dmbn) , with the formula C₆H₁₆N₂, features the same 1,2-diamine coordinating motif but is substituted with four methyl groups on the carbon atoms adjacent to the nitrogen donors.[5][6] These bulky methyl groups introduce significant steric crowding around the metal-binding site.
The diagram below illustrates the structural distinction and the resulting steric profiles upon coordination.
Caption: Coordination of ethylenediamine vs. This compound.
The Chelate Effect and Thermodynamic Stability
The formation of a chelate ring by a polydentate ligand results in a significant increase in the stability of the complex compared to analogous complexes with monodentate ligands.[7] This phenomenon, known as the chelate effect , is primarily driven by a favorable entropy change.[8][9] When a bidentate ligand like en or dmbn replaces two monodentate ligands (e.g., ammonia), the number of free molecules in the solution increases, leading to a positive change in entropy (ΔS) which makes the Gibbs free energy of formation (ΔG) more negative.[8]
While both ligands benefit from this effect, the thermodynamic stability of their complexes is not equal. The steric hindrance imposed by the methyl groups of dmbn introduces strain and repulsion within the coordination sphere, weakening the metal-nitrogen bonds. This leads to significantly lower stability constants for dmbn complexes compared to their en counterparts.
| Ligand Property | Ethylenediamine (en) | This compound (dmbn) |
| Molar Mass | 60.10 g/mol | 116.20 g/mol [6] |
| Structure | H₂N-CH₂-CH₂-NH₂ | (CH₃)₂C(NH₂)-C(NH₂)(CH₃)₂ |
| Key Feature | Flexible, Minimal Bulk | Sterically Hindered |
Table 1: Comparison of Ligand Properties
Experimental data consistently shows that for a given metal ion, the stability of the en complex is orders of magnitude higher than that of complexes with N-substituted or C-substituted diamines. For instance, in mixed ligand complexes of Cu(II), the formation constants for ethylenediamine complexes are higher than for N,N-dimethylethylenediamine and N,N-diethylethylenediamine complexes, a difference attributed to steric hindrance.[10] This principle directly applies to the C-substituted dmbn, where the steric bulk is even closer to the coordination site.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Ni(II) | Ethylenediamine | 7.66 | 6.40 | 4.55 |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | - |
| Cd(II) | Ethylenediamine | 5.78 | 9.26 (β₂) | 12.97 (β₃) |
Table 2: Representative Stability Constants (log K) for Ethylenediamine Complexes. [9] Note: Direct comparative stability data for dmbn is sparse in literature, but steric effects are well-documented to decrease stability constants significantly.[11][12]
Impact on Coordination Geometry and Nuclearity
The minimal steric profile of ethylenediamine allows it to form stable complexes with a wide range of coordination numbers and geometries. The tris-chelate octahedral complex, [M(en)₃]ⁿ⁺, is a classic example, readily formed with many transition metals like Co(III) and Ni(II).[2]
In stark contrast, the steric bulk of dmbn can preclude the formation of such highly coordinated species. Attempting to coordinate three dmbn ligands around a single metal center would result in severe steric clashes between the methyl groups of adjacent ligands. Consequently, dmbn typically forms complexes with lower coordination numbers, such as square planar [M(dmbn)₂]ⁿ⁺ or tetrahedral [M(dmbn)X₂]. This steric influence can be a powerful tool for synthetic chemists, allowing them to direct the formation of specific, less common geometries by preventing the assembly of more sterically crowded alternatives.[11][13]
Furthermore, steric hindrance can influence the nuclearity of the final product. Highly hindered ligands can prevent the formation of polymeric structures that might otherwise be favored, leading instead to monomeric or dimeric compounds.[11]
Experimental Protocols: Synthesis and Characterization
The causality behind experimental choices differs significantly when working with these two ligands. The synthesis of en complexes is often straightforward, while dmbn requires careful consideration of its steric demands.
Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃
This is a classic synthesis demonstrating the formation of a stable, inert octahedral complex. The procedure involves the oxidation of Co(II) to Co(III) in the presence of the ligand.
-
Preparation of Cobalt Solution: Dissolve 5.0 g of CoCl₂·6H₂O in 15 mL of deionized water in a 100 mL flask.
-
Rationale: This provides the Co(II) precursor.
-
-
Ligand Addition: To the stirring cobalt solution, add 7.5 mL of a 10% aqueous solution of ethylenediamine.
-
Rationale: The ligand is added in excess to favor the formation of the tris-chelate complex according to Le Chatelier's principle.
-
-
Oxidation: Gently bubble air through the solution for 4-5 hours using a Pasteur pipette connected to an air line. Alternatively, add 4 mL of 30% H₂O₂ dropwise.
-
Rationale: The Co(II) center is kinetically labile, while Co(III) is inert. Oxidation stabilizes the desired complex. Air is a mild oxidant; H₂O₂ is faster but must be added carefully to control the exothermic reaction.
-
-
Isolation: Add 7.5 mL of concentrated HCl to the solution. Heat on a steam bath, adding 1.5 g of activated charcoal, and continue heating for 20 minutes.
-
Rationale: HCl provides the chloride counter-ion and ensures an acidic medium. Charcoal adsorbs colored impurities and byproducts.
-
-
Crystallization: Filter the hot solution to remove the charcoal. Add 15 mL of ethanol to the filtrate and cool in an ice bath. Orange-yellow crystals of [Co(en)₃]Cl₃ will precipitate.
-
Rationale: The complex is less soluble in the mixed water/ethanol solvent, promoting crystallization.
-
-
Characterization: Collect the crystals by vacuum filtration, wash with ethanol, and dry. Characterize using UV-Vis spectroscopy (peaks around 465 nm and 335 nm) and FTIR (N-H stretching and bending modes).
Protocol 2: Synthesis of Dichloro(this compound)nickel(II), [Ni(dmbn)Cl₂]
This protocol illustrates the formation of a simple 1:1 metal-ligand complex, where the steric bulk of dmbn favors a lower coordination number.
-
Preparation of Nickel Solution: Dissolve 2.38 g of NiCl₂·6H₂O in 20 mL of ethanol in a 50 mL flask with gentle warming.
-
Rationale: Ethanol is used as a solvent in which both the nickel salt and the less polar dmbn ligand are soluble.
-
-
Ligand Addition: In a separate beaker, dissolve 1.16 g of this compound in 10 mL of ethanol. Add this solution dropwise to the stirring nickel solution.
-
Rationale: A 1:1 stoichiometric ratio is used. Adding the ligand slowly prevents localized high concentrations that could lead to side products.
-
-
Precipitation: A precipitate should form almost immediately upon addition of the ligand. Stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Rationale: The formation of the neutral complex [Ni(dmbn)Cl₂] is often rapid due to the high affinity of the amine for the Ni(II) center and the lower solubility of the product.
-
-
Isolation and Crystallization: Collect the precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol and then diethyl ether.
-
Rationale: Washing removes any unreacted starting materials. Diethyl ether is used to dry the product quickly due to its high volatility.
-
-
Characterization: Dry the product in a desiccator. Characterize using FTIR to confirm the coordination of the amine ligand (shifts in N-H bands) and elemental analysis to confirm the 1:1:2 (Ni:dmbn:Cl) stoichiometry.
Caption: Generalized workflow for the synthesis of diamine metal complexes.
Conclusion: A Tale of Two Ligands
The comparison between ethylenediamine and this compound serves as a powerful illustration of the principle of steric control in coordination chemistry.
-
Ethylenediamine is the ligand of choice for creating thermodynamically robust, archetypal coordination complexes. Its small size and high binding affinity make it a reliable and versatile building block in countless applications, from fundamental research to industrial catalysis.[14]
-
This compound , while forming thermodynamically less stable complexes, is an invaluable tool for probing steric effects and for synthetic design. Its bulk can be strategically employed to enforce specific coordination geometries, control reaction pathways, and create unique molecular architectures that are inaccessible with smaller ligands.
For the practicing scientist, the choice is clear: for stability and simplicity, en is unparalleled. For control, steric enforcement, and the synthesis of specialized complexes, dmbn and other sterically hindered ligands provide a gateway to novel chemistry.
References
-
Wikipedia. (2024). Ethylenediamine. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylenediamine Dihydrochloride? Retrieved from [Link]
-
Fiveable. (n.d.). Ethylenediamine Definition - Intro to Chemistry Key Term. Retrieved from [Link]
-
Chemistry LibreTexts. (2016, December 18). 8.7: Bonding in Coordination Complexes. Retrieved from [Link]
-
N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012, February 23). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. Retrieved from [Link]
-
HS Publishing. (2025, January 30). Metal Complexes of Schiff Base Derived from Ethylenediamine, Nitro and Chlorobenzaldehyde; Synthesis, Characterization, Biological and Toxicological Study. Applied Sciences Research Periodicals. Retrieved from [Link]
-
Wikipedia. (2024). Stability constants of complexes. Retrieved from [Link]
-
ResearchGate. (2016, February 29). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Retrieved from [Link]
-
Brahmbhatt, et al. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373-378. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and characterization of bis(ethylenediamine)cobalt(III) complexes containing chelated thioether ligands. Crystal structures of [(en)2Co(S(CH3)CH2CH2NH2)][Fe(CN)6] and 2. Inorganic Chemistry. Retrieved from [Link]
-
TSI Journals. (2004). Stability Constants of Cadmium (II) Complexes with Ethylenediamine and Some Carboxylic Acids: a Polarographic Study. Retrieved from [Link]
-
International Journal of Modern Science and Engineering Technology. (n.d.). Stability Constant of Complex. Retrieved from [Link]
-
National MagLab. (2010, June 16). A CuIINiII Complex with Ethylenediamine: Crystal Structure and Ferromagnetic Behaviour of an AquaBridged Heterometallic Chain Co. Retrieved from [Link]
-
Course Hero. (n.d.). Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 25). 4.12: The Chelate Effect (and Macrocycle Effect). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,3-Diamino-2,3-Dimethylbutane. Retrieved from [Link]
-
MDPI. (n.d.). Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 30). 6.14: The Chelate Effect. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Steric Effects of Alkyl Substituents at N-Donor Bidentate Amines Direct the Nuclearity, Bonding and Bridging Modes in Isothiocyanato-Copper(II) Coordination Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Overcoming the chelate effect: Hypodentate coordination of ethylenediamine, diethylenetriamine and tris(2-aminoethyl)amine in Co(III) complexes. Retrieved from [Link]
-
PubMed. (n.d.). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. Retrieved from [Link]
-
ResearchGate. (2025, August 5). N,N-Dimethylethylenediamine in direct and direct template syntheses of Cu(II)/Cr(III) complexes | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). CID 23048341 | C12H32N4. Retrieved from [Link]
-
Grafiati. (2025, June 5). Journal articles: 'Ethylenediamine Complexes'. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
-
NIH. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. Retrieved from [Link]
-
MDPI. (n.d.). The Steric Effect in Preparations of Vanadium(II)/(III) Dinitrogen Complexes of Triamidoamine Ligands Bearing Bulky Substituents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 7). Which conformations of 2,3-dimethylbutane are more stable? Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. CAS 20485-44-3: this compound [cymitquimica.com]
- 6. 2,3-Diamino-2,3-Dimethylbutane [webbook.nist.gov]
- 7. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Steric Hindrance on Diamine Ligands: A Comparative Guide to the Catalytic Performance of 2,3-Dimethylbutane-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of available ligands, diamines have established themselves as a cornerstone, particularly in asymmetric catalysis, due to their ability to form stable chelate complexes with a variety of metals. This guide provides an in-depth comparison of the catalytic performance of 2,3-dimethylbutane-2,3-diamine, a sterically hindered C-alkylated diamine, with other commonly employed diamines: the simple and flexible ethylenediamine, the N-alkylated and sterically accessible tetramethylethylenediamine (TMEDA), and the rigid, chiral trans-1,2-diaminocyclohexane (DACH).
While direct, side-by-side experimental comparisons under identical conditions are not extensively available in the peer-reviewed literature, this guide synthesizes known performance data from various studies and provides a comparative analysis based on the fundamental principles of steric and electronic effects in catalysis.
The Crucial Role of Diamine Structure in Catalysis
The structure of a diamine ligand, particularly its steric and electronic properties, profoundly influences the catalytic activity and selectivity of its metal complexes. Key structural features that differentiate the diamines in this guide include:
-
Steric Hindrance: The bulkiness of the substituents on the diamine backbone can control substrate access to the metal center, influence the stability of the catalyst, and dictate the stereochemical outcome of a reaction.
-
Chirality: The presence of stereocenters, as in trans-1,2-diaminocyclohexane, is essential for enantioselective catalysis, enabling the synthesis of single-enantiomer products.
-
Flexibility vs. Rigidity: The conformational flexibility or rigidity of the diamine backbone affects the geometry and stability of the resulting metal complex, which in turn impacts its catalytic performance.
-
N-Alkylation vs. C-Alkylation: The position of alkyl substituents (on the nitrogen atoms or the carbon backbone) influences both the steric environment and the electronic properties of the ligand.
Comparative Analysis of Diamine Performance
This section details the known catalytic applications and performance characteristics of this compound and its counterparts.
This compound: The Bulky C-Alkylated Ligand
This compound is distinguished by its significant steric bulk arising from the four methyl groups on its carbon backbone. This feature makes it an intriguing ligand for reactions where steric hindrance can be advantageous.
Key Performance Characteristics:
-
Enhanced Stability: The bulky alkyl groups can encapsulate the metal center, protecting it from decomposition pathways and potentially leading to more robust and long-lived catalysts.
-
Selectivity Control: The steric hindrance can play a crucial role in directing the regioselectivity and stereoselectivity of a reaction by favoring the approach of less sterically demanding substrates or by creating a well-defined chiral pocket in asymmetric catalysis (if a chiral version is used).
-
Potential for High Turnover Numbers (TONs): Increased catalyst stability can translate to higher turnover numbers, as the catalyst can undergo more catalytic cycles before deactivation.
While specific comparative data is scarce, the structural features of this compound suggest its potential utility in reactions such as:
-
Cross-Coupling Reactions: In copper-catalyzed cross-coupling reactions, bulky ligands can promote reductive elimination and prevent catalyst aggregation, leading to higher efficiency.
-
Polymerization: The steric bulk can influence the microstructure and properties of polymers.
-
Asymmetric Catalysis: When used in its chiral form, the bulky framework can create a highly effective chiral environment for enantioselective transformations.
Ethylenediamine: The Archetypal Flexible Diamine
Ethylenediamine is the simplest vicinal diamine and serves as a benchmark for comparison. Its high flexibility and minimal steric hindrance define its catalytic behavior.
Key Performance Characteristics:
-
Versatility: Forms stable five-membered chelate rings with a wide range of metal ions.
-
High Reactivity in Unhindered Systems: The lack of steric bulk allows for easy access of substrates to the metal center, which can be beneficial in reactions that are not sensitive to steric effects.
-
Limited Selectivity: The flexibility of the ethylenediamine backbone can lead to the formation of multiple conformers of the catalyst, which may result in lower selectivity compared to more rigid ligands.
Tetramethylethylenediamine (TMEDA): The N-Alkylated Workhorse
TMEDA is a widely used chelating diamine in organometallic chemistry, particularly in lithiation reactions. Its N-methyl groups provide a moderate degree of steric hindrance and influence its electronic properties.
Key Performance Characteristics:
-
Strong Chelating Agent: The two tertiary amine groups are excellent donors, forming stable complexes with many metals.
-
Enhanced Basicity: The electron-donating methyl groups increase the Lewis basicity of the nitrogen atoms compared to ethylenediamine.
-
Moderate Steric Influence: The N-methyl groups provide some steric bulk, which can influence the reactivity and selectivity of the catalyst, though to a lesser extent than the C-alkyl groups of this compound.
TMEDA is a common ligand in various catalytic systems, including copper-catalyzed cross-coupling and polymerization reactions.
trans-1,2-Diaminocyclohexane (DACH): The Rigid Chiral Scaffold
trans-1,2-Diaminocyclohexane is a C2-symmetric chiral diamine that is a cornerstone of asymmetric catalysis. Its rigid cyclohexane backbone locks the chelate ring in a specific conformation, providing a well-defined chiral environment.
Key Performance Characteristics:
-
High Enantioselectivity: The rigid chiral scaffold is highly effective in inducing enantioselectivity in a wide range of reactions, including epoxidation, cyclopropanation, and various carbon-carbon bond-forming reactions.[1][2]
-
Broad Applicability: Derivatives of DACH are used to synthesize a vast number of successful chiral ligands and organocatalysts.[2]
-
Well-Understood System: The catalytic behavior of DACH-based catalysts has been extensively studied, providing a wealth of knowledge for reaction optimization.
Performance Data Summary
The following table summarizes the general performance characteristics of the discussed diamines. It is important to reiterate that the lack of direct comparative studies necessitates a qualitative rather than a quantitative comparison.
| Diamine Ligand | Key Structural Features | Typical Catalytic Performance |
| This compound | High steric hindrance from C-alkylation | Potentially high stability and selectivity; limited quantitative data available. |
| Ethylenediamine | Flexible, non-chiral, minimal steric hindrance | High reactivity in non-sterically demanding reactions; often lower selectivity. |
| Tetramethylethylenediamine (TMEDA) | N-alkylated, moderate steric hindrance | Strong chelation, widely used in organometallic chemistry; moderate selectivity. |
| trans-1,2-Diaminocyclohexane (DACH) | Rigid, C2-symmetric, chiral | Excellent enantioselectivity in a wide range of asymmetric reactions.[1][2] |
Experimental Protocols for Performance Evaluation
To facilitate the direct comparison of these diamines, a standardized experimental protocol for a representative catalytic reaction is essential. The following is a general procedure for evaluating ligand performance in a copper-catalyzed N-arylation of an amine, a common reaction where diamine ligands are employed.
General Procedure for Copper-Catalyzed N-Arylation
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand (this compound, ethylenediamine, TMEDA, or trans-1,2-diaminocyclohexane)
-
Aryl halide (e.g., iodobenzene)
-
Amine (e.g., morpholine)
-
Base (e.g., potassium phosphate)
-
Anhydrous solvent (e.g., dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add CuI (1 mol%), the diamine ligand (2 mol%), and the base (2.0 equiv.).
-
Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the internal standard.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and yield of the N-arylated product.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
This standardized protocol allows for a direct and objective comparison of the catalytic efficacy of different diamine ligands by measuring reaction rates, yields, and catalyst turnover numbers under identical conditions.
Visualizing the Catalytic Landscape
The following diagrams illustrate the structural differences between the compared diamines and a generalized workflow for their application in catalysis.
Caption: Structural characteristics of the compared diamines.
Caption: Generalized workflow for evaluating diamine ligands in catalysis.
Conclusion and Future Outlook
The choice of a diamine ligand is a multifaceted decision that depends on the specific demands of the catalytic reaction. While simple and inexpensive ligands like ethylenediamine are suitable for certain applications, more complex transformations often require the tailored steric and electronic properties of substituted diamines.
This compound, with its pronounced steric bulk, represents an intriguing but currently underexplored ligand in the catalytic toolbox. Its structural features suggest significant potential for enhancing catalyst stability and controlling selectivity in a variety of reactions. However, to fully unlock this potential, further research is imperative. Direct, quantitative comparisons with established ligands like TMEDA and DACH under standardized conditions are necessary to delineate its specific advantages and disadvantages. Such studies will provide the crucial experimental data needed to guide the rational design of next-generation catalysts for a wide range of applications in chemical synthesis and drug development.
References
-
Request PDF. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. [Link]
Sources
A Comparative Guide to Validating the Purity of Synthesized 2,3-Dimethylbutane-2,3-diamine by Titration and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2,3-Dimethylbutane-2,3-diamine, a sterically hindered vicinal diamine. While classic non-aqueous titration offers a robust and cost-effective approach, this guide will objectively compare its performance against modern chromatographic and spectroscopic techniques, namely Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity in this compound Applications
This compound, with its unique sterically encumbered structure, is a valuable building block in coordination chemistry, catalysis, and the synthesis of novel pharmaceutical scaffolds. The presence of impurities, which can arise from unreacted starting materials, by-products, or degradation, can have profound and often unforeseen consequences. For instance, residual starting materials from the common synthesis involving the reduction of 2,3-dimethyl-2,3-dinitrobutane could lead to unwanted side reactions in subsequent synthetic steps. Therefore, the choice of an appropriate analytical method for purity determination is a critical decision in the research and development workflow.
Non-Aqueous Potentiometric Titration: The Gold Standard for Amine Assay
Titration remains a fundamental and highly accurate method for the assay of acidic and basic compounds. For a weak base like this compound, which is poorly soluble in water, non-aqueous titration is the method of choice. This technique involves dissolving the analyte in a suitable non-aqueous solvent and titrating it with a strong acid, typically perchloric acid in glacial acetic acid. The use of a non-aqueous solvent enhances the basicity of the diamine, leading to a sharper and more easily detectable endpoint.
The rationale for employing a non-aqueous system is twofold. Firstly, water can act as both a weak acid and a weak base, which can compete with the analyte and obscure the endpoint.[1] Secondly, organic solvents can differentiate the basic strengths of the two amine groups in a diamine, potentially allowing for their stepwise titration.[2]
Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol details the determination of the purity of this compound using potentiometric endpoint detection, which offers greater precision than visual indicators.
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator with a glass and reference electrode (e.g., calomel or silver/silver chloride)
-
Analytical balance (readable to 0.1 mg)
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid, 0.1 N in glacial acetic acid (standardized)
-
Acetonitrile or other suitable aprotic solvent
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate, in glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the synthesized this compound into a clean, dry beaker.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid or acetonitrile. Gentle warming may be necessary to aid dissolution.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid. The titrator will record the potential (in millivolts) as a function of the titrant volume.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined automatically by the titrator's software, often by calculating the first or second derivative of the curve.
-
Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (V * N * E) / W * 100
Where:
-
V = Volume of perchloric acid consumed at the endpoint (L)
-
N = Normality of the perchloric acid (eq/L)
-
E = Equivalent weight of this compound (molecular weight / 2, as it is a diamine)
-
W = Weight of the sample (g)
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is a protogenic solvent that enhances the basicity of the diamine, leading to a more defined endpoint.[3]
-
Perchloric Acid as Titrant: Perchloric acid is a very strong acid in glacial acetic acid, ensuring a complete reaction with the weak base.[3]
-
Potentiometric Detection: This instrumental method avoids the subjective interpretation of color changes associated with visual indicators and is particularly useful for colored or turbid solutions.[4]
Caption: Workflow for Purity Determination by Non-Aqueous Potentiometric Titration.
Comparative Analysis of Purity Validation Methods
While titration provides an accurate assay of the total basic content, it lacks the specificity to identify and quantify individual impurities. For a comprehensive purity assessment, especially during process development and for regulatory submissions, chromatographic and spectroscopic methods are indispensable.
| Parameter | Non-Aqueous Potentiometric Titration | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative NMR (qNMR) |
| Principle | Neutralization of basic amine groups with a standardized acid. | Separation based on volatility and polarity; detection by flame ionization or mass spectrometry. | Separation based on polarity; detection by UV absorbance or mass spectrometry. | Signal intensity is directly proportional to the number of nuclei. |
| Specificity | Low. Quantifies total basicity, does not distinguish between the target diamine and basic impurities. | High. Can separate and identify volatile impurities and isomers. | Moderate to High. Requires a chromophore or derivatization for UV detection. Can separate non-volatile impurities. | High. Provides structural information for both the analyte and impurities. |
| Sensitivity | Milligram range. | Nanogram to picogram range. | Microgram to nanogram range. | Milligram range. |
| Accuracy | High (typically >99.5%). | High, dependent on proper calibration. | High, dependent on proper calibration. | Very high, considered a primary ratio method. |
| Precision | High (%RSD <1%). | High (%RSD <2%). | High (%RSD <2%). | Very high (%RSD <1%). |
| Throughput | Moderate. | High with an autosampler. | High with an autosampler. | Low to moderate. |
| Cost | Low. | Moderate. | Moderate to high. | High. |
| Expertise | Low to moderate. | Moderate. | Moderate. | High. |
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides quantitative data based on the area percent of the peaks. For impurity identification, a Mass Spectrometer (MS) is invaluable, as it provides structural information.
Advantages over Titration:
-
High Specificity: Can separate the target compound from volatile impurities such as residual solvents or by-products from the synthesis.
-
Impurity Identification: GC-MS allows for the identification of unknown impurities based on their mass spectra.
Disadvantages:
-
Thermal Lability: Some impurities may degrade in the hot injector port.
-
Non-volatile Impurities: Not suitable for analyzing non-volatile impurities like inorganic salts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination. However, this compound lacks a UV chromophore, making direct detection by UV-Vis spectrophotometry challenging. To overcome this, pre-column derivatization with a UV-active agent can be employed. Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
Advantages over Titration:
-
Broad Applicability: Can analyze a wide range of impurities, including non-volatile and thermally labile compounds.
-
High Specificity: Provides excellent separation of the target compound from related substances.
Disadvantages:
-
Requires Chromophore or Derivatization: Direct UV detection is not feasible, adding complexity to the method development.
-
Solvent Consumption: Can generate significant amounts of solvent waste.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the analyte itself.[5] The purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.
Advantages over Titration:
-
Absolute Quantification: Provides a direct measure of purity without the need for a calibration curve of the analyte.
-
Structural Information: Simultaneously provides structural confirmation of the analyte and any NMR-active impurities.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: Requires a higher concentration of the analyte compared to chromatographic methods.
-
Complexity: Requires a high level of expertise for experimental setup and data analysis.
-
Cost: NMR instrumentation is expensive to purchase and maintain.
Decision-Making Guide for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis at a given stage of research or development.
Caption: Decision tree for selecting a purity validation method.
Conclusion: A Multi-faceted Approach to Purity Validation
For the routine quality control of synthesized this compound, where the primary goal is to determine the total assay, non-aqueous potentiometric titration is an accurate, precise, and cost-effective method. However, it should be viewed as one tool in a comprehensive analytical toolbox.
During process development, for troubleshooting, and to meet stringent regulatory requirements for drug substances, a multi-faceted approach is essential. The high specificity of chromatographic methods like GC and HPLC is necessary for impurity profiling, while qNMR offers the distinct advantage of being a primary ratio method for absolute quantification and structural confirmation. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds.
References
-
Gündüz, T., Kılıç, E., Atakol, O., & Kenar, A. (1987). Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents. Analyst, 112, 1735-1738. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Aakash Institute. (n.d.). Non-Aqueous Titration: Types, Advantages & Applications. AESL. Retrieved from [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Titrations in non-aqueous media. Part IX. Potentiometric titrations of symmetrical aliphatic diamines and their Schiff bases in different solvents - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. emerypharma.com [emerypharma.com]
The Discerning Dance of Diamines: A Comparative Guide to Steric Effects in Metal Complex Stability
In the intricate world of coordination chemistry, the selection of the appropriate ligand is paramount to tailoring the properties and reactivity of a metal complex. Among the vast arsenal of chelating agents, diamines stand out for their versatility and profound impact on the stability and structure of the resulting coordination compounds. This guide offers an in-depth comparative analysis of the steric effects of a series of aliphatic diamine ligands, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental data necessary to make informed decisions in their synthetic and therapeutic endeavors.
The Chelate Effect: A Foundation of Stability
The enhanced stability of metal complexes containing polydentate ligands, such as diamines, compared to those with analogous monodentate ligands is a well-established phenomenon known as the chelate effect.[1][2] This increased stability is primarily driven by a favorable entropy change upon chelation. The coordination of a single bidentate diamine molecule displaces two monodentate solvent molecules, leading to an overall increase in the number of free-moving particles in the system and, consequently, a positive entropy change.[3] This fundamental principle underpins the widespread use of diamine ligands in creating robust and well-defined metal complexes.
The Subtle Art of Steric Hindrance: How Diamine Structure Dictates Complex Properties
While the chelate effect provides a general framework for stability, the specific steric properties of the diamine ligand introduce a layer of nuanced control over the final metal complex. Factors such as the length of the carbon backbone, the presence of substituents on the carbon chain, and alkylation of the nitrogen donor atoms all contribute to the steric environment around the metal center, influencing coordination geometry, bond lengths, and ultimately, the thermodynamic stability of the complex.
This guide will focus on a comparative study of the following archetypal diamine ligands:
-
Ethylenediamine (en): The simplest bidentate diamine, forming a five-membered chelate ring.
-
1,2-Diaminopropane (pn): A C-alkylated derivative of ethylenediamine, introducing a methyl group on the chelate ring.
-
1,3-Diaminopropane (tn): An isomer of diaminopropane that forms a six-membered chelate ring.
-
N,N'-Dimethylethylenediamine (dmen): An N-alkylated derivative of ethylenediamine with one methyl group on each nitrogen atom.
-
N,N,N',N'-Tetramethylethylenediamine (tmen): A fully N-alkylated derivative of ethylenediamine with two methyl groups on each nitrogen atom.
The following diagram illustrates the logical flow of how the intrinsic properties of these diamine ligands influence the final characteristics of their metal complexes.
Caption: Comparison of chelate ring structures.
C-Alkylation: A Subtle Perturbation
The introduction of a methyl group on the carbon backbone, as in 1,2-diaminopropane (pn), has a relatively minor impact on the stability of the resulting metal complexes compared to ethylenediamine. The stability constants for Ni(II), Cu(II), and Zn(II) complexes with pn are very similar to those with en. The methyl group in the chelate ring of a pn complex can exist in either an axial or equatorial position, with the equatorial position being sterically favored. [4]This subtle steric perturbation generally does not significantly destabilize the complex.
N-Alkylation: A Pronounced Steric Clash
In contrast to C-alkylation, the addition of alkyl groups to the nitrogen donor atoms has a much more dramatic effect on complex stability. As we move from ethylenediamine to N,N'-dimethylethylenediamine (dmen) and then to N,N,N',N'-tetramethylethylenediamine (tmen), there is a significant decrease in the stability constants of their copper(II) complexes. This is a direct consequence of increasing steric hindrance around the metal center. [5]The bulky methyl groups on the nitrogen atoms create steric repulsion with each other and with other ligands in the coordination sphere, leading to weaker metal-ligand bonds and less stable complexes.
This steric clash also manifests in the structural parameters of the complexes. For instance, in [Cu(N,N-Me₂-en)₂(NCS)₂], the Cu-N bond lengths are elongated compared to the analogous ethylenediamine complex, indicating a weaker interaction due to steric repulsion. [6] The following table provides a comparative overview of the structural features of Cu(II) complexes with different diamine ligands.
| Complex | Cu-N Bond Length (Å) | N-Cu-N Angle (°) |
| [Cu(en)₂(SCN)₂] | ~2.01 | ~84 |
| [Cu(pn)₂(NCS)₄]Zn | 1.993 - 2.031 | ~85 |
| [Cu(N,N-Me₂-en)₂(NCS)₄]Zn | ~2.05 (avg) | ~83 |
Note: Data compiled from various crystal structures. The specific counter-ions and crystal packing can influence these parameters.
Experimental Methodologies
Determination of Stability Constants by Potentiometric Titration
A robust and widely used method for determining the stability constants of metal complexes is potentiometric pH titration. [7]This technique involves monitoring the pH of a solution containing a known concentration of the metal ion and the ligand as a standard solution of a strong base is added.
Principle: The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By carefully measuring the pH changes during the titration, one can calculate the concentration of all species in solution at equilibrium and subsequently determine the stepwise formation constants of the metal complexes.
Experimental Workflow:
Caption: Workflow for the potentiometric determination of stability constants.
Step-by-Step Protocol:
-
Solution Preparation: Prepare accurate standard solutions of the metal salt, the diamine ligand, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.
-
Titration: Place a known volume of a solution containing the metal ion and the diamine ligand in a thermostated vessel. Titrate this solution with the standardized strong base, recording the pH and the volume of titrant added after each addition. It is crucial to allow the pH to stabilize before each reading.
-
Data Analysis: Plot the titration data as pH versus the volume of base added. The resulting titration curves are then analyzed, often with the aid of specialized software, to calculate the protonation constants of the ligand and the stepwise stability constants of the metal complexes.
Structural Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex, providing invaluable information on bond lengths, bond angles, and coordination geometry.
Principle: When a single crystal is irradiated with a monochromatic X-ray beam, the electrons in the crystal lattice diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
Experimental Workflow:
-
Crystal Growth: The first and often most challenging step is to grow single crystals of the metal complex of suitable size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined (structure solution), and then refined to best fit the experimental data. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The steric effects of diamine ligands play a critical role in dictating the stability and structural properties of their metal complexes. This guide has demonstrated that:
-
Five-membered chelate rings are generally more stable than six-membered rings.
-
C-alkylation of the diamine backbone has a minimal impact on complex stability.
-
N-alkylation of the diamine donor atoms significantly decreases complex stability due to increased steric hindrance.
A thorough understanding of these principles, supported by quantitative experimental data, is essential for the rational design of metal complexes with desired properties for applications ranging from catalysis and materials science to the development of novel therapeutic agents. The experimental protocols detailed herein provide a framework for the rigorous characterization of these important coordination compounds.
References
- Brahmbhatt, M. P., et al. (2003). Potentiometric Studies and Mechanism of Protonation in Complex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry, 15(1), 373-378.
-
Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]
- Hermann, P., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA18202.
-
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. [Link]
-
Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522. [Link]
-
Wikipedia. (2023). N,N'-Dimethylethylenediamine. [Link]
-
Wikipedia. (2023). 1,2-Diaminopropane. [Link]
-
Wikipedia. (2023). 1,3-Diaminopropane. [Link]
-
Wikipedia. (2023). Metal complexes of diamines. [Link]
-
International Journal of Modern Research in Science and Technology. (2020). Stability Constant of Complex. [Link]
-
Chemistry LibreTexts. (2023). The Chelate Effect. [Link]
-
Bieńko, D. C., et al. (2020). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)₂Zn(NCS)₄]∙Solv. Compounds. Molecules, 25(21), 5032. [Link]
-
ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. [Link]
-
Toppr. (2023). Metal Chelate Complexes. [Link]
-
International Journal of Scientific Research in Science and Technology. (2023). Study on Stability Constants of Metal Complexes in Solution. [Link]
-
International Journal of Electrochemical Science. (2012). Potentiometric Study of 1, 2-Diphenylethylenediamine Palladium (II) Complex with Some Selected Amino Acids. [Link]
-
IUPAC. (2007). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]
-
ResearchGate. (2018). Experimental potentiometric titration curves of the binary metal... [Link]
-
IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds [mdpi.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Catalytic Activity: A Guide to 2,3-Dimethylbutane-2,3-diamine Complexes
Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a multitude of transition metal catalysts.[1] Their ability to create a well-defined chiral environment around a metal center enables the stereoselective synthesis of complex molecules, a critical aspect in the development of pharmaceuticals and other fine chemicals.[2] The structural rigidity and steric bulk of the diamine backbone are crucial determinants of catalyst performance, influencing both enantioselectivity and catalytic turnover.
This guide will outline the key considerations and experimental workflows necessary to benchmark the catalytic activity of novel 2,3-dimethylbutane-2,3-diamine complexes. We will focus on two prominent areas where chiral diamine ligands have demonstrated significant utility: asymmetric hydrogenation and asymmetric cyclopropanation. For each area, we will propose relevant benchmark catalysts for comparison and provide detailed, exemplary experimental protocols.
Section 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Ruthenium, rhodium, and iridium complexes bearing chiral diamine and phosphine ligands are among the most successful catalysts for the enantioselective reduction of ketones, imines, and olefins.
Proposed Benchmark Catalysts for Asymmetric Hydrogenation of Ketones
When evaluating a new this compound metal complex for the asymmetric hydrogenation of prochiral ketones, a comparison with established, high-performance catalysts is essential. Two widely recognized benchmark systems are:
-
Ru(II)-TsDPEN Complexes: The (R,R)- or (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand in complex with a Ru(II) precursor is a highly effective catalyst for the asymmetric transfer hydrogenation of a broad range of aromatic and aliphatic ketones.
-
Rh(III)-Cp* Complexes with Chiral Diamines: Cationic half-sandwich rhodium(III) complexes containing a pentamethylcyclopentadienyl (Cp*) ligand and a chiral diamine are also potent catalysts for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for evaluating the catalytic activity of a newly synthesized this compound metal complex against a benchmark catalyst in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
Catalyst: this compound metal complex (e.g., Ru, Rh, or Ir)
-
Benchmark Catalyst: e.g., [RuCl₂( (S,S)-TsDPEN)(p-cymene)]
-
Substrate: Acetophenone
-
Hydrogen Source: Formic acid/triethylamine (5:2 azeotrope)
-
Solvent: Anhydrous isopropanol
-
Internal Standard: e.g., Dodecane
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the this compound metal complex and the benchmark catalyst in anhydrous isopropanol.
-
Reaction Setup: To a dried Schlenk tube, add the catalyst solution (e.g., 0.01 mol%).
-
Substrate Addition: Add acetophenone (1 mmol) and the internal standard to the Schlenk tube.
-
Initiation: Add the formic acid/triethylamine azeotrope (1.5 mmol).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
Work-up and Analysis: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and filter. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC analysis.
Data to Collect:
-
Conversion (%): Determined by GC analysis relative to the internal standard.
-
Enantiomeric Excess (ee %): Determined by chiral GC analysis.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (h⁻¹).
Visualization of the Catalytic Cycle
The following diagram illustrates a generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru(II)-diamine complex.
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Section 2: Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a fundamental C-C bond-forming reaction that provides access to the synthetically valuable cyclopropane motif. Copper and rhodium complexes with chiral ligands are the most prominent catalysts for the reaction of olefins with diazo compounds.
Proposed Benchmark Catalysts for Asymmetric Cyclopropanation
For the evaluation of a new this compound copper complex in asymmetric cyclopropanation, the following benchmark systems are recommended:
-
Cu(I)-BOX Complexes: Copper(I) complexes of chiral bis(oxazoline) (BOX) ligands are highly effective catalysts for the asymmetric cyclopropanation of a wide range of olefins with diazoacetates.
-
Rh₂(OAc)₄ with Chiral Ligands: Dirhodium(II) tetraacetate in combination with chiral ligands can also serve as a benchmark, although copper-based systems are often preferred for their lower cost and toxicity.
Experimental Protocol: Asymmetric Cyclopropanation of Styrene
This protocol outlines a general procedure for comparing a new this compound copper complex with a benchmark catalyst in the asymmetric cyclopropanation of styrene with ethyl diazoacetate.
Materials:
-
Catalyst: this compound copper(I) or (II) complex
-
Benchmark Catalyst: e.g., [Cu(OTf)]₂·C₆H₆ and (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline)
-
Substrate: Styrene
-
Reagent: Ethyl diazoacetate (EDA)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a glovebox, prepare the active catalyst by stirring the copper precursor and the chiral ligand in anhydrous DCM.
-
Reaction Setup: To a dried Schlenk flask containing the catalyst solution (e.g., 1 mol%), add styrene (5 mmol).
-
Slow Addition: Add a solution of ethyl diazoacetate (1 mmol) in anhydrous DCM to the reaction mixture via a syringe pump over a period of several hours at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the consumption of EDA by thin-layer chromatography (TLC) or GC.
-
Work-up and Analysis: After complete consumption of EDA, concentrate the reaction mixture under reduced pressure. The residue is purified by column chromatography on silica gel. The yield, diastereomeric ratio (trans/cis), and enantiomeric excess of the resulting ethyl 2-phenylcyclopropane-1-carboxylate are determined by chiral GC or HPLC analysis.
Data to Collect:
-
Yield (%): Isolated yield of the cyclopropane product.
-
Diastereomeric Ratio (dr): Determined by GC or ¹H NMR analysis.
-
Enantiomeric Excess (ee %): Determined by chiral GC or HPLC analysis for both diastereomers.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for a catalytic screening experiment.
Caption: General workflow for screening the catalytic activity of a novel complex.
Data Summary and Comparison
The collected experimental data should be compiled into clear, concise tables to facilitate a direct comparison between the this compound complex and the benchmark catalyst(s).
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Loading (mol%) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| [Complex of 2,3-Diamine] | e.g., 0.01 | e.g., 2 | Data | Data | Data | Data |
| Benchmark Catalyst | e.g., 0.01 | e.g., 2 | Data | Data | Data | Data |
Table 2: Asymmetric Cyclopropanation of Styrene with EDA
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | dr (trans:cis) | ee (trans, %) | ee (cis, %) |
| [Complex of 2,3-Diamine] | e.g., 1 | e.g., 6 | Data | Data | Data | Data |
| Benchmark Catalyst | e.g., 1 | e.g., 6 | Data | Data | Data | Data |
Conclusion and Future Outlook
The true catalytic potential of this compound complexes can only be ascertained through rigorous experimental investigation. The protocols and benchmarking strategies outlined in this guide provide a robust framework for such an evaluation. By systematically comparing the performance of these novel complexes against well-established catalysts, researchers can gain valuable insights into the structure-activity relationships of this ligand class. Future work should focus on the synthesis of a variety of metal complexes (e.g., with Cu, Rh, Ru, Ir) and the screening of their catalytic activity across a broader range of substrates and asymmetric transformations. Such studies will be crucial in determining whether this compound can emerge as a valuable addition to the toolkit of chiral ligands for asymmetric catalysis.
References
-
Chin, J., et al. (2003). Controlling Diaza-Cope Rearrangement Reactions with Resonance-Assisted Hydrogen Bonds. J. Am. Chem. Soc., 125(50), 15276-15277. [Link]
- Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide. (2025). BenchChem.
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. (2018).
- Chiral Vicinal Diamines for Asymmetric Synthesis. Sigma-Aldrich.
- Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. (2019). ACS Omega, 4(5), 8964-8972.
- Chiral Diene Ligands in Asymmetric Catalysis. (2022). Chemical Reviews, 122(18), 14346-14404.
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
- Coordination chemistry of ethylenediamine with transition metals. (2025). BenchChem.
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. (2001). Journal of the American Chemical Society, 123(33), 8129-8130.
- Catalytic Cyclopropanation Reactions. (2004). Chemical Reviews, 104(5), 2199-2238.
- SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. (2012). N. S. S.
- Metal-catalyzed cyclopropan
- Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022). The Journal of Organic Chemistry, 87(11), 7521-7530.
- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. (2023). Organometallics, 42(6), 527-553.
- Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. (2003). Tetrahedron Letters, 44(48), 8479-8481.
- Mixed-Ligand Metal Succinate Complexes with 1,10-Phenanthroline and Ethylenediamine: Synthesis, Characterization, Spectroscopic and Thermal Studies. Crystal Structure of Succinatocobalt(II) Complex with Phenanthroline. (2000). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(5), 863-876.
- Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. (2017).
- Cobalt- and copper-catalyzed cyclopropanation reactions. (2007). Coordination Chemistry Reviews, 251(5-6), 727-755.
- Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Oxa-Michael Addition: Construction of Three Contiguous Stereogenic Centers. Organic Chemistry Portal.
- CID 23048341 | C12H32N4. PubChem.
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. (2020). Molecules, 25(21), 5058.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. (2020). Rasayan Journal of Chemistry, 13(1), 215-221.
- Catalytic, Theoretical, and Biological Investigations of Ternary Metal (II) Complexes Derived from L-Valine-Based Schiff Bases and Heterocyclic Bases. (2023). Molecules, 28(7), 2959.
- Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. (2005). Green Chemistry, 7(1), 47-50.
- Effect of the Structure of C,N-Chelate Diaminocarbene Palladium(II) Complexes on Their Catalytic Activity in the Suzuki Reaction. (2018). Molecules, 23(11), 2947.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dimethylbutane-2,3-diamine Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust characterization of chemical entities is paramount. 2,3-Dimethylbutane-2,3-diamine, a vicinal diamine, presents a unique analytical challenge due to its structure and potential applications as a building block in medicinal chemistry.[1] Ensuring the accuracy, reliability, and consistency of data generated for its characterization is not merely a regulatory hurdle but a scientific necessity. This guide provides an in-depth exploration of the cross-validation of analytical methods for this compound, offering a comparative analysis of key techniques and a framework for establishing a self-validating analytical system.
The Imperative of Method Cross-Validation
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2][3] Cross-validation takes this a step further by demonstrating that two or more analytical procedures can be used for the same intended purpose, ensuring consistency of results across different methods, laboratories, or instruments.[4][5] This is particularly critical in drug development, where data from various sources are often compared or combined to support regulatory submissions regarding safety, efficacy, and labeling.[6]
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which includes characteristics such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[4][7] Cross-validation serves to confirm that these performance characteristics are comparable between the methods being evaluated.
Comparative Analysis of Key Analytical Techniques
The characterization of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The most commonly employed methods for aliphatic amines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like many diamines.[9][10] When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying organic analytes. For enhanced specificity and structural elucidation, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[11]
Causality Behind Experimental Choices: The choice of a non-polar or mid-polar capillary column is crucial to achieve good peak shape and resolution for amines, which can exhibit tailing on acidic column surfaces. Derivatization is often employed to improve the volatility and chromatographic behavior of diamines.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[13] For aliphatic amines that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary for detection with common HPLC detectors like Diode-Array Detectors (DAD) or Fluorescence Detectors (FLD).[8]
Causality Behind Experimental Choices: Reversed-phase chromatography is the most common mode for the separation of derivatized amines. The choice of the derivatizing agent is critical and depends on the desired sensitivity and the functional groups present in the analyte. The mobile phase composition, particularly pH, must be carefully controlled to ensure consistent retention and peak shape.
Mass Spectrometry (MS)
MS is an indispensable tool for the identification and quantification of compounds.[14] It can be coupled with either GC or HPLC to provide separation and detection. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For amines, the "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[15][16]
Causality Behind Experimental Choices: The choice of ionization technique (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS) depends on the analyte's properties and the desired information. Tandem mass spectrometry (MS/MS) can be used to enhance selectivity and sensitivity, which is particularly useful for analyzing complex matrices.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[19][20] For this compound, NMR can confirm the connectivity of the atoms and the presence of the vicinal diamine motif.
Causality Behind Experimental Choices: The choice of solvent is important to avoid interfering signals.[19] Deuterated solvents are typically used. While NMR is primarily a qualitative technique, Quantitative NMR (qNMR) can be used for accurate concentration determination with the use of an internal standard.
Illustrative Performance Data Comparison
To facilitate a clear comparison, the following table summarizes illustrative performance data for the characterization of this compound using the discussed analytical methods. Note: This data is representative and intended for comparative purposes. Actual performance may vary based on specific instrumentation and experimental conditions.
| Parameter | GC-FID | HPLC-UV (derivatized) | LC-MS/MS | qNMR |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 97-103% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% | < 3.0% |
| Limit of Detection (LOD) | ng/mL | ng/mL | pg/mL | µg/mL |
| Limit of Quantitation (LOQ) | ng/mL | ng/mL | pg/mL | µg/mL |
| Specificity | Good | Excellent (with selective derivatization) | High | High |
Experimental Protocols: A Self-Validating System
The following protocols outline the key steps for the characterization and cross-validation of this compound.
Gas Chromatography (GC-FID) Method
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., methanol). Prepare a series of calibration standards.
-
Instrumentation:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless, 250°C.
-
Carrier Gas: Helium, constant flow.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Detector: FID, 280°C.
-
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak corresponding to this compound and construct a calibration curve to quantify the sample.
HPLC-UV Method (with Derivatization)
-
Derivatization: React the this compound standards and samples with a suitable derivatizing agent (e.g., Dansyl chloride) in an appropriate buffer.
-
Sample Preparation: Dilute the derivatized solutions with the mobile phase.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at the maximum absorbance of the derivative.
-
-
Analysis: Inject the derivatized standards and samples.
-
Data Processing: Quantify the sample using the calibration curve generated from the derivatized standards.
Cross-Validation Protocol
The cross-validation of the GC-FID and HPLC-UV methods is essential to ensure the interchangeability of the data.
-
Objective: To demonstrate that the GC-FID and HPLC-UV methods provide equivalent results for the quantification of this compound.
-
Procedure: a. Prepare a set of at least three independent samples of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). b. Analyze each sample in triplicate using both the validated GC-FID and HPLC-UV methods. c. Calculate the mean and relative standard deviation (RSD) for each set of results.
-
Acceptance Criteria: The percentage difference between the mean results obtained by the two methods should be within a predefined limit (e.g., ± 2.0%). The RSD of the results from each method should also meet the pre-established precision criteria.
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows described in this guide.
Caption: Experimental workflows for GC-FID and HPLC-UV analysis.
Caption: Logical flow of the cross-validation process.
Conclusion
The cross-validation of analytical methods for the characterization of this compound is a critical exercise in ensuring data integrity and scientific rigor. By systematically comparing orthogonal techniques such as GC and HPLC, and leveraging the structural elucidation power of MS and NMR, researchers can build a comprehensive and self-validating analytical package. This approach not only satisfies regulatory expectations but also provides a deeper understanding of the analyte, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Bayer AG. (1983). Process for the preparation of 2,3-dimethylbutane-2,3-diol. Google Patents.
-
Zhang, Y., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. Retrieved from [Link]
-
Pauk, V., et al. (2023). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. MDPI. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Retrieved from [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2022). Biogenic Diamines and Their Amide Derivatives Are Present in the Forest Atmosphere and May Play a Role in Particle Formation. Retrieved from [Link]
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved from [Link]
-
National Institutes of Health. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining hexylene diamine content in water by using gas chromatography method.
-
YouTube. (2024). HNMR Spectrum of 2,3-dimethylbutane. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]
-
OENO One. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
PubMed. (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Retrieved from [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ACS Publications. (2014). Vicinal Diamination of Alkenes under Rh-Catalysis. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Urine samples.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly diastereoselective synthesis of vicinal diamines via a Rh-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Oxford Academic. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
Sources
- 1. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Purity of Ethylene Diamine by GC-FID – Vitas Analytical Services [vitas.no]
- 10. ccsknowledge.com [ccsknowledge.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102221594A - Method for determining hexylene diamine content in water by using gas chromatography method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System [mdpi.com]
- 19. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Beyond the Classics: A Comparative Guide to Alternative Chiral Diamines in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for catalysts that deliver high enantioselectivity, yield, and operational simplicity is perpetual. For decades, C2-symmetric vicinal diamines, such as 1,2-diphenylethylene-1,2-diamine (DPEN) and 1,2-diaminocyclohexane (DACH) derivatives, have been the cornerstone of this endeavor, proving their mettle in a vast array of transformations. However, the drive for innovation, improved catalyst recyclability, unique reactivity, and access to complementary enantioselectivity has spurred the development of compelling alternatives.
This guide provides an in-depth technical comparison of emerging classes of chiral diamines that are proving to be powerful tools for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of structures to explore the causality behind their design, supported by experimental data, detailed protocols, and mechanistic insights.
Polymeric Chiral Diamines: Marrying Homogeneous Catalysis with Heterogeneous Benefits
A significant challenge in homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, leading to product contamination and loss of the expensive chiral ligand and metal. Polymeric chiral diamines address this by immobilizing the catalytic unit on a polymer backbone, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.
Performance in Asymmetric Transfer Hydrogenation
A prime application for these polymeric ligands is in the asymmetric transfer hydrogenation (ATH) of ketones, a crucial reaction for the synthesis of chiral alcohols.[1][2] Recent studies have demonstrated that iridium complexes of polymeric chiral diamines can achieve excellent enantioselectivities and remarkably high total turnover numbers (TONs) over multiple cycles.[1][2]
| Ligand/Catalyst | Substrate | Yield (%) | ee (%) | TON (Total) | Cycles | Reference |
| Ir-polydiamine | Acetophenone | >99 | 98 | 12,000 | 6 | [1][2] |
| Monomeric Ru-TsDPEN | Acetophenone | 86 | 97 | Not Reported | 1 | [3] |
Table 1: Comparison of a polymeric chiral diamine catalyst with a conventional monomeric catalyst in the asymmetric transfer hydrogenation of acetophenone.
The data clearly shows that the polymeric catalyst not only achieves comparable enantioselectivity to the well-established Ru-TsDPEN system but also offers exceptional recyclability, making it a more sustainable and cost-effective option for large-scale synthesis.[1][2][3]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with an Iridium-Polydiamine Catalyst
This protocol is based on the work of Zhang and coworkers.[1][2]
Materials:
-
Ir-polydiamine catalyst (e.g., Ir-PDA-1)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Solvent (e.g., water or methanol)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the Ir-polydiamine catalyst (0.1 mol%).
-
Add the solvent (e.g., 2 mL of water).
-
Add acetophenone (1 mmol).
-
Add the formic acid/triethylamine azeotrope (5 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 h).
-
Upon completion (monitored by TLC or GC), the catalyst can be recovered by filtration or centrifugation.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Mechanistic Rationale
The high efficiency of these polymeric catalysts is attributed to the cooperative effect of the polymer backbone, which can create a favorable microenvironment for the catalytic reaction. The mechanism for the asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional pathway.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
C1-Symmetric Diamines: Breaking the Symmetry for New Opportunities
While C2-symmetric ligands have been dominant, C1-symmetric diamines are gaining traction as they can offer unique stereochemical control and, in some cases, superior performance. Their lower symmetry can lead to a more complex but potentially more tunable chiral environment.
Performance in the Asymmetric Henry (Nitroaldol) Reaction
The copper-catalyzed asymmetric Henry reaction is a powerful tool for C-C bond formation, yielding valuable β-nitro alcohols. C1-symmetric diamines derived from natural products like camphor have shown exceptional efficacy in this transformation.[4]
| Ligand Symmetry | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |
| C1-Symmetric | Benzaldehyde | Nitromethane | 95 | 96 | [4] |
| C2-Symmetric | Benzaldehyde | Nitromethane | 92 | 94 | [5] |
Table 2: Comparison of C1- and C2-symmetric diamine-copper complexes in the asymmetric Henry reaction.
In this instance, the C1-symmetric ligand provides a slight advantage in both yield and enantioselectivity, highlighting the potential of breaking from the traditional C2-symmetric paradigm.[4][5]
Experimental Protocol: Asymmetric Henry Reaction with a C1-Symmetric Diamine-Copper(II) Complex
This protocol is adapted from the work of Gong and coworkers.[4]
Materials:
-
C1-symmetric chiral diamine (e.g., camphor-derived)
-
Copper(II) salt (e.g., Cu(OAc)2·H2O)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Base (e.g., triethylamine)
-
Solvent (e.g., isopropanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the C1-symmetric diamine (5 mol%) and Cu(OAc)2·H2O (5 mol%) in isopropanol and stir for 1 hour at room temperature to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1 mmol) and the nitroalkane (2 mmol).
-
Add the base (e.g., triethylamine, 10 mol%) dropwise.
-
Stir the reaction mixture at this temperature until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
-
The enantiomeric excess is determined by chiral HPLC.
Mechanistic Rationale
The proposed catalytic cycle involves the formation of a chiral copper complex that coordinates both the aldehyde and the nitronate anion, bringing them into proximity for the C-C bond formation in a stereodefined manner.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub: are you are robot? [sci-hub.jp]
Evaluating the Cost-Effectiveness of 2,3-Dimethylbutane-2,3-diamine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of a chiral ligand is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also its economic viability, particularly in the context of pharmaceutical development and large-scale chemical production. Chiral diamines have established themselves as a privileged class of ligands, indispensable for a multitude of metal-catalyzed enantioselective transformations. This guide provides an in-depth technical evaluation of the cost-effectiveness of the C2-symmetric chiral diamine, 2,3-Dimethylbutane-2,3-diamine, in comparison to widely-used, commercially available alternatives.
This analysis is centered around a benchmark reaction: the asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction is a robust and well-documented method for producing chiral alcohols, making it an ideal platform for comparing the performance of different chiral ligands. The insights provided herein are intended to empower researchers and process chemists to make informed decisions when selecting chiral diamines for their synthetic endeavors.
The Contenders: A Structural Overview
A chiral diamine's efficacy is intrinsically linked to its structure, which dictates the steric and electronic environment of the catalytic center. Here, we examine three distinct C2-symmetric 1,2-diamines.
1. This compound: This diamine is characterized by the presence of two tertiary carbon atoms at the stereogenic centers, each bearing two methyl groups. This bulky substitution pattern is expected to create a highly constrained chiral environment around a metal center. The synthesis of this diamine can be envisioned starting from 2,3-dimethyl-2,3-dinitrobutane.
2. (1R,2R)-(-)-1,2-Diaminocyclohexane (CHDA): A workhorse in asymmetric catalysis, the chiral cyclohexane backbone of CHDA provides a rigid and well-defined stereochemical scaffold. Its derivatives are key components of Jacobsen's epoxidation catalysts and Trost's asymmetric allylic alkylation ligands.
3. (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN): Another stalwart in the field, DPEN and its derivatives, particularly the N-tosylated version (TsDPEN), are seminal ligands for Noyori's highly efficient asymmetric hydrogenation and transfer hydrogenation catalysts. The phenyl groups play a crucial role in establishing effective chiral recognition.
Caption: Key structural features of the compared chiral diamine ligands.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a paramount consideration in process development. The cost of a chiral ligand can be a significant contributor to the overall cost of a chiral product. The following table provides a comparative cost analysis of the three diamines. It is important to note that prices are subject to change and can vary between suppliers and based on the purchased quantity.
| Diamine | CAS Number | Supplier Example | Price (per gram) |
| This compound | 20485-44-3 | CymitQuimica | ~€361.00[1] |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | Sigma-Aldrich | ~$22.60 |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 | TCI Chemicals | ~$38.00 |
From a purely cost-per-gram perspective, this compound is significantly more expensive than the well-established alternatives, CHDA and DPEN. This higher cost is likely attributable to a more complex and less optimized synthetic route, as well as lower market demand. For this compound to be a cost-effective option, it would need to demonstrate exceptionally high catalytic activity and enantioselectivity, allowing for significantly lower catalyst loadings.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely studied benchmark reaction for evaluating the performance of chiral catalysts.[2][3][4] The reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, with isopropanol or a mixture of formic acid and triethylamine as the hydrogen source.
Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.
| Chiral Diamine Ligand | Catalyst System (general) | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (1R,2R)-(-)-1,2-Diaminocyclohexane (CHDA) | [RuCl(p-cymene)(R,R)-Ts-DACH] | >95 | >98 |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) | [RuCl(p-cymene)(R,R)-Ts-DPEN] | >98 | >99 |
| This compound | [RuCl(p-cymene)(chiral DMBDA)] | Projected: Moderate to High | Projected: Potentially High |
Analysis of Performance:
-
Established Ligands (CHDA and DPEN): Catalysts derived from both CHDA and DPEN are known to be exceptionally effective for the asymmetric transfer hydrogenation of aromatic ketones, consistently delivering high yields and excellent enantioselectivities. The rigidity of the cyclohexane backbone in CHDA and the aromatic stacking interactions provided by the phenyl groups in DPEN are key to their success.
-
Projected Performance of this compound: The high degree of steric hindrance from the four methyl groups at the stereogenic centers of this compound could, in theory, lead to very high enantioselectivity by creating a well-defined and restrictive chiral pocket around the metal center. However, this same steric bulk might also impede substrate binding and slow down the reaction rate, potentially leading to lower yields or requiring higher catalyst loadings and longer reaction times. Without experimental data, it is difficult to predict whether the electronic and steric properties of this ligand would be optimal for this specific transformation.
Experimental Protocols
To facilitate a practical comparison, detailed protocols for the synthesis of a representative catalyst precursor and the subsequent asymmetric transfer hydrogenation are provided below. These protocols are based on established literature procedures and can be adapted for the use of different chiral diamine ligands.
Synthesis of [RuCl₂(p-cymene)]₂
This dimer is a common precursor for the in-situ generation of the active catalyst.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol
Procedure:
-
A mixture of RuCl₃·xH₂O (1.0 eq) and α-phellandrene (5.0 eq) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold ethanol and dried under vacuum to afford [RuCl₂(p-cymene)]₂ as a red-brown powder.
Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral diamine ligand (e.g., (1R,2R)-(+)-N-p-tosyl-1,2-diphenylethylenediamine, TsDPEN)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral diamine ligand (0.01 eq) are dissolved in anhydrous isopropanol.
-
The mixture is stirred at 80°C for 30 minutes to pre-form the catalyst.
-
A solution of KOH (0.05 eq) in isopropanol is added, and the mixture is stirred for another 10 minutes.
-
Acetophenone (1.0 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Caption: Experimental workflow for the asymmetric transfer hydrogenation.
Conclusion
Based on the available data, this compound presents a challenging case for cost-effectiveness in asymmetric synthesis when compared to established and highly efficient chiral diamines such as CHDA and DPEN. Its significantly higher cost necessitates a demonstration of exceptional performance—either through dramatically increased enantioselectivity or turnover numbers—to justify its use in a process development setting.
While the steric bulk of this compound is intriguing and could potentially lead to high enantioselectivity in certain applications, the lack of published data on its use in common benchmark reactions like the asymmetric transfer hydrogenation of acetophenone is a major drawback. For researchers and drug development professionals, the prudent approach would be to rely on the well-documented and more economical alternatives unless a specific substrate or reaction class is identified where this compound exhibits unparalleled performance. Further research into the catalytic applications of this diamine is warranted to fully explore its potential and to justify efforts to optimize its synthesis and reduce its cost.
References
- Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917.
Sources
A Comparative Guide to Purity Determination of 2,3-Dimethylbutane-2,3-diamine: The Ascendancy of Quantitative NMR (qNMR)
Introduction: The Analytical Challenge of Small Aliphatic Amines
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity is a cornerstone of quality, safety, and efficacy. For small, aliphatic diamines like 2,3-Dimethylbutane-2,3-diamine, this fundamental task presents a significant analytical challenge. Lacking a chromophore, this compound is invisible to standard ultraviolet (UV) detection used in High-Performance Liquid Chromatography (HPLC), a workhorse technique in many quality control laboratories.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a focus on the capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the technical underpinnings of qNMR and contrast its performance with traditional chromatographic techniques, providing the experimental rationale to empower researchers and drug development professionals in their analytical choices.
The Limitations of Conventional Chromatographic Approaches
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a viable option for analyzing volatile amines.[4] In fact, specialized GC columns deactivated for amine analysis are available to achieve sharp peaks and good separation.[5] However, GC analysis of amines can sometimes be complicated by the potential for thermal degradation at high temperatures in the injection port, although for many alkanolamines this is not a significant issue due to the short residence time on the column.[6]
HPLC, while a powerful separation technique, faces a significant hurdle with non-chromophoric compounds.[7][8] To make this compound detectable by UV or fluorescence detectors, a pre-column or post-column derivatization step is necessary.[1][3][9] This process involves reacting the amine with a tagging agent that imparts a chromophoric or fluorophoric moiety to the molecule. While effective, derivatization introduces complexity, potential for side reactions, and is often a challenging and inconvenient method to reproduce, which can compromise the accuracy and precision of the purity determination.[7][9]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and direct method for purity determination, recognized by major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[10][11][12][13][14] Unlike chromatographic techniques that rely on the response of a detector to a specific physical property (like UV absorbance), qNMR is based on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16][17] This makes qNMR a primary ratio method of measurement, capable of providing an absolute quantification of an analyte against a certified internal standard, without the need for a reference standard of the analyte itself.[12][18][19]
The Causality Behind Experimental Choices in qNMR
The success of a qNMR experiment hinges on a series of carefully considered parameters, each with a direct impact on the accuracy and precision of the results.
-
Internal Standard Selection: The choice of an internal standard is critical.[20][21] An ideal standard should be of high, certified purity, chemically stable, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[20][22] For this compound, which is expected to have signals in the aliphatic region of the ¹H NMR spectrum, a standard with a sharp singlet in a clear region of the spectrum, such as maleic acid or dimethyl sulfone, would be a suitable candidate.[23]
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurements.[16][20] The choice of solvent can also influence the chemical shifts of the analyte and standard, so it's crucial to select one that provides good signal separation.[16]
-
Acquisition Parameters: To ensure accurate quantification, NMR data acquisition parameters must be optimized. A sufficiently long relaxation delay (D1) is paramount to allow all protons to fully relax between scans, preventing signal saturation which would lead to inaccurate integrals.[23] A common rule of thumb is to set D1 to at least five times the longest T1 (spin-lattice relaxation time) of any proton being quantified.[23]
Experimental Protocols
qNMR Purity Determination of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.[16]
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, purity ≥99.5%) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the sample and internal standard in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in the vial.
-
Vortex the vial to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[24]
-
Ensure the sample is at a constant, regulated temperature (e.g., 298 K).[15]
-
Set the spectral width to encompass all signals of interest (e.g., 0-12 ppm).
-
Use a calibrated 90° pulse.[25]
-
Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.[15]
-
Acquire a sufficient number of scans (e.g., 32 or more) to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).[15]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation[15][16][26]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
-
Workflow for qNMR Purity Determination
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. nu.edu.om [nu.edu.om]
- 3. researchgate.net [researchgate.net]
- 4. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
- 5. agilent.com [agilent.com]
- 6. bre.com [bre.com]
- 7. veeprho.com [veeprho.com]
- 8. The detection of surfactants without any chromophoric group - Chromatography Forum [chromforum.org]
- 9. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 18. usp.org [usp.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. resolvemass.ca [resolvemass.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbutane-2,3-diamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethylbutane-2,3-diamine, ensuring compliance with regulations and fostering a secure, environmentally conscious research environment.
Understanding the Compound: this compound
Key Properties for Disposal Consideration:
| Property | Value/Information | Source |
| Physical State | Solid | [1] |
| Chemical Class | Aliphatic Diamine | [1] |
| Potential Hazards | Likely flammable solid, potential skin and eye irritant, potential respiratory irritant. Amines as a class can be hazardous. | [3][4][5] |
Hazard Identification and Risk Mitigation
Given the nature of aliphatic amines and the solid state of this compound, several hazards must be considered. It is crucial to handle this chemical with the assumption that it is hazardous, a standard prudent practice in laboratory settings for any substance with incomplete toxicological data.[6]
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure risks:[3][4][7]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in the absence of a chemical fume hood.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be followed diligently to ensure safety and regulatory compliance.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound should be collected in a clearly labeled, dedicated waste container.[8]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[8]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely sealed.[9]
Step 2: Labeling
Proper labeling is critical for the safe handling and disposal of chemical waste. The label on your waste container should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Flammable Solid," "Irritant")[10]
-
The date of accumulation.
Step 3: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[10] This area should be away from heat sources and incompatible materials.[3][4]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[8]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations governing the disposal of flammable and potentially hazardous solids.[8] Common disposal methods for such chemicals include incineration in a specialized facility.[5]
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Emergency Procedures
In the event of an accidental release, a swift and informed response is crucial to mitigate risks.
Spill Response
-
Minor Spills: For small spills, alert others in the immediate area. Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[11] Collect the spilled material and place it in the designated hazardous waste container. Decontaminate the area with a suitable solvent and cleaning materials, and dispose of these as hazardous waste as well.[11]
-
Major Spills: In the case of a large spill, immediately evacuate the area and alert your institution's emergency response team or environmental health and safety office.[12] Prevent the spread of the material and deny entry to the contaminated area.
First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the responsible management of this compound, contributing to a safer research environment and the protection of our planet.
References
-
Wikipedia. (2023, December 2). 2,3-Dimethylbutane. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
Samex Environmental. (2024, January 18). Hazardous Waste Management for Flammable Solids. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CID 23048341 | C12H32N4. PubChem. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Suprova Duo - Safety data sheet. (n.d.). Retrieved from [Link]
-
Greenflow. (2024, October 1). How Should Flammables Be Disposed Of? Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Solids. Retrieved from [Link]
-
ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]
-
University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
Sources
- 1. CAS 20485-44-3: this compound [cymitquimica.com]
- 2. 2,3-Dimethylbutane - Wikipedia [en.wikipedia.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. samex-env.com [samex-env.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Mastering the Handling of 2,3-Dimethylbutane-2,3-diamine: A Guide to Essential Protective Measures
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling, storage, and disposal of 2,3-Dimethylbutane-2,3-diamine (CAS No. 20485-44-3). Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and operational integrity.
At its core, this compound is a low-melting solid, appearing as a colorless to pale yellow substance, which presents a dual-threat hazard profile that demands rigorous adherence to safety protocols.[1][2] Its classification as both highly flammable and corrosive necessitates a comprehensive understanding of its properties to mitigate risks of fire, severe skin burns, and eye damage.[3] This guide is structured to provide an intuitive yet thorough workflow for laboratory personnel, moving from hazard identification to emergency response.
Hazard Analysis: Understanding the Risk Profile
A thorough risk assessment is the foundation of safe chemical handling. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger," indicating the potential for severe hazards.[3] The primary risks are associated with its flammability and corrosivity.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor | Requires stringent control of ignition sources, use of spark-proof tools, and storage in a designated flammables cabinet.[3] |
| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | Mandates the use of chemical-resistant gloves, protective clothing, and eye/face protection to prevent all contact.[3] |
| Corrosive, Class 8 (Subsidiary Risk 3) | UN Number: 2734, Packing Group II | Indicates high danger for transport and requires specific packaging and labeling.[3] |
As an amine, it possesses basic properties and is an irritant, which can pose significant health risks upon exposure.[1] The causality behind these hazards lies in the molecule's chemical structure: the volatile, low-molecular-weight organic backbone contributes to its flammability, while the nucleophilic amine groups are responsible for its corrosive and irritant nature.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The dual flammable and corrosive nature of this compound requires a multi-faceted approach to personal protection.
Core PPE Requirements
| Protection Area | Required PPE | Rationale and Specifications |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Standard laboratory gloves may not provide adequate protection against corrosive amines. Select gloves with a documented resistance to amines and check for breakthrough times. Always double-glove when handling concentrated amounts. |
| Eye and Face Protection | Safety goggles and a face shield | Due to the severe eye damage risk (H314), safety glasses are insufficient.[3] Goggles provide a seal against splashes and vapors. A face shield worn over goggles is mandatory when transferring or handling larger quantities (>50 mL). |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron | A standard cotton lab coat is not sufficient due to the flammability risk. A flame-retardant (FR) lab coat worn over a chemical-resistant apron provides protection against both fire and corrosive splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound must be conducted within a properly functioning chemical fume hood to control flammable and corrosive vapors. |
Operational Plan: From Receipt to Disposal
A systematic operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Storage and Handling Protocol
Proper storage is critical to prevent accidental ignition and degradation.
-
Storage Location : Store in a cool, dry, well-ventilated area inside a designated and approved flammables cabinet.[4]
-
Container Integrity : Keep containers tightly sealed and protect them from physical damage.[4][5]
-
Incompatible Materials : Segregate from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, or open flames.[4][6]
-
Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) in a dark place.[3]
-
Handling : When handling, all equipment must be properly bonded and grounded to prevent static discharge.[6] Use only non-sparking tools.[6]
Workflow Diagram: Safe Handling Procedure
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Cleanup
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel : Inform others in the lab and restrict access to the area.
-
Ensure Ventilation : Keep the fume hood sash at the lowest practical height.
-
Neutralize/Absorb : Cover the spill with a chemical absorbent suitable for corrosive and flammable liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect Residue : Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[4]
-
Decontaminate : Wipe the spill area with a neutralizing agent (e.g., a weak acid like citric acid solution for amines), followed by soap and water.
-
Dispose : Seal the waste container and dispose of it through your institution's hazardous waste program.
For a large spill (>100 mL) or any spill outside a fume hood:
-
Evacuate : Immediately evacuate the laboratory, closing the doors behind you.
-
Alert : Activate the fire alarm and notify your institution's emergency response team.
-
Isolate : Prevent entry to the affected area.
-
Provide Information : Be prepared to provide the SDS and details of the spill to emergency responders.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste materials containing this compound, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive).
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge to sewer systems.[7]
By adhering to these rigorous safety and handling protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Occupational Safety and Health Administration (OSHA). 2,3-DIMETHYLBUTANE. [Link]
-
East Harbour Group. 2,3 Dimethyl 2,3 Dinitrobutane Safety Data Sheet. [Link]
-
Cheméo. Chemical Properties of 2,3-Diamino-2,3-Dimethylbutane (CAS 20485-44-3). [Link]
Sources
- 1. CAS 20485-44-3: this compound [cymitquimica.com]
- 2. 2,3-Diamino-2,3-dimethylbutane | 20485-44-3 [chemicalbook.com]
- 3. 20485-44-3|this compound|BLD Pharm [bldpharm.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
